molecular formula C16H12N8O B2896920 AS2863619 free base

AS2863619 free base

Cat. No.: B2896920
M. Wt: 332.32 g/mol
InChI Key: OORKHRHPVSWORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS2863619 free base is a useful research compound. Its molecular formula is C16H12N8O and its molecular weight is 332.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14/h2-7H,1H3,(H2,17,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORKHRHPVSWORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of AS2863619 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of AS2863619 free base, focusing on its role in the induction of Foxp3+ regulatory T cells (Tregs). Through the targeted inhibition of CDK8/19, AS2863619 modulates the phosphorylation state of the transcription factor STAT5, leading to the expression of Foxp3 and the conversion of conventional T cells into a regulatory phenotype. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers in immunology and drug development.

Core Mechanism of Action: Inhibition of CDK8/19 and Activation of the STAT5-Foxp3 Axis

AS2863619 exerts its immunomodulatory effects by selectively inhibiting the kinase activity of CDK8 and CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription. The primary downstream consequence of CDK8/19 inhibition by AS2863619 in T cells is the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.

The mechanism can be delineated as follows:

  • Inhibition of STAT5 Serine Phosphorylation: In activated conventional T cells (Tconv), CDK8 and CDK19 phosphorylate STAT5 at a serine residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is a negative regulatory event that hinders the full activation of STAT5. AS2863619, by inhibiting CDK8/19, prevents this serine phosphorylation.

  • Enhancement of STAT5 Tyrosine Phosphorylation: The inhibition of serine phosphorylation by AS2863619 leads to an enhanced and sustained phosphorylation of STAT5 at a critical tyrosine residue in its C-terminal domain. Tyrosine phosphorylation is essential for the dimerization, nuclear translocation, and DNA binding activity of STAT5.

  • Induction of Foxp3 Expression: The activated, tyrosine-phosphorylated STAT5 translocates to the nucleus and binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS) 0. This binding initiates the transcription of Foxp3, the master transcription factor for Treg lineage commitment.

  • Treg Conversion: The resulting expression of Foxp3 drives the conversion of naïve and effector/memory CD4+ and CD8+ T cells into Foxp3+ Tregs. This induction of Tregs by AS2863619 is dependent on Interleukin-2 (IL-2) signaling, which is a known activator of the JAK-STAT5 pathway, but is independent of Transforming Growth Factor-beta (TGF-β).

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of AS2863619.

Table 1: In Vitro Inhibitory and Effector Concentrations

ParameterTarget/ActivityValueReference
IC50CDK80.61 nM
IC50CDK194.28 nM
EC50Foxp3 induction in Tconv cells32.5 nM

Table 2: In Vivo Efficacy

Animal ModelAdministrationKey FindingsReference
DO11.10 TCR transgenic mice30 mg/kg, oral administrationInduction of Foxp3 in antigen-specific T cells
Skin contact hypersensitivity model (DNFB)30 mg/kg, daily oral administration for 2 weeksDampened secondary response, reduced inflammatory cell infiltration
Experimental Autoimmune Encephalomyelitis (EAE)30 mg/kgReduced disease severity

Signaling Pathways and Experimental Workflows

AS2863619 Signaling Pathway

AS2863619_Signaling_Pathway cluster_0 T Cell Cytoplasm cluster_1 T Cell Nucleus AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 Serine phosphorylation pS_STAT5 pS-STAT5 (Inactive) STAT5->pS_STAT5 pY_STAT5 pY-STAT5 (Active) STAT5->pY_STAT5 Foxp3_gene Foxp3 gene pY_STAT5->Foxp3_gene Binds to CNS0 & promotes transcription IL2R IL-2R IL2R->STAT5 Promotes tyrosine phosphorylation IL2 IL-2 IL2->IL2R Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Transcription & Translation Treg_phenotype Treg Phenotype Foxp3_protein->Treg_phenotype Induces pY_STAT5_cyto->pY_STAT5 Nuclear Translocation

Caption: Signaling pathway of AS2863619 action.

Experimental Workflow: In Vitro Treg Conversion

Treg_Conversion_Workflow start Isolate Naive T cells (CD4+CD62L+CD44-) culture Culture with anti-CD3/CD28 beads, IL-2, and AS2863619 start->culture incubation Incubate for 3-5 days culture->incubation staining Stain for surface markers (CD4, CD25) and intracellular Foxp3 incubation->staining analysis Analyze by Flow Cytometry staining->analysis

Caption: Workflow for in vitro Treg conversion assay.

Detailed Experimental Protocols

In Vitro CDK8/19 Kinase Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of AS2863619 against CDK8/19.

  • Reagents:

    • Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzymes

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP (as required for the specific assay, often at Km concentration)

    • Substrate (e.g., a generic peptide substrate like Pol2-CTD)

    • AS2863619 (serially diluted)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare a serial dilution of AS2863619 in DMSO.

    • In a 384-well plate, add 5 µL of the kinase buffer containing the enzyme.

    • Add 2.5 µL of the serially diluted AS2863619 or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP in kinase buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of AS2863619 and determine the IC50 value using a non-linear regression curve fit.

STAT5 Phosphorylation Assay by Flow Cytometry

This protocol details the analysis of STAT5 tyrosine phosphorylation in T cells.

  • Reagents:

    • Isolated mouse or human T cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • IL-2

    • AS2863619

    • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

    • Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)

    • Fluorochrome-conjugated antibodies against CD4, and phospho-STAT5 (pY694)

    • Flow cytometer

  • Procedure:

    • Culture T cells in the presence or absence of AS2863619 for a predetermined time (e.g., 22 hours).

    • Stimulate the cells with IL-2 (e.g., 100 U/mL) for 15 minutes at 37°C.

    • Fix the cells by adding Fixation/Permeabilization solution and incubating for 20 minutes at 4°C.

    • Wash the cells twice with Permeabilization/Wash Buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization/Wash Buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the CD4+ T cell population.

In Vitro Treg Conversion Assay

This protocol describes the induction of Foxp3+ Tregs from naive T cells.

  • Reagents:

    • Spleens and lymph nodes from mice

    • Naive CD4+ T cell isolation kit

    • Anti-CD3/CD28 Dynabeads

    • Recombinant mouse IL-2

    • AS2863619

    • Foxp3/Transcription Factor Staining Buffer Set

    • Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

  • Procedure:

    • Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) kit.

    • Culture the naive T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

    • Add recombinant mouse IL-2 (e.g., 100 U/mL) to the culture medium.

    • Add AS2863619 at various concentrations (e.g., 0.1 to 1000 nM) or DMSO as a vehicle control.

    • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells and stain for surface markers CD4 and CD25.

    • Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

    • Perform intracellular staining for Foxp3.

    • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

In Vivo Contact Hypersensitivity Model

This protocol outlines the use of AS2863619 in a mouse model of contact hypersensitivity.

  • Animals:

    • DO11.10 TCR transgenic mice on a BALB/c background

  • Reagents:

    • 2,4-dinitrofluorobenzene (DNFB)

    • Acetone and olive oil (4:1 mixture) as a vehicle

    • AS2863619 formulated for oral administration

  • Procedure:

    • Sensitization: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

    • Treatment: Administer AS2863619 (e.g., 30 mg/kg) or vehicle orally once daily from day 0 to day 13.

    • Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of the right ear. Apply vehicle to the left ear as a control.

    • Measurement: Measure ear thickness of both ears at 24, 48, and 72 hours after the challenge using a micrometer. The degree of ear swelling is calculated as the difference in ear thickness between the right and left ears.

    • Histology and Flow Cytometry: At the end of the experiment, euthanize the mice and collect the ears for histological analysis of inflammatory cell infiltration. Draining lymph nodes can be harvested to analyze the T cell populations by flow cytometry.

Conclusion

This compound represents a novel immunomodulatory agent with a well-defined mechanism of action. By inhibiting CDK8 and CDK19, it tips the balance of STAT5 signaling towards a pro-regulatory state, leading to the induction of Foxp3 and the generation of Tregs. This targeted approach holds significant therapeutic potential for autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of AS2863619 and similar molecules, ultimately advancing the development of new therapies for immune-mediated disorders.

References

AS2863619: A Technical Guide to the Discovery, Synthesis, and Application of a Novel CDK8/19 Inhibitor and Foxp3 Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of AS2863619, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). AS2863619 was identified through chemical library screening for its unique ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3), a master regulator of regulatory T cells (Tregs). This guide details the discovery process, a plausible synthetic pathway, its mechanism of action involving the STAT5 signaling cascade, and its biological activity. Furthermore, it furnishes detailed protocols for key in vitro and in vivo experiments to facilitate further research and development.

Introduction: Targeting CDK8/19 in Immunology

Cyclin-dependent kinases 8 and 19 (CDK8/19) are key components of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[1] In the context of the immune system, CDK8/19 have been identified as critical negative regulators of Foxp3+ Treg cell polarization.[1] Tregs are essential for maintaining immune homeostasis and preventing autoimmune diseases.[1] The discovery of molecules that can modulate Treg populations is a significant therapeutic goal. AS2863619 emerged as a novel compound capable of converting conventional T cells (Tconv) into Foxp3+ Tregs, presenting a promising strategy for treating various immunological disorders.[2]

Discovery of AS2863619

AS2863619 was discovered through the screening of a chemical library comprising approximately 5,000 structurally diverse small molecules. The primary goal of the screen was to identify compounds that could generate Foxp3+ Treg cells from conventional T cells following in vitro polyclonal T-cell receptor (TCR) stimulation.

Discovery_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Lib ~5000 Compound Library Screen In Vitro Foxp3 Induction Screen (Mouse Tconv cells + αCD3/αCD28 + IL-2) Lib->Screen Hit Hit Identification: AS2863619 Screen->Hit TargetID Target Deconvolution: CDK8/19 Identified Hit->TargetID InVivo In Vivo Model Testing: Allergy & Autoimmunity MoA Mechanism of Action Studies: STAT5 Pathway TargetID->MoA MoA->InVivo Signaling_Pathway TCR TCR Signaling CDK8_19 CDK8 / CDK19 TCR->CDK8_19 Activates IL2R IL-2 Receptor STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Phosphorylates (Ser) Inactivates AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits pSTAT5_Ser pSTAT5 (Ser) (Inactive) STAT5->pSTAT5_Ser pSTAT5_Tyr pSTAT5 (Tyr) (Active) STAT5->pSTAT5_Tyr Phosphorylates (Tyr) Activates Foxp3 Foxp3 Gene Expression pSTAT5_Tyr->Foxp3 Induces Treg Treg Differentiation Foxp3->Treg Foxp3_Induction_Workflow Isolate 1. Isolate CD4+ Tconv cells (from mouse spleen/lymph nodes) Plate 2. Plate Cells with αCD3/αCD28 beads & IL-2 Isolate->Plate Treat 3. Add AS2863619 (e.g., 1.0 µM) or DMSO Plate->Treat Incubate 4. Incubate for 3-4 days Treat->Incubate Stain 5. Stain for Surface (CD4) and Intracellular (Foxp3) markers Incubate->Stain Analyze 6. Analyze by Flow Cytometry Stain->Analyze

References

AS2863619 Free Base: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively.[1][2] This orally active compound has garnered significant interest in the field of immunology and oncology due to its unique ability to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T (Treg) cells.[1] By converting conventional T cells into Foxp3+ Tregs, AS2863619 presents a promising therapeutic strategy for various immunological diseases.[2][3] This technical guide provides an in-depth overview of the free base solubility and stability of AS2863619, crucial parameters for its development as a therapeutic agent.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of AS2863619 free base has been determined in several common solvents.

Quantitative Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO60 - 81148.06 - 199.88Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.
Water50 - 81--
Ethanol< 4-Solubility is limited in ethanol.

Experimental Protocol: Kinetic Solubility Determination

The following is a representative protocol for determining the kinetic solubility of AS2863619, a common method used in early drug discovery.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each sample using nephelometry or by visual inspection to detect the formation of a precipitate.

  • Quantification: For samples without visible precipitate, quantify the concentration of dissolved AS2863619 using a suitable analytical method such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Solubility Determination: The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Serial Dilutions in DMSO prep_stock->prep_serial assay_add Add to Aqueous Buffer (≤1% DMSO) prep_serial->assay_add assay_incubate Incubate (e.g., 2h at 25°C) assay_add->assay_incubate analysis_detect Detect Precipitate (Nephelometry) assay_incubate->analysis_detect analysis_quantify Quantify Soluble Fraction (HPLC/LC-MS) analysis_detect->analysis_quantify analysis_determine Determine Kinetic Solubility analysis_quantify->analysis_determine

Caption: Workflow for Kinetic Solubility Assay.

Stability Profile

Understanding the stability of AS2863619 is essential for defining its shelf-life, storage conditions, and ensuring the integrity of the molecule throughout its lifecycle.

Storage and Stability Recommendations

FormStorage TemperatureDurationNotes
Powder-20°C3 years-
Stock Solution (in solvent)-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in solvent)-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocol: Long-Term Stability Assessment

The following protocol outlines a general procedure for assessing the long-term stability of AS2863619 in its solid form, based on ICH guidelines.

  • Sample Preparation: Package the this compound powder in containers that are representative of the intended long-term storage, ensuring they are properly sealed.

  • Storage Conditions: Place the samples in stability chambers maintained at controlled long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analytical Testing: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for any changes in physical state, color, or for the presence of particulates.

    • Assay: Quantify the amount of AS2863619 using a validated stability-indicating HPLC method to determine if there is any degradation.

    • Purity: Profile for any degradation products or impurities using the same HPLC method.

  • Data Evaluation: Evaluate the data to establish the re-test period or shelf life of the drug substance under the defined storage conditions.

Experimental Workflow for Stability Testing

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Evaluation setup_package Package AS2863619 Powder setup_store Store at Long-Term & Accelerated Conditions setup_package->setup_store testing_pull Pull Samples at Predetermined Intervals setup_store->testing_pull testing_analyze Analyze for Appearance, Assay, and Purity (HPLC) testing_pull->testing_analyze eval_data Evaluate Data Trends testing_analyze->eval_data eval_shelf Establish Shelf-Life / Re-test Period eval_data->eval_shelf

Caption: Workflow for Long-Term Stability Study.

Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19. This inhibition leads to the activation of the signal transducer and activator of transcription 5 (STAT5). Specifically, AS2863619 suppresses the serine phosphorylation of STAT5, which is mediated by CDK8/19, while promoting the phosphorylation of a tyrosine residue in its C-terminal domain. This activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS)0, leading to the induction of Foxp3 expression. The upregulation of Foxp3 is a critical step in the differentiation of T cells into immunosuppressive Treg cells.

Signaling Pathway of AS2863619

G AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5_active p-STAT5 (Active) CDK8_19->STAT5_active Inhibits Serine Phosphorylation STAT5_inactive STAT5 (Inactive) STAT5_inactive->STAT5_active Tyrosine Phosphorylation Foxp3 Foxp3 Gene Expression STAT5_active->Foxp3 Treg Treg Differentiation Foxp3->Treg

Caption: AS2863619 Signaling Pathway.

References

In Vitro and In Vivo Efficacy of AS2863619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective, orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2][3] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo effects of AS2863619, with a focus on its immunomodulatory activity. The primary mechanism of action of AS2863619 is the induction of the transcription factor Foxp3 in conventional T cells (Tconv), leading to their conversion into functional regulatory T cells (Tregs).[1][4] This activity presents a promising therapeutic strategy for various immunological diseases.

Data Presentation

In Vitro Activity

The in vitro potency of AS2863619 has been characterized through enzymatic and cell-based assays.

TargetAssay TypeIC50 (nM)Reference
CDK8Cell-free0.61
CDK19Cell-free4.28
EffectCell TypeEC50 (nM)Reference
Foxp3 InductionTconv cells32.5
In Vivo Activity

AS2863619 has demonstrated efficacy in a murine model of skin contact hypersensitivity.

Animal ModelDosing RegimenOutcomeReference
2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity in mice30 mg/kg, oral administration, daily for 2 weeksDampened secondary response, reduced infiltration of inflammatory cells, decreased ratios of IFN-γ+ cells.

Experimental Protocols

In Vitro Induction of Foxp3+ Regulatory T Cells

This protocol outlines the general procedure for inducing Foxp3 expression in conventional T cells using AS2863619.

  • Isolation of T cells: Naïve CD4+ or CD8+ conventional T cells (Tconv) are isolated from peripheral blood or spleen using standard immunomagnetic bead-based separation techniques.

  • Cell Culture: Isolated Tconv cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary supplements.

  • TCR Stimulation: T cell receptor (TCR) stimulation is initiated by adding anti-CD3 and anti-CD28 antibodies, often coated on beads, to the cell culture. This step is crucial for the activity of AS2863619.

  • Addition of AS2863619 and IL-2: AS2863619 is added to the culture at the desired concentration (e.g., 1 µM). Interleukin-2 (IL-2) is also added to the media, as it is required for AS2863619-mediated Foxp3 induction. The induction of Foxp3 by AS2863619 is independent of TGF-β.

  • Incubation: The cells are incubated for a period of 22 hours to several days to allow for the induction of Foxp3 expression.

  • Analysis: Foxp3 expression in the T cell population is analyzed by flow cytometry using an anti-Foxp3 antibody.

Murine Model of Skin Contact Hypersensitivity

This protocol describes a common model to assess the in vivo efficacy of AS2863619 in suppressing inflammatory skin reactions.

  • Sensitization Phase: Mice are sensitized by the topical application of a sensitizing agent, such as 2,4-dinitrofluorobenzene (DNFB), to a shaved area of the skin.

  • Elicitation Phase: Several days after sensitization, a lower dose of the same sensitizing agent is applied to a different skin site (e.g., the ear) to elicit a hypersensitivity reaction.

  • Treatment: AS2863619 is administered to the mice, typically via oral gavage, at a specified dose (e.g., 30 mg/kg) daily for a defined period, such as two weeks, starting from the sensitization or elicitation phase.

  • Assessment of Inflammation: The inflammatory response is quantified by measuring parameters such as ear swelling, cellular infiltration (histology), and the presence of inflammatory cytokines (e.g., IFN-γ) in the affected tissue.

STAT5 Phosphorylation Assay

This assay is used to investigate the mechanism of action of AS2863619 on the STAT5 signaling pathway.

  • Cell Preparation and Stimulation: Mouse CD4+ T cells are prepared and stimulated as described in the in vitro Treg induction protocol.

  • Treatment with AS2863619: The cells are treated with AS2863619 (e.g., 1 µM) for a specified duration (e.g., 22 hours).

  • Cell Lysis and Protein Extraction: Following treatment, the cells are lysed to extract total protein.

  • Western Blotting or Flow Cytometry: The phosphorylation status of STAT5 is assessed. This can be done by Western blotting using antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. Alternatively, intracellular flow cytometry can be used to detect pSTAT5 in single cells. AS2863619 treatment has been shown to suppress serine phosphorylation of the PSP motif of STAT5 to approximately 40% of control levels while enhancing tyrosine phosphorylation in the C-terminal domain to about 160% of control.

Mandatory Visualization

Signaling Pathway of AS2863619 Action

AS2863619_Signaling_Pathway cluster_inhibition AS2863619 cluster_pathway T Cell AS2863619 AS2863619 CDK8_19 CDK8 / CDK19 AS2863619->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 Phosphorylates (Ser) (Inhibitory) pSTAT5_Ser pSTAT5 (Ser) pSTAT5_Tyr pSTAT5 (Tyr) (Active) Foxp3 Foxp3 Expression pSTAT5_Tyr->Foxp3 Induces Treg Treg Differentiation Foxp3->Treg IL2_TCR IL-2 / TCR Signaling IL2_TCR->STAT5 Phosphorylates (Tyr) (Activating)

Caption: AS2863619 inhibits CDK8/19, promoting active STAT5 signaling and Foxp3 expression.

Experimental Workflow for In Vitro Treg Induction

In_Vitro_Treg_Induction_Workflow start Start: Isolate Tconv cells culture Culture cells start->culture stimulate Stimulate with anti-CD3/CD28 culture->stimulate treat Add AS2863619 + IL-2 stimulate->treat incubate Incubate (e.g., 22 hours) treat->incubate analyze Analyze Foxp3 expression (Flow Cytometry) incubate->analyze end End: Quantify Treg population analyze->end

Caption: Workflow for generating regulatory T cells from conventional T cells using AS2863619.

Logical Relationship of AS2863619 Effects

AS2863619_Effects_Relationship cluster_invitro In Vitro Effects cluster_invivo In Vivo Effects AS2863619 AS2863619 inhibit_cdk Inhibition of CDK8/19 AS2863619->inhibit_cdk induce_foxp3 Induction of Foxp3 in Tconv inhibit_cdk->induce_foxp3 convert_treg Conversion to Tregs induce_foxp3->convert_treg suppress_inflammation Suppression of Skin Hypersensitivity convert_treg->suppress_inflammation reduce_ifng Reduced IFN-γ+ Cells suppress_inflammation->reduce_ifng

Caption: Logical flow from molecular inhibition by AS2863619 to in vivo therapeutic effects.

References

The Role of AS2863619 in the Induction of Foxp3 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AS2863619, a potent small molecule inducer of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs). This document outlines the molecular mechanism, summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action

AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19.[1] Its primary role in immunology is the conversion of conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ T cells, into Foxp3-expressing regulatory T cells.[2][3] This induction of Foxp3 is crucial for promoting immune tolerance and has significant therapeutic potential for autoimmune diseases and allergies.[2][4]

The mechanism of AS2863619-mediated Foxp3 induction is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation but is notably independent of Transforming Growth Factor-beta (TGF-β), a canonical inducer of Tregs. Mechanistically, AS2863619 functions by inhibiting CDK8/19, which in turn prevents the inhibitory serine phosphorylation of STAT5. This leads to an enhanced and sustained tyrosine phosphorylation of STAT5, promoting its activation. Activated STAT5 then binds to regulatory regions within the Foxp3 gene locus, primarily the conserved non-coding sequence (CNS) 0 and to a lesser extent the promoter and CNS2 regions, to drive Foxp3 expression. This enhanced STAT5 activity also upregulates the expression of other genes critical for Treg function, such as Il2ra, Tnfrsf18, Foxo1, Ccr4, and Icos.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: Inhibitory Activity of AS2863619

TargetIC50 (nM)
CDK80.61
CDK194.28

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

TreatmentSTAT5 Serine Phosphorylation (PSP motif)STAT5 Tyrosine Phosphorylation (C-terminal domain)
AS2863619 (1 µM; 22 hours)~40% of control~160% of control

Experimental Protocols

In Vitro Induction of Foxp3 in T cells

This protocol describes the general method for inducing Foxp3 expression in T cells using AS2863619.

1. Cell Preparation:

  • Isolate naïve (CD44lowCD62Lhigh) or effector/memory (CD44highCD62Llow) CD4+ and CD8+ T cells from peripheral blood or spleen.

2. Cell Culture and Stimulation:

  • Culture the isolated T cells in appropriate media.
  • Stimulate the cells with anti-CD3 and anti-CD28 monoclonal antibody-coated beads to provide TCR signaling.
  • Supplement the culture with IL-2.

3. AS2863619 Treatment:

  • Add AS2863619 to the cell culture at the desired concentration (e.g., 1 µM).

4. Incubation:

  • Incubate the cells for a sufficient period to allow for Foxp3 induction (e.g., 22 hours or longer).

5. Analysis:

  • Harvest the cells and stain for surface markers (e.g., CD4, CD8) and intracellular Foxp3 using flow cytometry to determine the percentage of Foxp3+ cells.

In Vivo Induction of Foxp3 in an Antigen-Specific Manner

This protocol outlines the methodology for inducing antigen-specific Foxp3+ T cells in a mouse model.

1. Animal Model:

  • Utilize DO11.10 TCR transgenic mice on a RAG2-deficient or RAG2-sufficient background. These mice have T cells that recognize an ovalbumin (OVA) peptide.

2. Antigen Immunization:

  • Immunize the mice with the specific antigen (e.g., OVA peptide).

3. AS2863619 Administration:

  • Administer AS2863619 orally at a suitable dosage (e.g., 30 mg/kg daily).

4. Analysis:

  • After a defined period, isolate lymphocytes from relevant tissues (e.g., spleen, lymph nodes).
  • Use flow cytometry to identify and quantify the antigen-specific (e.g., KJ1.26+) Foxp3+ T cell population.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying AS2863619.

AS2863619_Signaling_Pathway cluster_TCR_IL2R Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Phosphorylates (Ser) Inhibits Tyr Phosphorylation pSTAT5_Ser pSTAT5 (Ser) STAT5->pSTAT5_Ser pSTAT5_Tyr pSTAT5 (Tyr) (Active) STAT5->pSTAT5_Tyr Phosphorylation (Tyr) Foxp3_locus Foxp3 Gene Locus (CNS0, Promoter, CNS2) pSTAT5_Tyr->Foxp3_locus Binds to AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_exp Foxp3 Expression Foxp3_locus->Foxp3_exp Induces

Caption: Signaling pathway of AS2863619 in inducing Foxp3 expression.

Experimental_Workflow start Start: Isolate T cells (e.g., from mouse spleen) stimulate Stimulate with anti-CD3/CD28 and IL-2 start->stimulate treatment Treat with AS2863619 or Vehicle Control stimulate->treatment incubation Incubate for a defined period (e.g., 22-72 hours) treatment->incubation analysis Analyze Foxp3 Expression (Flow Cytometry) incubation->analysis data_quant Quantitative Data Analysis: % of Foxp3+ cells analysis->data_quant end End data_quant->end

Caption: General experimental workflow for in vitro Foxp3 induction.

Conclusion

AS2863619 represents a significant advancement in the field of immunology, offering a novel, TGF-β-independent method for generating regulatory T cells. Its ability to convert antigen-specific effector and memory T cells into Tregs holds considerable promise for the development of targeted therapies for a range of immunological disorders. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of Foxp3 induction. Further research, including clinical trials, will be crucial to fully elucidate the safety and efficacy of AS2863619 in human diseases.

References

The Biological Targets of AS2863619 Beyond CDK8/19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). While its primary mechanism of action is the inhibition of these two kinases, its most profound documented biological effect beyond this is the induction of the transcription factor Forkhead box P3 (Foxp3). This induction effectively converts conventional T cells into regulatory T cells (Tregs), presenting significant therapeutic potential in immunology. This technical guide provides an in-depth overview of the known biological targets of AS2863619, with a particular focus on its high selectivity and the signaling pathways it modulates to induce the Treg phenotype.

Primary Biological Targets: CDK8 and CDK19

AS2863619 demonstrates high potency against its primary targets, CDK8 and CDK19. The inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

TargetIC50 (nM)Assay Type
CDK80.61In vitro kinase assay
CDK194.28In vitro kinase assay

Off-Target Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. AS2863619 has been profiled against a broad panel of kinases to determine its off-target interaction profile.

ParameterFinding
Kinase Panel Size189 kinases
Key ResultNo significant off-target inhibition was observed. Specifically, none of the 189 kinases tested were inhibited by more than 50% at the screening concentration.[1]

This high degree of selectivity suggests that the biological effects of AS2863619 are predominantly mediated through the inhibition of CDK8 and CDK19.

Key Biological Process Modulated: Foxp3 Induction in T Cells

The most significant described biological effect of AS2863619, beyond the direct inhibition of its primary kinase targets, is the induction of Foxp3 expression in both naïve and effector/memory T cells.[2] This process effectively converts conventional T cells (Tconv) into induced regulatory T cells (iTregs), which have immunosuppressive functions.

Signaling Pathway of AS2863619-Mediated Foxp3 Induction

AS2863619-mediated inhibition of CDK8/19 leads to the induction of Foxp3 through the modulation of the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 normally phosphorylate a serine residue in the C-terminal region of STAT5, which leads to its inactivation and subsequent repression of the Foxp3 gene. By inhibiting CDK8/19, AS2863619 prevents this inhibitory phosphorylation of STAT5. This results in the augmented and sustained tyrosine phosphorylation of STAT5, leading to its enhanced nuclear retention and binding to the Foxp3 gene locus, thereby activating its transcription.

AS2863619_Signaling_Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5_inactive STAT5 (Ser-P) CDK8_19->STAT5_inactive STAT5_active STAT5 (Tyr-P) Foxp3 Foxp3 Gene Transcription STAT5_active->Foxp3 Treg Treg Phenotype Foxp3->Treg

AS2863619 Signaling Pathway for Foxp3 Induction

Experimental Protocols

In Vitro Foxp3 Induction Assay

This protocol describes the general methodology for inducing Foxp3 expression in T cells using AS2863619.

Foxp3_Induction_Workflow start Start: Isolate Tconv cells (e.g., CD4+Foxp3-) stimulate TCR Stimulation (e.g., anti-CD3/CD28 beads) + IL-2 start->stimulate add_compound Add AS2863619 (dose-response) stimulate->add_compound culture Culture for a defined period (e.g., 3-5 days) add_compound->culture analyze Analyze Foxp3 expression (Flow Cytometry) culture->analyze end End: Quantify Foxp3+ cell percentage analyze->end

Workflow for In Vitro Foxp3 Induction Assay

Methodology:

  • T Cell Isolation: Isolate conventional T cells (Tconv), for example, CD4+Foxp3- T cells, from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation: Culture the isolated Tconv cells in a suitable medium supplemented with Interleukin-2 (IL-2). Stimulate the T cells through their T cell receptor (TCR) using anti-CD3 and anti-CD28 antibodies, typically coated on beads.

  • Compound Treatment: Add AS2863619 to the cell cultures at various concentrations to determine the dose-dependent effect on Foxp3 induction.

  • Incubation: Incubate the cells for a period of 3 to 5 days under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Harvest the cells and perform intracellular staining for the Foxp3 transcription factor. Analyze the percentage of Foxp3-expressing cells using flow cytometry.

Kinase Selectivity Profiling (General Methodology)

The high selectivity of AS2863619 was determined using a competitive binding assay format. While the specific details for the AS2863619 screen are not fully published, the general principles of such an assay are outlined below.

Kinase_Profiling_Workflow components Assay Components: - Kinase of interest - Immobilized ligand - AS2863619 incubation Incubate components components->incubation binding Competitive Binding Occurs incubation->binding wash Wash to remove unbound components binding->wash quantify Quantify bound kinase wash->quantify result Result: % Inhibition quantify->result

Generalized Kinase Selectivity Profiling Workflow

Methodology:

  • Assay Principle: The assay measures the ability of a test compound (AS2863619) to compete with an immobilized, active-site directed ligand for binding to a specific kinase.

  • Procedure: A panel of kinases is tested. For each kinase, it is incubated with the immobilized ligand and the test compound.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

  • Data Analysis: The results are typically expressed as the percentage of inhibition relative to a control (e.g., DMSO).

Conclusion

AS2863619 is a highly selective inhibitor of CDK8 and CDK19. Extensive kinase profiling has revealed a very clean off-target profile, indicating that its biological effects are primarily mediated through these two kinases. The most prominent and well-characterized downstream effect is the induction of Foxp3 in T cells, driven by the modulation of STAT5 phosphorylation. This high selectivity and potent biological activity make AS2863619 a valuable tool for studying the roles of CDK8/19 in immune regulation and a potential therapeutic agent for autoimmune and inflammatory diseases. Further research may yet uncover other cellular processes regulated by the CDK8/19-STAT5 axis that are modulated by this compound.

References

Preclinical Profile of AS2863619 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19. Preclinical studies have demonstrated its ability to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T cell (Treg) function. This technical guide provides an in-depth overview of the preclinical data available for AS2863619 free base, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these studies. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction

AS2863619 has emerged as a promising immunomodulatory agent due to its unique ability to convert conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs).[1] Tregs play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. The pharmacological inhibition of CDK8 and CDK19 by AS2863619 offers a novel therapeutic strategy for various immunological disorders by augmenting Treg populations. This document summarizes the key preclinical findings and methodologies related to this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data from preclinical studies of AS2863619.

Table 1: In Vitro Potency of AS2863619

TargetAssay TypeIC50 (nM)Reference
CDK8Cell-free assay0.61 - 0.6099[2][3][4]
CDK19Cell-free assay4.28 - 4.277[2]
Foxp3 Induction in Tconv cellsCell-based assayEC50 of 32.5 nM

Table 2: In Vivo Efficacy of AS2863619

Animal ModelDosing RegimenKey FindingsReference
DO11.10 TCR transgenic mice30 mg/kg, oral administrationInduced Foxp3 in antigen-specific T cells
Skin Contact Hypersensitivity (DNFB-induced)30 mg/kg, daily oral administration for 2 weeksSuppressed secondary response, reduced inflammatory cell infiltration
Autoimmune Disease ModelsNot specified in detailExerted protective effects

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19. This inhibition leads to the enhanced activation of STAT5, a key transcription factor in the IL-2 signaling pathway. Activated STAT5 then binds to the promoter and conserved non-coding sequence (CNS) regions of the Foxp3 gene, leading to its transcription and the subsequent differentiation of Tconv cells into Foxp3+ Tregs. This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF-β.

AS2863619_Mechanism_of_Action cluster_0 T Cell AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5 STAT5 CDK8_19->STAT5 inhibits (Serine Phosphorylation) pSTAT5 pSTAT5 (Tyrosine) STAT5->pSTAT5 IL-2/TCR Signaling (Tyrosine Phosphorylation) Foxp3 Foxp3 Gene Activation pSTAT5->Foxp3 Treg Treg Differentiation Foxp3->Treg

Figure 1: AS2863619 signaling pathway in T cells.

Experimental Protocols

In Vitro Foxp3 Induction in T Cells

This protocol describes the methodology for inducing Foxp3 expression in mouse T cells using AS2863619.

  • Cell Isolation:

    • Isolate CD4+ or CD8+ T cells from the spleens and lymph nodes of mice (e.g., BALB/c or DO11.10 TCR transgenic mice) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture:

    • Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

  • T Cell Stimulation:

    • Stimulate the T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies, or with anti-CD3/CD28 mAb-coated beads.

    • Add recombinant human IL-2 (e.g., 100 U/mL) to the culture medium.

  • AS2863619 Treatment:

    • Add AS2863619 (dissolved in DMSO) to the cell culture at a final concentration of 1.0 µM. An equivalent volume of DMSO should be used as a vehicle control.

  • Incubation:

    • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD4, CD8, CD25) and intracellular Foxp3 using flow cytometry.

In_Vitro_Foxp3_Induction_Workflow cluster_workflow Experimental Workflow start Isolate T Cells (Spleen/Lymph Nodes) culture Culture T Cells (RPMI-1640 + 10% FBS) start->culture stimulate Stimulate T Cells (anti-CD3/CD28 + IL-2) culture->stimulate treat Treat with AS2863619 (1µM) or Vehicle (DMSO) stimulate->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze Foxp3 Expression (Flow Cytometry) incubate->analyze

Figure 2: In vitro Foxp3 induction workflow.

In Vivo Contact Hypersensitivity Model

This protocol outlines the induction and assessment of a contact hypersensitivity response in mice and the evaluation of AS2863619's therapeutic effect.

  • Animals:

    • Use 8-12 week old BALB/c mice.

  • Sensitization:

    • On day 0, sensitize the mice by applying a 0.5% solution of 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle to the shaved abdomen.

  • Challenge:

    • On day 5, challenge the mice by applying a 0.2% DNFB solution to the dorsal side of one ear. The contralateral ear receives the vehicle alone as a control.

  • AS2863619 Administration:

    • Administer AS2863619 orally at a dose of 30 mg/kg daily, starting from the day of sensitization or a few days before the challenge, and continuing for the duration of the experiment.

  • Assessment:

    • Measure ear thickness using a digital micrometer at 24, 48, and 72 hours after the challenge. The degree of ear swelling is calculated as the difference in thickness between the DNFB-treated and vehicle-treated ears.

    • At the end of the experiment, euthanize the mice and collect the ears for histological analysis to assess inflammatory cell infiltration. Draining lymph nodes can also be collected for flow cytometric analysis of T cell populations.

In Vivo Foxp3 Induction in Antigen-Specific T Cells

This protocol describes the use of DO11.10 TCR transgenic mice to evaluate the in vivo induction of Foxp3 in antigen-specific T cells by AS2863619.

  • Animals:

    • Use DO11.10 TCR transgenic mice, which have T cells that recognize an ovalbumin (OVA) peptide presented by I-Ad.

  • Immunization:

    • Immunize the mice with OVA emulsified in Complete Freund's Adjuvant (CFA) via subcutaneous injection.

  • AS2863619 Administration:

    • Administer AS2863619 orally at a dose of 30 mg/kg daily, starting from the day of immunization.

  • Analysis:

    • After a specified period (e.g., 7-10 days), sacrifice the mice and isolate splenocytes and lymph node cells.

    • Stain the cells for CD4, the transgenic T cell receptor (using the KJ1-26 antibody), and intracellular Foxp3.

    • Analyze the percentage of Foxp3+ cells within the KJ1-26+ CD4+ T cell population by flow cytometry to determine the extent of antigen-specific Treg induction.

Discussion and Future Directions

The preclinical data for AS2863619 strongly support its potential as a therapeutic agent for autoimmune and inflammatory diseases. Its ability to convert conventional T cells into regulatory T cells via a novel mechanism represents a significant advancement in the field of immunology. Further preclinical studies should focus on elucidating the long-term stability and function of AS2863619-induced Tregs, as well as evaluating its efficacy and safety in a broader range of disease models. The detailed protocols provided in this guide should facilitate the replication and extension of these important findings.

References

The Impact of AS2863619 on STAT5 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule that has been identified as a significant modulator of the STAT5 signaling pathway. Contrary to functioning as a direct inhibitor, AS2863619 acts by inhibiting cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This inhibition leads to a nuanced yet powerful activation of STAT5, a key transcription factor in immune regulation. By preventing the inactivating serine phosphorylation of STAT5 by CDK8/19, AS2863619 promotes the active, tyrosine-phosphorylated state of STAT5. This sustained STAT5 activity is pivotal in driving the expression of the transcription factor Foxp3, which in turn mediates the conversion of conventional T cells into regulatory T (Treg) cells. This technical guide provides an in-depth overview of the mechanism of action of AS2863619, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action

AS2863619 is a selective inhibitor of the kinase activity of CDK8 and CDK19.[1] In the context of T cell signaling, T-cell receptor (TCR) stimulation normally induces the activity of CDK8 and CDK19. These kinases then phosphorylate STAT5 on a serine residue within its PSP (pro-ser-pro) motif, which serves as a negative regulatory signal, inactivating STAT5 and thereby hindering the expression of its target genes, including Foxp3.[2]

The intervention of AS2863619 blocks this inhibitory phosphorylation event. By inhibiting CDK8 and CDK19, AS2863619 ensures that STAT5 remains in its active state, characterized by phosphorylation at a C-terminal tyrosine residue.[2] This active, tyrosine-phosphorylated STAT5 can then translocate to the nucleus and bind to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS0), to induce its expression.[2] The resulting increase in Foxp3 protein levels drives the differentiation of both naïve and effector/memory T cells into Foxp3+ regulatory T cells.[1] This process is dependent on IL-2 signaling, which is a known activator of the JAK-STAT5 pathway, but is independent of TGF-β.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of AS2863619.

Table 1: In Vitro Potency of AS2863619

ParameterTargetValueReference
IC50CDK80.61 nM
IC50CDK194.28 nM
EC50 (Foxp3 Induction)Tconv cells32.5 nM

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

TreatmentPhosphorylation SiteChange from ControlExperimental ConditionsReference
AS2863619Serine (PSP motif)~40% of control1 µM, 22 hours
AS2863619Tyrosine (C-terminal)~160% of control1 µM, 22 hours

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the core signaling pathway and a typical experimental workflow.

AS2863619-Mediated STAT5 Activation Pathway

AS2863619_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5_inactive STAT5 (Tyr-P, Ser-OH) IL2R->STAT5_inactive Tyr Phosphorylation CDK8_19->STAT5_inactive Ser Phosphorylation (Inactivation) STAT5_active STAT5 (Tyr-P, Ser-OH) STAT5_inactive->STAT5_active AS2863619 prevents Ser-P, maintaining active state STAT5_dimer STAT5 Dimer (Active) STAT5_active->STAT5_dimer Dimerizes & Translocates AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_gene Foxp3 Gene STAT5_dimer->Foxp3_gene Induces Transcription Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Translation Treg Treg Differentiation Foxp3_protein->Treg Drives

Caption: AS2863619 inhibits CDK8/19, promoting STAT5 activity and Foxp3-mediated Treg differentiation.

Western Blot Workflow for STAT5 Phosphorylation Analysis

WB_Workflow start Isolate mouse CD4+ T cells culture Culture with anti-CD3/CD28 + IL-2 start->culture treat Treat with 1 µM AS2863619 or DMSO (22 hrs) culture->treat lyse Cell Lysis treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block probe Probe with primary Abs (p-STAT5-Ser, p-STAT5-Tyr, Total STAT5, β-actin) block->probe wash Wash probe->wash secondary Incubate with HRP-conjugated secondary Ab wash->secondary detect ECL Detection & Imaging wash->detect secondary->wash Repeat Wash analyze Densitometry Analysis detect->analyze

Caption: Workflow for analyzing STAT5 phosphorylation in T cells treated with AS2863619 via Western Blot.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research that identified the effects of AS2863619 on STAT5 signaling.

In Vitro T Cell Culture and Foxp3 Induction
  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Culture Conditions: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% FBS, 50 µM 2-mercaptoethanol, penicillin-streptomycin, and 20 U/mL recombinant human IL-2.

  • T Cell Activation: Activate the T cells using anti-CD3 and anti-CD28 monoclonal antibody-coated beads.

  • AS2863619 Treatment: Add AS2863619 (dissolved in DMSO) to the culture at the desired concentrations (e.g., for EC50 determination) or at a fixed concentration (e.g., 1 µM for phosphorylation studies). An equivalent volume of DMSO should be used as a vehicle control.

  • Incubation: Incubate the cells for the specified duration (e.g., 3-4 days for Foxp3 expression analysis by flow cytometry, or 22 hours for western blot analysis).

Immunoprecipitation and Western Blotting for STAT5 Phosphorylation
  • Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Immunoprecipitation (optional, for enhanced signal): Incubate the cell lysates with an anti-STAT5b antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.

  • SDS-PAGE and Transfer: Separate the proteins from the whole-cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Ser), phospho-STAT5 (Tyr), total STAT5, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Perform densitometric analysis to quantify the changes in STAT5 phosphorylation relative to the total STAT5 and the loading control.

CDK8/19 Kinase Assay
  • Assay Principle: The kinase activity of recombinant CDK8/CycC and CDK19/CycC is measured by their ability to phosphorylate a specific substrate. The inhibition by AS2863619 is determined by the reduction in substrate phosphorylation.

  • Reaction Mixture: Prepare a reaction mixture containing the recombinant kinase, a suitable kinase buffer, ATP, and a specific substrate (e.g., a peptide containing the STAT5 serine phosphorylation motif).

  • Inhibitor Addition: Add serial dilutions of AS2863619 or DMSO (vehicle control) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.

  • Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-32P]ATP or non-radioactive methods like ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure ATP consumption.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the log concentration of AS2863619 and determine the IC50 value using a non-linear regression analysis.

Conclusion

AS2863619 represents a novel approach to modulating STAT5 signaling. By inhibiting the negative regulators CDK8 and CDK19, it effectively enhances STAT5 activity, leading to the induction of Foxp3 and the generation of regulatory T cells. This mechanism holds significant therapeutic potential for various immunological diseases. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this important signaling pathway.

References

A Technical Deep Dive: Comparing AS2863619 Free Base and Its Dihydrochloride Salt Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, which has shown significant promise in immunology by inducing the expression of the transcription factor Foxp3, a key regulator of regulatory T cells (Tregs). This technical guide provides an in-depth comparison of the free base form of AS2863619 and its more commonly utilized dihydrochloride salt. This document is intended to be a comprehensive resource for researchers and drug development professionals, summarizing available data on their chemical properties, biological activity, and providing detailed experimental protocols for their use.

Introduction

AS2863619 has emerged as a valuable research tool for its ability to convert conventional T cells into immunosuppressive Tregs. This activity is achieved through the inhibition of CDK8 and CDK19, leading to the activation of STAT5 and subsequent induction of Foxp3 expression.[1][2] The choice between using a free base or a salt form of a drug candidate is a critical decision in drug development, impacting its physicochemical properties, bioavailability, and manufacturability. This guide aims to provide a clear comparison of the available data for AS2863619 free base and its dihydrochloride salt to aid researchers in selecting the appropriate form for their studies.

Chemical and Physical Properties

Table 1: Comparison of Physicochemical Properties of this compound and Dihydrochloride Salt

PropertyThis compoundAS2863619 Dihydrochloride Salt
Molecular Formula C₁₆H₁₂N₈OC₁₆H₁₂N₈O · 2HCl
Molecular Weight 332.32 g/mol [3]405.24 g/mol [4]
CAS Number 2241300-50-3[3]2241300-51-4
Appearance Solid PowderSolid
Solubility in DMSO 250 mg/mL (752.29 mM)10 mM, 60 mg/mL (148.06 mM), 81 mg/mL (199.88 mM)
Solubility in Water Not reported50 mg/mL, 81 mg/mL
Stability Recommended storage at -20°C for 1 year.Recommended storage as a powder for 3 years at -20°C. Stock solutions are stable for 1 year at -80°C and 1 month at -20°C.
Hygroscopicity Not reportedNot explicitly reported, but the use of fresh DMSO is recommended as moisture-absorbing DMSO reduces solubility, suggesting potential hygroscopicity.

Biological Activity

Both the free base and the dihydrochloride salt of AS2863619 exhibit potent inhibitory activity against CDK8 and CDK19 and induce Foxp3 expression in T cells. The reported IC₅₀ values are consistent across different sources and do not appear to differentiate between the two forms, suggesting that the active moiety is the free base.

Table 2: In Vitro Biological Activity of AS2863619

TargetIC₅₀ (nM)Cell-based Activity
CDK8 0.61Induces Foxp3 expression in mouse and human CD4⁺ and CD8⁺ T cells.
CDK19 4.28Effective concentration for in vitro Foxp3 induction is approximately 1.0 μM.

Signaling Pathway of AS2863619

AS2863619 exerts its biological effects by modulating a specific signaling cascade within T cells. The following diagram illustrates the key steps in this pathway.

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5 STAT5 CDK8_19->STAT5 inhibition of Tyrosine Phosphorylation pSTAT5 pSTAT5 (Tyrosine Phosphorylation) STAT5->pSTAT5 Phosphorylation Foxp3_gene Foxp3 Gene pSTAT5->Foxp3_gene Activation Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Expression Treg Regulatory T cell (Treg) Differentiation and Function Foxp3_protein->Treg Treg_Induction_Workflow In Vitro Treg Induction Workflow start Isolate Naive CD4+ T cells culture Culture with anti-CD3/CD28 beads, IL-2, and AS2863619 (1µM) start->culture incubation Incubate for 3-4 days culture->incubation analysis Analyze Foxp3 expression by Flow Cytometry incubation->analysis in_vivo_workflow In Vivo Contact Hypersensitivity Workflow sensitization Sensitization: Apply DNFB to shaved abdomen of mice treatment Treatment: Oral gavage with AS2863619 (30 mg/kg) or vehicle daily sensitization->treatment challenge Challenge: Apply DNFB to the ear after 5 days treatment->challenge measurement Measure ear swelling 24 hours after challenge challenge->measurement

References

Methodological & Application

Application Notes and Protocols for AS2863619 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3][4] In the context of immunology research, AS2863619 has emerged as a powerful tool for inducing the expression of the transcription factor Forkhead box P3 (Foxp3) in conventional T cells (Tconv).[1] This induction effectively converts both naïve and effector/memory T cells into Foxp3-expressing regulatory T cells (Tregs), which play a critical role in maintaining immunological self-tolerance and homeostasis. The mechanism of action is independent of TGF-β, a canonical inducer of Tregs, and is reliant on T-cell receptor (TCR) and IL-2 signaling. AS2863619 presents a valuable asset for studying Treg development, function, and its therapeutic potential in various immunological diseases.

Mechanism of Action

AS2863619 exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. In activated T cells, CDK8/19 phosphorylates STAT5 on a serine residue within the PSP motif, which attenuates its activity. By inhibiting CDK8/19, AS2863619 prevents this negative regulation, leading to enhanced tyrosine phosphorylation and nuclear retention of STAT5. Activated STAT5 then binds to regulatory regions of the Foxp3 gene, inducing its expression and promoting the differentiation of Tconv cells into Tregs.

Quantitative Data Summary

ParameterValueCell Type/Assay ConditionReference
IC50 (CDK8) 0.6099 nM (0.61 nM)Cell-free assay
IC50 (CDK19) 4.277 nM (4.28 nM)Cell-free assay
EC50 (Foxp3 Induction) 32.5 nMTconv cells
Effective In Vitro Concentration 1 µMMouse CD4+ T cells (for STAT5 phosphorylation studies)
In Vivo Oral Administration Dose 30 mg/kgDO11.10 TCR transgenic mice

Signaling Pathway

AS2863619_Signaling_Pathway cluster_cell T Cell cluster_nucleus Nucleus TCR TCR Signaling CDK8_19 CDK8/CDK19 TCR->CDK8_19 IL2R IL-2 Receptor Signaling STAT5 STAT5 IL2R->STAT5 Foxp3 Foxp3 Gene Activation STAT5->Foxp3 Tyrosine Phosphorylation (Activation)   Treg Treg Differentiation Foxp3->Treg CDK8_19->STAT5  Serine  Phosphorylation (Inhibition) AS2863619 AS2863619 AS2863619->CDK8_19

AS2863619 inhibits CDK8/19, enhancing STAT5-mediated Foxp3 gene activation.

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3 in Mouse CD4+ T Cells

This protocol describes the induction of Foxp3 in isolated primary mouse CD4+ T cells.

Materials:

  • AS2863619 free base

  • DMSO (for stock solution)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Mouse CD4+ T cell isolation kit

  • Anti-mouse CD3 and anti-mouse CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant mouse IL-2

  • 96-well flat-bottom cell culture plates

  • Flow cytometry staining buffers, antibodies against CD4, and Foxp3.

Procedure:

  • Preparation of AS2863619 Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Store the stock solution at -20°C. Further dilutions should be made in complete RPMI-1640 medium immediately before use.

  • Isolation of CD4+ T Cells:

    • Isolate naïve or total CD4+ T cells from the spleens and lymph nodes of mice using a CD4+ T cell isolation kit according to the manufacturer's instructions.

  • T Cell Activation and Treatment:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C, then wash with PBS.

    • Alternatively, use anti-CD3/CD28 antibody-coated beads.

    • Seed the isolated CD4+ T cells at a density of 1-2 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if using plate-bound anti-CD3.

    • Add recombinant mouse IL-2 to a final concentration of 50 U/mL.

    • Add AS2863619 to the desired final concentration (a titration from 10 nM to 1 µM is recommended to determine the optimal concentration for your specific cell type and conditions). Include a DMSO vehicle control.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.

  • Analysis of Foxp3 Expression:

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Perform intracellular staining for Foxp3 using a commercially available Foxp3 staining buffer set and a fluorescently labeled anti-Foxp3 antibody according to the manufacturer's protocol.

    • Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

Experimental Workflow

Workflow for in vitro induction of Foxp3 in mouse CD4+ T cells using AS2863619.

General Recommendations

  • Cell Viability: AS2863619 has been reported to not exhibit cellular toxicity or hinder the proliferative activity of Tconv cells within the concentration range that induces Foxp3. However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Species Reactivity: The provided protocols are for mouse T cells. While AS2863619 has been shown to enhance FOXP3 expression in human CD4+ and CD8+ Tconv cells, optimization of the protocol for human cells, including stimulation conditions and concentrations of AS2863619 and cytokines, may be necessary.

  • Storage: Store the AS2863619 stock solution in DMSO at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Disclaimer: This protocol is intended for research use only. Please refer to the relevant safety data sheets and follow good laboratory practices when handling all reagents.

References

Preparation of AS2863619 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively.[1][2][3] It has been identified as a robust inducer of Foxp3, a key transcription factor for regulatory T cells (Tregs).[2][4] AS2863619 facilitates the conversion of antigen-specific effector/memory T cells into Foxp3+ Tregs, highlighting its therapeutic potential in various immunological diseases. This document provides detailed protocols for the preparation, storage, and handling of AS2863619 stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of AS2863619 is presented in Table 1. This information is critical for accurate preparation of stock solutions and for understanding the compound's characteristics.

PropertyValueReference
Molecular Formula C16H14Cl2N8O
Molecular Weight 405.24 g/mol
CAS Number 2241300-51-4
Appearance Solid
Purity ≥98%

Solubility

The solubility of AS2863619 in common laboratory solvents is crucial for preparing appropriate stock solutions. It is highly soluble in DMSO. The solubility data is summarized in Table 2. For consistent results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.

SolventSolubility
DMSO ≥ 10 mM (up to 81 mg/mL)
Water Soluble (up to 50 mg/mL, requires filtration)
Ethanol <1 mg/mL

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of AS2863619 in dimethyl sulfoxide (DMSO), a common starting concentration for in vitro studies.

Materials:

  • AS2863619 solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass of AS2863619:

    • To prepare 1 mL of a 10 mM stock solution, you will need 0.40524 mg of AS2863619.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 405.24 g/mol * 1000 mg/g = 4.0524 mg/mL

    • For ease of weighing, it is recommended to prepare a larger volume (e.g., 5 mL, requiring 20.262 mg).

  • Weigh the AS2863619:

    • Carefully weigh the calculated amount of AS2863619 powder and place it in a sterile tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the AS2863619 powder.

  • Dissolve the compound:

    • Vortex the solution vigorously until the solid is completely dissolved.

    • If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots as recommended in Table 3.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. A common working concentration for in vitro experiments is 1.0 µM.

Procedure:

  • Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final working concentration.

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • It is recommended to prepare fresh working solutions for each experiment.

Storage and Stability

Proper storage of AS2863619 as a solid and in solution is essential to maintain its stability and activity.

FormStorage TemperatureStability
Solid Powder -20°C≥ 4 years
Stock Solution in Solvent -80°C6 months to 1 year
-20°C1 month

Note: Always refer to the manufacturer's specific recommendations for storage.

Safety and Handling

  • AS2863619 is for research use only and not for human or veterinary use.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow

AS2863619 inhibits CDK8/19, which leads to enhanced STAT5 activation and subsequent activation of the Foxp3 gene. This mechanism underlies its ability to induce the conversion of conventional T cells into regulatory T cells.

AS2863619_Signaling_Pathway cluster_inhibition AS2863619 Action cluster_activation Downstream Effect AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 No Inhibition of STAT5 Activation Foxp3 Foxp3 Gene Activation STAT5->Foxp3 Activates Treg Treg Conversion Foxp3->Treg Stock_Solution_Workflow start Start weigh Weigh AS2863619 Solid Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Single Use stock->aliquot dilute Dilute in Culture Medium stock->dilute store Store at -80°C or -20°C aliquot->store working Final Working Solution (e.g., 1 µM) dilute->working end End working->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2][3] Its primary mechanism of action involves the induction of the transcription factor Foxp3 in conventional T cells (Tconvs), leading to their conversion into regulatory T cells (Tregs).[1][2] This process is mediated through the enhancement of STAT5 activation. These induced Tregs have demonstrated suppressive functions in various immunological disease models, highlighting the therapeutic potential of AS2863619. This document provides detailed application notes and protocols for the recommended dosage and administration of AS2863619 in in vivo mouse studies, focusing on the contact hypersensitivity model.

Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

AS2863619 selectively inhibits CDK8 and CDK19 with high potency. This inhibition leads to an increase in the tyrosine phosphorylation of STAT5, a key signaling molecule in T cells. Activated STAT5 then promotes the expression of Foxp3, the master regulator of Treg development and function. Consequently, AS2863619 facilitates the conversion of antigen-specific effector/memory T cells into Foxp3+ Tregs.

AS2863619_Signaling_Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibition STAT5 STAT5 CDK8_19->STAT5 Represses pSTAT5 pSTAT5 (Tyrosine Phosphorylation) STAT5->pSTAT5 Phosphorylation Foxp3 Foxp3 Expression pSTAT5->Foxp3 Induction Treg Treg Conversion & Function Foxp3->Treg

Caption: Signaling pathway of AS2863619.

Recommended In Vivo Dosage and Administration

The recommended dosage of AS2863619 for in vivo mouse studies is 30 mg/kg, administered orally. This dosage has been shown to achieve a serum concentration sufficient to induce Foxp3 in vivo without discernible toxicity.

Quantitative Data Summary
ParameterValueSpeciesAdministration RouteReference
Effective Dosage 30 mg/kgMouseOral
IC50 (CDK8) 0.61 nM-In vitro
IC50 (CDK19) 4.28 nM-In vitro

Experimental Protocols

Preparation of AS2863619 for Oral Administration

Materials:

  • AS2863619 powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 ml)

Protocol:

  • Calculate the required amount of AS2863619 based on the body weight of the mice and the 30 mg/kg dosage. For a 25g mouse, this would be 0.75 mg.

  • Weigh the calculated amount of AS2863619 powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to the tube. The final volume for oral gavage is typically 100-200 µl per mouse.

  • Vortex the mixture vigorously for several minutes to suspend the compound. If the compound is difficult to dissolve, brief sonication may be applied.

  • Ensure a homogenous suspension is achieved before each administration.

DNFB-Induced Contact Hypersensitivity Model

This model is used to assess the ability of AS2863619 to suppress T-cell-mediated skin inflammation.

Materials:

  • AS2863619 oral formulation (prepared as described above)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone

  • Olive oil

  • Micropipettes

  • Calipers for measuring ear thickness

Experimental Workflow:

DNFB_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Measurement Phase Day0 Day 0: Sensitization Apply 0.5% DNFB to shaved abdomen Treatment Daily Oral Administration AS2863619 (30 mg/kg) or Vehicle Day0->Treatment Start Treatment Day5 Day 5: Challenge Apply 0.2% DNFB to one ear Treatment->Day5 Continue Daily Day6_7 Days 6-7: Measurement Measure ear swelling Day5->Day6_7

Caption: Workflow for the DNFB-induced contact hypersensitivity model.

Protocol:

  • Sensitization (Day 0):

    • Anesthetize the mice and shave a small area of their abdomen.

    • Prepare a 0.5% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.

    • Apply 25 µl of the 0.5% DNFB solution to the shaved abdominal skin.

  • Treatment (Daily, starting from Day 0 or Day 1 for a prophylactic regimen):

    • Administer AS2863619 (30 mg/kg) or vehicle orally to the mice daily. In some studies, treatment is administered for 2 weeks following sensitization.

  • Challenge (Day 5):

    • Prepare a 0.2% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.

    • Measure the baseline thickness of both ears of each mouse using calipers.

    • Apply 20 µl of the 0.2% DNFB solution to the dorsal and ventral surfaces of one ear. The other ear can serve as an untreated control.

  • Measurement (24-48 hours post-challenge):

    • At 24 and 48 hours after the challenge, measure the thickness of both ears.

    • The degree of ear swelling is calculated as the difference between the thickness of the DNFB-challenged ear and the baseline measurement or the thickness of the untreated ear.

Expected Outcomes:

Mice treated with AS2863619 are expected to show a significant reduction in ear swelling compared to vehicle-treated mice. This is attributed to the suppression of the inflammatory response by the induced Treg population. Histological analysis of the ear tissue can further reveal reduced infiltration of inflammatory cells in the AS2863619-treated group.

In Vivo Treg Suppression Assay

This assay directly assesses the suppressive function of Tregs generated in vivo following AS2863619 treatment.

Materials:

  • AS2863619 oral formulation

  • Antigen-specific CD4+ T cells (e.g., from OT-II mice)

  • Carboxyfluorescein succinimidyl ester (CFSE) for cell labeling

  • Antigen (e.g., OVA peptide for OT-II cells)

  • Adoptive transfer recipient mice (e.g., Rag1-/-)

  • Flow cytometer

Experimental Workflow:

Treg_Suppression_Workflow cluster_induction Treg Induction Phase cluster_assay Suppression Assay Phase Induction Treat donor mice with AS2863619 (30 mg/kg, oral) + Antigen Isolation Isolate CD4+ T cells (putative iTregs) Induction->Isolation Transfer Adoptively co-transfer iTregs and Teffs into recipient mice Isolation->Transfer Labeling Label naive CD4+ T cells (Teff) with CFSE Labeling->Transfer Challenge Challenge recipient mice with antigen Transfer->Challenge Analysis Analyze Teff proliferation by Flow Cytometry Challenge->Analysis

Caption: Workflow for an in vivo Treg suppression assay.

Protocol:

  • In Vivo Treg Induction:

    • Treat donor mice with AS2863619 (30 mg/kg, orally) and the relevant antigen to induce antigen-specific Tregs.

    • After a specified period (e.g., 5-7 days), isolate CD4+ T cells from the spleen and lymph nodes of these donor mice. These will be the putative induced Treg population.

  • Preparation of Effector T cells (Teff):

    • Isolate naive CD4+ T cells from a separate cohort of mice (e.g., untreated OT-II mice).

    • Label these cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

  • Adoptive Transfer:

    • Co-transfer a defined number of the induced Tregs and CFSE-labeled Teff cells into recipient mice (e.g., immunodeficient Rag1-/- mice). A typical ratio would be 1:4 (Treg:Teff).

    • A control group should receive only CFSE-labeled Teff cells.

  • Antigen Challenge:

    • Immunize the recipient mice with the specific antigen (e.g., OVA peptide in adjuvant) to stimulate the proliferation of the Teff cells.

  • Analysis:

    • After 3-5 days, harvest splenocytes and lymph node cells from the recipient mice.

    • Analyze the proliferation of the CFSE-labeled Teff cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal.

Expected Outcomes:

In mice that received the AS2863619-induced Tregs, the proliferation of the CFSE-labeled Teff cells should be significantly lower compared to the control group that did not receive Tregs. This indicates that the AS2863619-induced Tregs are functionally suppressive in vivo.

Conclusion

AS2863619 is a promising immunomodulatory compound that effectively induces the generation of functional regulatory T cells in vivo. The recommended oral dosage of 30 mg/kg in mice has been shown to be well-tolerated and effective in preclinical models of immunological diseases. The detailed protocols provided here for oral administration, the contact hypersensitivity model, and the in vivo Treg suppression assay should serve as a valuable resource for researchers investigating the therapeutic potential of this novel CDK8/19 inhibitor.

References

Application Notes and Protocols for In Vitro Generation of Regulatory T Cells Using AS2863619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The transcription factor Foxp3 is a key regulator of Treg development and function.[1] The ability to generate stable and functional Tregs in vitro holds significant therapeutic potential for various autoimmune and inflammatory diseases. AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[2] This document provides detailed application notes and protocols for the use of AS2863619 to induce the differentiation of conventional T cells (Tconv) into Foxp3-expressing Tregs in vitro.

The induction of Foxp3 by AS2863619 is dependent on T-cell receptor (TCR) stimulation and Interleukin-2 (IL-2) signaling, but notably occurs independently of Transforming Growth Factor-beta (TGF-β).[2][3] This presents a significant advantage over traditional methods that rely on TGF-β, which can have pleiotropic and sometimes undesirable effects. AS2863619 treatment has been shown to convert both naïve and effector/memory T cells into Foxp3+ Tregs.[3]

Mechanism of Action

AS2863619 exerts its function by inhibiting CDK8 and its paralog CDK19. In activated T cells, CDK8/19 phosphorylates the signal transducer and activator of transcription 5 (STAT5) at a serine residue within the PSP motif, which hinders its activity. By inhibiting CDK8/19, AS2863619 prevents this inhibitory serine phosphorylation and promotes the activating tyrosine phosphorylation in the C-terminal domain of STAT5. This enhanced STAT5 activation leads to its binding to the Foxp3 gene locus, primarily at the conserved noncoding sequence (CNS)0, thereby inducing Foxp3 expression and promoting the Treg phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of AS2863619 for in vitro Treg generation.

Parameter Value Reference
AS2863619 IC50 (CDK8)0.61 nM
AS2863619 IC50 (CDK19)4.28 nM
Experimental Condition Observation Reference
AS2863619 (1 µM) on mouse CD4+ T cells (22 hours)Suppresses serine phosphorylation of STAT5 to ~40% of control
AS2863619 (1 µM) on mouse CD4+ T cells (22 hours)Enhances tyrosine phosphorylation of STAT5 to ~160% of control

Experimental Protocols

Protocol 1: In Vitro Generation of Murine Foxp3+ Tregs from Naïve CD4+ T Cells

This protocol describes the induction of Foxp3 expression in naïve mouse CD4+ T cells using AS2863619.

Materials:

  • AS2863619 (dissolved in DMSO)

  • Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)

  • T cell medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)

  • Recombinant mouse IL-2

  • Anti-mouse CD3ε antibody (plate-bound)

  • Anti-mouse CD28 antibody (soluble)

  • 96-well flat-bottom culture plates

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)

Procedure:

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3ε antibody at a concentration of 1-5 µg/mL in PBS overnight at 4°C or for 2 hours at 37°C. Before use, wash the wells twice with sterile PBS.

  • Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a commercially available isolation kit.

  • Cell Culture:

    • Resuspend the isolated naïve CD4+ T cells in T cell medium.

    • Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.

    • Add recombinant mouse IL-2 to a final concentration of 100 U/mL.

    • Prepare serial dilutions of AS2863619 in T cell medium. A final concentration range of 0.1 µM to 1 µM is recommended to determine the optimal dose. Include a DMSO vehicle control.

    • Add 2 x 10^5 cells in 200 µL of the prepared cell suspension to each well of the anti-CD3ε coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

  • Analysis:

    • After incubation, harvest the cells and wash with FACS buffer.

    • Perform surface staining for CD4 and CD25.

    • Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.

    • Perform intracellular staining for Foxp3.

    • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Protocol 2: In Vitro Suppression Assay

This protocol is to assess the suppressive function of the AS2863619-induced Tregs (iTregs).

Materials:

  • AS2863619-induced Tregs (generated as per Protocol 1)

  • Responder T cells (Tresp): Naïve CD4+ T cells labeled with a proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Antigen-Presenting Cells (APCs): T-cell depleted, irradiated splenocytes

  • Anti-mouse CD3ε antibody (soluble)

  • 96-well round-bottom culture plates

Procedure:

  • Treg and Tresp Preparation:

    • Generate iTregs using AS2863619 as described in Protocol 1.

    • Isolate naïve CD4+ T cells to be used as responder cells (Tresp) and label them with a proliferation dye according to the manufacturer's instructions.

  • Co-culture Setup:

    • Plate a constant number of Tresp cells (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

    • Add the generated iTregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 iTreg:Tresp). Include a control with no iTregs.

    • Add APCs to each well at a ratio of 1:1 with the Tresp cells.

    • Stimulate the co-culture with soluble anti-CD3ε antibody at a final concentration of 0.5-1 µg/mL.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days.

  • Analysis:

    • Harvest the cells and stain for CD4.

    • Analyze the proliferation of the Tresp cells (CD4+ and proliferation dye-positive) by flow cytometry.

    • The suppressive capacity of the iTregs is determined by the reduction in Tresp proliferation in the presence of iTregs compared to the control without iTregs.

Visualizations

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Inhibits by Serine Phosphorylation Foxp3_gene Foxp3 gene STAT5->Foxp3_gene Activates by Tyrosine Phosphorylation AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein (Treg Differentiation) Foxp3_gene->Foxp3_protein Expression

Caption: Signaling pathway of AS2863619 in T cells.

Treg_Generation_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_Tconv Isolate Naïve CD4+ T cells Culture_cells Culture T cells with anti-CD28, IL-2, and AS2863619 Isolate_Tconv->Culture_cells Coat_plate Coat Plate with anti-CD3 Ab Coat_plate->Culture_cells FACS_staining Stain for CD4, CD25, Foxp3 Culture_cells->FACS_staining Incubate 3-5 days Flow_cytometry Analyze by Flow Cytometry FACS_staining->Flow_cytometry

Caption: Experimental workflow for in vitro Treg generation.

References

Application Notes and Protocols for AS2863619 in Experimental Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] It has demonstrated significant therapeutic potential in preclinical experimental models of autoimmune diseases by promoting the conversion of conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs).[2][3] This induction of Tregs is crucial for suppressing aberrant immune responses that drive autoimmune pathologies. AS2863619 accomplishes this through a unique mechanism that is dependent on IL-2 and T-cell receptor (TCR) stimulation but independent of TGF-β, a cytokine commonly used to generate Tregs in vitro.[1] The targeted inhibition of CDK8/19 by AS2863619 enhances the activation of STAT5, a key transcription factor for the Foxp3 gene, thereby promoting the differentiation of antigen-specific effector and memory T cells into functional Tregs.[2]

These application notes provide a comprehensive overview of the use of AS2863619 in various experimental autoimmune disease models, including detailed protocols and quantitative data to facilitate the design and execution of further preclinical research.

Mechanism of Action

AS2863619 selectively inhibits CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8/19 phosphorylates a serine residue on STAT5, which inhibits its activity and subsequent binding to the Foxp3 gene locus. By inhibiting CDK8/19, AS2863619 prevents this negative regulation, leading to enhanced tyrosine phosphorylation and activation of STAT5. Activated STAT5 then translocates to the nucleus and binds to the conserved non-coding sequence (CNS0) region of the Foxp3 locus, inducing its expression and promoting the differentiation of Tconv cells into Foxp3+ Tregs.

AS2863619_Mechanism_of_Action cluster_T_Cell Activated T Cell TCR TCR Signaling CDK8_19 CDK8/CDK19 TCR->CDK8_19 activates IL2R IL-2 Receptor STAT5 STAT5 IL2R->STAT5 activates CDK8_19->STAT5 Ser Phosphorylation pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr Tyr Phosphorylation Foxp3 Foxp3 Gene Expression pSTAT5_Tyr->Foxp3 activates pSTAT5_Ser pSTAT5 (Ser) Treg Treg Differentiation Foxp3->Treg AS2863619 AS2863619 AS2863619->CDK8_19

Caption: Mechanism of AS2863619 in promoting Treg differentiation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for AS2863619.

Table 1: In Vitro Activity of AS2863619

ParameterValueCell Type/AssayReference
CDK8 IC50 0.61 nMBiochemical Assay
CDK19 IC50 4.28 nMBiochemical Assay
Foxp3 Induction EC50 32.5 nMMouse Naïve CD4+ T cells
STAT5 Serine Phosphorylation ~60% reductionMouse CD4+ T cells (1 µM AS2863619)
STAT5 Tyrosine Phosphorylation ~60% increaseMouse CD4+ T cells (1 µM AS2863619)

Table 2: In Vivo Efficacy of AS2863619 in a Model of Experimental Autoimmune Encephalomyelitis (EAE)

ParameterVehicle ControlAS2863619 (30 mg/kg, p.o.)Reference
Mean Clinical Score (Day 20) ~3.5~1.5
KLRG1+ Foxp3+ cells in dLN (%) ~2%~8%
Th17 cells in dLN (%) ~1.5%~0.5%

Table 3: In Vivo Efficacy of AS2863619 in a Non-Obese Diabetic (NOD) Mouse Model

ParameterVehicle ControlAS2863619 (30 mg/kg, p.o.)Reference
Diabetes Incidence (%) ~80%~20%
KLRG1+ Foxp3+ cells in pLN (%) ~1%~5%
Th1 cells in pLN (%) ~10%~4%

Table 4: In Vivo Efficacy of AS2863619 in a Delayed-Type Hypersensitivity (DTH) Model

ParameterVehicle ControlAS2863619 (30 mg/kg, p.o.)DexamethasoneReference
Ear Swelling (mm) ~0.25~0.1~0.05
Foxp3+ cells in dLN (%) ~10%~20%~10%
KLRG1+ Foxp3+ cells in dLN (%) ~1%~4%~1%

Experimental Protocols

In Vitro Induction of Foxp3+ Tregs from Naïve CD4+ T cells

This protocol describes the in vitro generation of Foxp3+ Tregs from mouse naïve CD4+ T cells using AS2863619.

Materials:

  • AS2863619 (dissolved in DMSO)

  • Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)

  • T-cell depleted splenocytes (as antigen-presenting cells, APCs)

  • Ovalbumin (OVA) peptide (for DO11.10 TCR transgenic T cells)

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant mouse IL-2

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

Protocol:

  • Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice (e.g., C57BL/6 or BALB/c) using a commercially available isolation kit. For antigen-specific induction, use T cells from DO11.10 TCR transgenic mice.

  • Plate 2 x 10^5 naïve CD4+ T cells per well in a 96-well round-bottom plate.

  • For polyclonal stimulation, coat the wells with anti-CD3 (e.g., 1 µg/ml) and add soluble anti-CD28 (e.g., 1 µg/ml). For antigen-specific stimulation of DO11.10 T cells, add 4 x 10^4 T-cell depleted splenocytes and 5 µM OVA peptide.

  • Add recombinant mouse IL-2 to a final concentration of 100 U/ml.

  • Add AS2863619 to the desired final concentration (e.g., a dose-response from 10 nM to 1 µM). Include a vehicle control (DMSO).

  • Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a commercial Foxp3 staining kit.

  • Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

In_Vitro_Treg_Induction cluster_workflow In Vitro Treg Induction Workflow isolate Isolate Naive CD4+ T Cells plate Plate T Cells isolate->plate stimulate Stimulate with Anti-CD3/CD28 or Antigen/APC plate->stimulate add_il2 Add IL-2 stimulate->add_il2 add_as2863619 Add AS2863619 or Vehicle add_il2->add_as2863619 culture Culture for 3-4 Days add_as2863619->culture stain Stain for CD4, CD25, and Foxp3 culture->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for in vitro Treg induction with AS2863619.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice and treatment with AS2863619.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PT)

  • AS2863619 (formulated for oral gavage)

  • Vehicle control for oral gavage

Protocol:

  • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µl of an emulsion containing 100 µg of MOG35-55 in CFA.

  • On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.

  • Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control from the day of immunization or at the onset of clinical signs.

  • Monitor the mice daily for clinical signs of EAE and body weight. Score the clinical signs using a standard 0-5 scale (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).

  • At the end of the experiment (e.g., day 20-25), sacrifice the mice and harvest spleens, draining lymph nodes, and spinal cords.

  • Analyze immune cell populations (e.g., Th1, Th17, Tregs) in the lymphoid organs by flow cytometry.

  • Assess inflammation and demyelination in the spinal cord by histology (e.g., H&E and Luxol Fast Blue staining).

Non-Obese Diabetic (NOD) Mouse Model

This protocol describes the use of AS2863619 to prevent the spontaneous development of autoimmune diabetes in NOD mice.

Materials:

  • Female NOD/ShiLtJ mice (4-5 weeks old)

  • AS2863619 (formulated for oral gavage)

  • Vehicle control for oral gavage

  • Blood glucose meter and test strips

Protocol:

  • Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control to pre-diabetic female NOD mice (e.g., starting at 5 weeks of age).

  • Monitor blood glucose levels weekly. A mouse is considered diabetic after two consecutive readings of >250 mg/dl.

  • Monitor the incidence of diabetes in each group over time (e.g., up to 30 weeks of age).

  • At the end of the study, or at predetermined time points, sacrifice the mice and harvest pancreata and pancreatic lymph nodes.

  • Assess insulitis in the pancreas by histology (H&E staining).

  • Analyze immune cell populations in the pancreatic lymph nodes by flow cytometry.

Delayed-Type Hypersensitivity (DTH) Model

This protocol describes the induction of a DTH response to ovalbumin (OVA) and treatment with AS2863619.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Complete Freund's Adjuvant (CFA)

  • AS2863619 (formulated for oral gavage)

  • Vehicle control for oral gavage

  • Dexamethasone (as a positive control)

  • Caliper for measuring ear thickness

Protocol:

  • On day 0, sensitize mice by subcutaneous injection at the base of the tail with 100 µg of OVA emulsified in CFA.

  • Begin daily oral administration of AS2863619 (e.g., 30 mg/kg), vehicle, or dexamethasone.

  • On day 7, measure the baseline thickness of both ears.

  • Challenge the mice by injecting 20 µg of OVA in saline into the right ear pinna. Inject saline alone into the left ear as a control.

  • Measure the ear thickness of both ears 24 and 48 hours after the challenge.

  • The DTH response is calculated as the change in ear thickness of the OVA-injected ear compared to the saline-injected ear or the pre-challenge measurement.

  • After the final measurement, sacrifice the mice and harvest the draining (auricular) lymph nodes for flow cytometric analysis of T cell populations.

In_Vivo_Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow disease_induction Induce Autoimmune Disease Model treatment Administer AS2863619 or Vehicle Control disease_induction->treatment monitoring Monitor Clinical Signs and/or Disease Markers treatment->monitoring endpoint_analysis Endpoint Analysis: Flow Cytometry, Histology monitoring->endpoint_analysis

Caption: General workflow for in vivo studies with AS2863619.

Conclusion

AS2863619 represents a promising therapeutic candidate for autoimmune diseases due to its novel mechanism of action in promoting the generation of antigen-specific Foxp3+ Tregs. The provided data and protocols offer a solid foundation for researchers to further investigate the potential of AS2863619 in various preclinical models of autoimmunity. Careful consideration of the experimental design, including appropriate controls and endpoint analyses, will be crucial for advancing our understanding of this compound's therapeutic utility.

References

Application Notes and Protocols for Treg Induction using AS2863619 and IL-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. Their ability to suppress effector T cell responses makes them a promising therapeutic target for autoimmune diseases and transplantation. Interleukin-2 (IL-2) is a key cytokine for Treg development, survival, and function. AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1] This document provides detailed application notes and protocols for the combined use of AS2863619 and IL-2 to induce the differentiation of naive CD4+ T cells into functional Tregs.

The combination of AS2863619 and IL-2 promotes the generation of Tregs through a synergistic mechanism. IL-2 signaling is essential for Treg differentiation, primarily through the JAK/STAT5 pathway. AS2863619 enhances this pathway by inhibiting CDK8/19, which normally suppresses STAT5 activity. This leads to increased STAT5 phosphorylation and subsequent upregulation of Foxp3, the master transcription factor for Tregs.[2][3]

Signaling Pathway

The combination of AS2863619 and IL-2 converges on the STAT5 signaling pathway to drive Treg differentiation. IL-2 binding to its receptor (IL-2R) on CD4+ T cells activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate STAT5. Phosphorylated STAT5 (pSTAT5) then translocates to the nucleus and binds to the promoter and enhancer regions of the Foxp3 gene, inducing its expression.

AS2863619 enhances this process by inhibiting CDK8 and CDK19. These kinases normally phosphorylate a serine residue on STAT5, which leads to its inactivation. By inhibiting CDK8/19, AS2863619 prevents this negative regulation, leading to sustained STAT5 tyrosine phosphorylation and enhanced Foxp3 expression.[2][3]

Treg_Induction_Pathway AS2863619 and IL-2 Signaling in Treg Induction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2R IL-2->IL-2R Binds JAK1/3 JAK1/3 IL-2R->JAK1/3 Activates STAT5 STAT5 JAK1/3->STAT5 Phosphorylates (Tyrosine) pSTAT5 (Tyrosine) pSTAT5 (Tyrosine) STAT5->pSTAT5 (Tyrosine) pSTAT5 (Serine - Inactive) pSTAT5 (Serine - Inactive) STAT5->pSTAT5 (Serine - Inactive) Foxp3 Gene Foxp3 Gene pSTAT5 (Tyrosine)->Foxp3 Gene Activates Transcription CDK8/19 CDK8/19 CDK8/19->STAT5 Phosphorylates (Serine) AS2863619 AS2863619 AS2863619->CDK8/19 Inhibits Treg Differentiation Treg Differentiation Foxp3 Gene->Treg Differentiation

AS2863619 and IL-2 signaling pathway for Treg induction.

Quantitative Data

The following tables summarize the quantitative effects of AS2863619 and IL-2 on Treg induction and function.

Table 1: In Vitro Treg Induction with AS2863619

TreatmentConcentration (µM)Duration (hours)STAT5 Serine Phosphorylation (% of Control)STAT5 Tyrosine Phosphorylation (% of Control)
AS2863619122~40%~160%

Table 2: In Vivo Treg Expansion with AS2863619 in a Mouse Model of Contact Hypersensitivity

TreatmentDose (mg/kg, oral)DurationEffect on Secondary Immune Response
AS286361930Daily for 2 weeksDampened response, milder inflammatory cell infiltration

Table 3: In Vivo Treg Expansion with IL-2/anti-IL-2 mAb Complexes in Mice

TreatmentOutcomeFold Increase
IL-2/anti-IL-2 mAb complexesCD4+CD25+Foxp3+ Treg cells5 to 7-fold

Experimental Protocols

Protocol 1: In Vitro Induction of Tregs from Naive CD4+ T Cells

This protocol describes the differentiation of naive CD4+ T cells into Tregs using AS2863619 and IL-2.

In_Vitro_Treg_Induction_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Differentiation cluster_analysis Analysis A Isolate PBMCs from whole blood B Isolate Naive CD4+ T cells (CD4+CD45RA+CD62L+) A->B C Plate cells with anti-CD3/CD28 beads B->C D Add AS2863619 (e.g., 1 µM) and IL-2 (e.g., 100 U/mL) C->D E Incubate for 3-5 days D->E F Harvest cells E->F G Stain for CD4, CD25, and Foxp3 F->G H Analyze by flow cytometry G->H

Workflow for in vitro Treg induction.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • Anti-CD3/CD28 T cell activation beads

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • AS2863619 (stock solution in DMSO)

  • Recombinant human IL-2

  • Flow cytometry antibodies: anti-CD4, anti-CD25, anti-Foxp3, and corresponding isotype controls

  • Foxp3/Transcription Factor Staining Buffer Set

  • 96-well round-bottom culture plates

Procedure:

  • Isolate Naive CD4+ T Cells:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Isolate naive CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions. Purity should be >95%.

  • Cell Culture and Differentiation:

    • Resuspend naive CD4+ T cells in complete RPMI-1640 medium.

    • Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.

    • Add anti-CD3/CD28 activation beads at a 1:1 bead-to-cell ratio.

    • Add AS2863619 to the desired final concentration (e.g., a dose-response from 0.1 to 10 µM can be tested; a starting concentration of 1 µM is recommended).

    • Add recombinant human IL-2 to a final concentration of 100 U/mL. Note: The optimal IL-2 concentration should be determined empirically, but 100 U/mL is a common concentration for in vitro Treg expansion.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain for surface markers (CD4 and CD25) according to standard protocols.

    • Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set.

    • Stain for intracellular Foxp3.

    • Analyze the cells by flow cytometry. Gate on CD4+ T cells and determine the percentage of CD25+Foxp3+ cells.

Protocol 2: In Vitro Treg Suppression Assay

This protocol assesses the suppressive function of Tregs induced by AS2863619 and IL-2.

Treg_Suppression_Assay_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis A Induce Tregs with AS2863619 + IL-2 (Protocol 1) D Co-culture Tregs and Tresp at various ratios A->D B Isolate Responder T cells (Tresp) C Label Tresp with CFSE B->C C->D E Stimulate with anti-CD3/CD28 beads D->E F Incubate for 3-5 days E->F G Harvest cells F->G H Analyze CFSE dilution in Tresp by flow cytometry G->H

Workflow for Treg suppression assay.

Materials:

  • Tregs induced with AS2863619 and IL-2 (from Protocol 1)

  • Responder CD4+ or CD8+ T cells (Tresp), isolated from PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3/CD28 T cell activation beads

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

Procedure:

  • Prepare Responder T cells:

    • Isolate CD4+ or CD8+ T cells from fresh PBMCs to be used as responder cells.

    • Label the responder T cells with CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Plate 5 x 10^4 CFSE-labeled responder T cells per well in a 96-well round-bottom plate.

    • Add the induced Tregs at various Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).

    • Include control wells with responder T cells alone (no Tregs) and unstimulated responder T cells.

    • Add anti-CD3/CD28 activation beads at a 1:1 bead-to-responder cell ratio.

    • Culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells.

    • Analyze the proliferation of the responder T cells by measuring CFSE dilution using flow cytometry. A decrease in CFSE intensity indicates cell division.

    • Calculate the percentage of suppression based on the proliferation of responder cells in the presence and absence of Tregs.

Protocol 3: In Vivo Treg Expansion in a Mouse Model

This protocol describes the in vivo administration of AS2863619 and IL-2 to expand Tregs in mice.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • AS2863619

  • Recombinant mouse IL-2

  • Anti-mouse IL-2 mAb (clone JES6-1) for complex formation

  • Sterile PBS

  • Flow cytometry antibodies for mouse Treg analysis (e.g., anti-CD4, anti-CD25, anti-Foxp3)

Procedure:

  • Preparation of Reagents:

    • Prepare a formulation of AS2863619 suitable for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

    • Prepare IL-2/anti-IL-2 complexes by incubating recombinant mouse IL-2 with anti-IL-2 mAb (JES6-1) at a 1:5 molar ratio for 30 minutes at 37°C.

  • Animal Dosing:

    • Administer AS2863619 orally to mice at a dose of 30 mg/kg daily.

    • Administer the IL-2/anti-IL-2 complexes intraperitoneally (i.p.) every 2-3 days. A typical dose is 1.5 µg of IL-2 complexed with 7.5 µg of anti-IL-2 mAb per mouse.

  • Monitoring Treg Expansion:

    • Collect peripheral blood or harvest spleens and lymph nodes at desired time points (e.g., weekly).

    • Prepare single-cell suspensions.

    • Stain for CD4, CD25, and Foxp3 and analyze by flow cytometry to determine the percentage and absolute number of Tregs.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for both AS2863619 and IL-2 in your specific system. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Western Blot Analysis of STAT5 Phosphorylation Following AS2863619 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation in response to treatment with AS2863619, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19). AS2863619 has been shown to enhance STAT5 activation by modulating its phosphorylation status, making it a compound of interest for immunology and oncology research.[1][2][3][4] The following protocols outline the in vitro cell culture, treatment with AS2863619, and subsequent analysis of STAT5 phosphorylation (both tyrosine and serine) via Western blotting. Included are representative data and visualizations to guide researchers in their experimental design and data interpretation.

Introduction

STAT5 is a critical signaling molecule involved in various cellular processes, including proliferation, differentiation, and apoptosis.[5] Its activation is canonically mediated by Janus kinases (JAKs) downstream of cytokine receptors, leading to the phosphorylation of a conserved tyrosine residue, dimerization, and nuclear translocation to regulate gene expression.

AS2863619 is a small molecule inhibitor of CDK8 and CDK19 with IC50 values of 0.61 nM and 4.28 nM, respectively. Interestingly, inhibition of CDK8/19 by AS2863619 has been found to enhance STAT5 activation. Mechanistically, AS2863619 suppresses the serine phosphorylation of STAT5, which in turn promotes its tyrosine phosphorylation, leading to enhanced STAT5-mediated gene transcription, such as the induction of Foxp3, a key transcription factor for regulatory T cells. This makes the analysis of STAT5 phosphorylation a crucial readout for the cellular effects of AS2863619. Western blotting is a widely used and effective technique for this purpose.

Signaling Pathway

The signaling pathway illustrates how AS2863619 treatment leads to the modulation of STAT5 phosphorylation.

STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT5_inactive Inactive STAT5 JAK->STAT5_inactive Tyr Phosphorylation pY_STAT5 pY-STAT5 STAT5_inactive->pY_STAT5 pS_STAT5 pS-STAT5 (Inactive) pY_STAT5->pS_STAT5 STAT5_Dimer STAT5 Dimer pY_STAT5->STAT5_Dimer Dimerization CDK8_19 CDK8/19 CDK8_19->pY_STAT5 Ser Phosphorylation AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits DNA DNA STAT5_Dimer->DNA Translocation Gene_Transcription Gene Transcription (e.g., Foxp3) DNA->Gene_Transcription

Caption: STAT5 signaling pathway modulation by AS2863619.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line known to express the target cytokine receptor and STAT5. For example, mouse CD4+ T cells, TF-1 cells, or other hematopoietic cell lines are suitable models.

  • Cell Seeding: Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate in complete growth medium.

  • Starvation (Optional): Depending on the cell line and basal STAT5 activation, it may be necessary to serum-starve the cells for 4-6 hours prior to treatment to reduce background phosphorylation.

  • AS2863619 Preparation: Prepare a stock solution of AS2863619 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A common in vitro concentration is 1 µM.

  • Treatment: Treat the cells with a range of AS2863619 concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) for each time point.

  • Cytokine Stimulation: To induce STAT5 phosphorylation, stimulate the cells with an appropriate cytokine (e.g., IL-2, GM-CSF) at a predetermined optimal concentration and duration (e.g., 25 ng/mL for 15-30 minutes) before harvesting.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Western Blotting
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT5 (Tyr694), phospho-STAT5 (Ser726/731), and total STAT5 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-STAT5 signals to the total STAT5 signal and then to the loading control.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of STAT5 phosphorylation after AS2863619 treatment.

Experimental_Workflow A Cell Culture & Seeding B AS2863619 Treatment (Dose & Time Course) A->B C Cytokine Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Protein Transfer D->E F Blocking & Antibody Incubation (p-STAT5, Total STAT5, Loading Control) E->F G Detection & Imaging F->G H Densitometry & Data Analysis G->H

Caption: Western blot experimental workflow.

Data Presentation

The following table presents hypothetical quantitative data from a Western blot experiment analyzing the effects of AS2863619 on STAT5 phosphorylation.

Treatment ConditionConcentration (µM)Time (h)p-STAT5 (Tyr694) / Total STAT5 (Normalized)p-STAT5 (Ser726) / Total STAT5 (Normalized)
Vehicle Control (DMSO)-241.001.00
AS28636190.1241.250.85
AS28636190.5241.800.60
AS28636191.0242.500.40
AS28636192.0242.650.35
AS28636195.0242.700.30
Vehicle Control (DMSO)-121.001.00
AS28636191.061.500.70
AS28636191.0122.100.55
AS28636191.0242.500.40

Logical Relationship of the Experiment

The diagram below illustrates the logical flow and expected outcomes of the experiment.

Logical_Relationship A Hypothesis: AS2863619 enhances STAT5 activity by altering its phosphorylation state. B Experimental Design: Treat cells with AS2863619 and measure STAT5 phosphorylation via Western Blot. A->B C Expected Outcome 1: Increased Tyrosine (Tyr694) Phosphorylation of STAT5. B->C D Expected Outcome 2: Decreased Serine (Ser726) Phosphorylation of STAT5. B->D E Conclusion: AS2863619-mediated CDK8/19 inhibition leads to a net increase in active pY-STAT5. C->E D->E

Caption: Logical flow of the experimental design.

Troubleshooting and Considerations

  • Phosphatase Activity: Ensure the use of fresh and effective phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of STAT5.

  • Antibody Specificity: Use well-validated primary antibodies specific for the phosphorylated and total forms of STAT5.

  • Loading Controls: Accurate normalization to a loading control is crucial for quantitative analysis.

  • Blocking Agent: For phospho-protein detection, BSA is often preferred over milk as a blocking agent to reduce background noise.

  • Dose and Time Response: A comprehensive dose-response and time-course experiment is recommended to fully characterize the effects of AS2863619.

By following these detailed protocols and considering the provided information, researchers can effectively utilize Western blotting to investigate the impact of AS2863619 on STAT5 phosphorylation and its downstream signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening Assays Using AS2863619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AS2863619, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, in high-throughput screening (HTS) assays. The primary application of AS2863619 in this context is as a positive control for the discovery of novel small molecules that induce the expression of Forkhead box P3 (Foxp3), a master regulator of regulatory T cells (Tregs).

Introduction

AS2863619 is a small molecule inhibitor of CDK8 and CDK19 with high potency.[1][2][3][4][5] Inhibition of these kinases by AS2863619 leads to the enhanced activation of Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 promotes the transcription of the FOXP3 gene, leading to the differentiation of conventional T cells into immunosuppressive Tregs. This mechanism of action makes AS2863619 an invaluable tool for the development of novel immunomodulatory therapies.

Data Presentation

The following table summarizes the key quantitative data for AS2863619, which is essential for its use as a reference compound in HTS assays.

ParameterValueTarget/EffectReference
IC50 (CDK8) 0.61 nMEnzyme Inhibition
IC50 (CDK19) 4.28 nMEnzyme Inhibition
EC50 (Foxp3 Induction) 32.5 nMCellular Activity

Signaling Pathway

The signaling pathway modulated by AS2863619 is initiated by the inhibition of CDK8/19, leading to the activation of STAT5 and subsequent expression of Foxp3.

AS2863619_Signaling_Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5 STAT5 CDK8_19->STAT5 | (Serine Phosphorylation) pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Tyrosine Phosphorylation Foxp3 Foxp3 Expression pSTAT5->Foxp3 Treg Treg Differentiation Foxp3->Treg pSTAT5_HTS_Workflow cluster_prep Plate Preparation cluster_assay HTRF Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed T-cells in 384-well plates compound_addition Add test compounds & AS2863619 (control) cell_seeding->compound_addition incubation1 Incubate (24 hours) compound_addition->incubation1 lysis Lyse cells incubation1->lysis reagent_addition Add HTRF reagents (Eu-cryptate & d2 Ab) lysis->reagent_addition incubation2 Incubate (overnight) reagent_addition->incubation2 readout Read HTRF signal (665nm / 620nm) incubation2->readout analysis Calculate ratio & identify hits readout->analysis Foxp3_HTS_Workflow cluster_prep Plate Preparation cluster_assay Luciferase Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed Foxp3-luciferase reporter T-cells compound_addition Add test compounds & AS2863619 (control) cell_seeding->compound_addition incubation1 Incubate (48 hours) compound_addition->incubation1 reagent_addition Add luciferase substrate incubation1->reagent_addition incubation2 Incubate (10 min) reagent_addition->incubation2 readout Read luminescence incubation2->readout analysis Normalize data & identify hits readout->analysis Hit_Confirmation_Workflow primary_screen Primary HTS (pSTAT5 or Foxp3 Reporter) dose_response Dose-Response Confirmation primary_screen->dose_response secondary_assays Secondary Assays dose_response->secondary_assays cdk8_19_inhibition CDK8/19 Kinase Assay secondary_assays->cdk8_19_inhibition treg_function Treg Suppression Assay secondary_assays->treg_function selectivity Kinase Panel Screening cdk8_19_inhibition->selectivity

References

Application Notes and Protocols: Lentiviral Transduction in Combination with AS2863619 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, enabling stable and long-term gene expression.[1][2] This technology is widely applied in gene function studies, drug development, and gene therapy.[1] AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[3][4] Mechanistically, AS2863619 enhances the activation of STAT5, a key signal transducer, which in turn leads to the induction of Foxp3, a master transcription factor for regulatory T cells (Tregs).

This document provides detailed application notes and protocols for the combined use of lentiviral transduction and AS2863619 treatment. This combination can be leveraged to investigate the effects of specific gene expression in the context of CDK8/19 inhibition and subsequent STAT5-Foxp3 signaling, particularly in immunological research and drug discovery.

Data Presentation

Table 1: AS2863619 In Vitro Activity
ParameterValueReference
Target CDK8 / CDK19
IC₅₀ (CDK8) 0.61 nM
IC₅₀ (CDK19) 4.28 nM
EC₅₀ (Foxp3 induction in Tconv cells) 32.5 nM
Effective Concentration (in vitro Foxp3 induction) 1 µM
Cellular Toxicity Not observed at concentrations effective for Foxp3 induction
Table 2: General Recommendations for Lentiviral Transduction
ParameterRecommendationReference
Cell Seeding Density (24-well plate) 0.5 x 10⁵ cells/well (for 50% confluency)
Cell Seeding Density (6-well plate) 1.5 - 2.5 x 10⁵ cells/well (for 40-80% confluency)
Multiplicity of Infection (MOI) 0.1 - 10 (for most cell lines), up to 100 (for hard-to-transduce cells)
Polybrene Concentration 2 - 12 µg/mL (empirically determined)
Incubation Time (Transduction) 18 - 24 hours
Post-Transduction Culture 24 - 48 hours before analysis or selection

Experimental Protocols

General Lentiviral Transduction Protocol

This protocol provides a general guideline for the transduction of mammalian cells with lentiviral particles. Optimization may be required for specific cell types.

Materials:

  • Target cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lentiviral particles

  • Polybrene (stock solution, e.g., 10 mg/mL)

  • Cell culture plates (e.g., 6-well or 24-well)

Procedure:

  • Day 1: Seed Cells

    • Seed target cells in a cell culture plate at a density that will result in 40-80% confluency on the day of transduction. For example, seed 1.5 x 10⁵ - 2.5 x 10⁵ cells per well in a 6-well plate.

    • Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Day 2: Transduction

    • Thaw the lentiviral particles on ice.

    • Prepare the transduction medium by adding Polybrene to the complete cell culture medium to the desired final concentration (typically 2-12 µg/mL).

    • Calculate the required volume of lentiviral stock to achieve the desired Multiplicity of Infection (MOI). The MOI is the ratio of transducing viral particles to the number of cells.

    • Remove the existing medium from the cells and add the prepared transduction medium containing the lentiviral particles.

    • Gently swirl the plate to mix.

    • Incubate the cells for 18-24 hours at 37°C. For cells sensitive to Polybrene or the lentivirus, the incubation time can be reduced to 4-6 hours.

  • Day 3: Post-Transduction

    • Remove the transduction medium and replace it with fresh, complete cell culture medium.

    • Continue to culture the cells for an additional 24-48 hours to allow for transgene expression.

    • If the lentiviral vector contains a selection marker, begin antibiotic selection at this point. The optimal antibiotic concentration should be determined by a kill curve for each cell line.

Protocol for Combined Lentiviral Transduction and AS2863619 Treatment

This protocol outlines the procedure for treating cells with AS2863619 following lentiviral transduction. This is particularly relevant for studies involving the modulation of gene expression in T cells and the subsequent induction of a regulatory phenotype.

Materials:

  • Transduced cells (from Protocol 3.1)

  • AS2863619 (stock solution in DMSO)

  • Complete cell culture medium

  • Recombinant human IL-2 (for T cell cultures)

Procedure:

  • Following Lentiviral Transduction:

    • After the 24-48 hour post-transduction culture period (as described in Protocol 3.1, step 3), the transduced cells are ready for AS2863619 treatment.

  • AS2863619 Treatment:

    • Prepare fresh complete cell culture medium. For T cell experiments, supplement the medium with an appropriate concentration of IL-2 (e.g., 50 U/mL).

    • Dilute the AS2863619 stock solution in the prepared medium to the desired final concentration. A typical starting concentration for in vitro Foxp3 induction is 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.

    • Remove the existing medium from the transduced cells and add the medium containing AS2863619.

    • Incubate the cells for the desired treatment duration. For Foxp3 induction in T cells, a 22-hour incubation has been shown to be effective.

  • Analysis:

    • Following the treatment period, cells can be harvested for downstream analysis, such as:

      • Flow cytometry: To analyze the expression of the transduced gene (e.g., via a fluorescent reporter) and cell surface markers (e.g., CD4, CD25) and intracellular markers (e.g., Foxp3).

      • Western Blot: To analyze protein expression levels.

      • RT-PCR: To analyze gene expression at the mRNA level.

Visualizations

Signaling Pathway of AS2863619

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates pSTAT5_S pSTAT5 (Ser) CDK8_19->pSTAT5_S Serine Phosphorylation pSTAT5_Y pSTAT5 (Tyr) STAT5->pSTAT5_Y Tyrosine Phosphorylation Foxp3_gene Foxp3 Gene pSTAT5_Y->Foxp3_gene Activates Transcription pSTAT5_S->Foxp3_gene Inhibits Transcription AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Expression

Caption: AS2863619 inhibits CDK8/19, leading to enhanced STAT5 tyrosine phosphorylation and subsequent Foxp3 gene expression.

Experimental Workflow: Combined Lentiviral Transduction and AS2863619 Treatment

experimental_workflow start Start day1 Day 1: Seed Target Cells start->day1 day2 Day 2: Lentiviral Transduction (add virus + Polybrene) day1->day2 day3 Day 3: Change Medium day2->day3 day4_5 Day 4-5: Post-Transduction Culture (24-48 hours) day3->day4_5 as_treatment AS2863619 Treatment (e.g., 1 µM for 22 hours) day4_5->as_treatment analysis Downstream Analysis (Flow Cytometry, Western Blot, RT-PCR) as_treatment->analysis end End analysis->end

Caption: Workflow for lentiviral transduction followed by AS2863619 treatment and subsequent analysis.

References

Troubleshooting & Optimization

Troubleshooting AS2863619 free base solubility issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AS2863619 free base. This guide addresses common challenges, with a focus on resolving solubility issues to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is AS2863619 and what is its mechanism of action?

AS2863619 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2][3] It functions as a Foxp3 inducer in conventional T cells (Tconv cells).[1][2] The mechanism involves the inhibition of CDK8/19's ability to phosphorylate STAT5. This enhances the retention of tyrosine-phosphorylated STAT5 in the nucleus, leading to increased activation of the Foxp3 gene. This induction of Foxp3 is independent of TGF-β but requires T-cell receptor (TCR) and IL-2 stimulation.

Q2: My this compound is not dissolving properly. What are the recommended solvents?

Difficulty in dissolving small molecule kinase inhibitors is a common issue due to their often lipophilic nature. For this compound, the following solvents and concentrations have been reported:

SolventConcentrationReference
DMSOup to 81 mg/mL (199.88 mM)
Waterup to 81 mg/mL
Ethanol<1 mg/mL

It is highly recommended to first prepare a high-concentration stock solution in DMSO. For consistent results, use fresh, anhydrous DMSO as moisture can reduce solubility.

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

This phenomenon, known as "crashing out," is common when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower. Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of AS2863619 in your aqueous medium.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.

  • Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-80, can help maintain the compound's solubility. A formulation for in vivo studies has been described using 5% Tween-80.

  • Incorporate a Co-solvent: A water-miscible co-solvent like polyethylene glycol (PEG300) can improve solubility. A suggested vehicle for oral administration includes 40% PEG300.

  • Sonication: Brief sonication of the solution after dilution can help to break down small precipitates and re-dissolve the compound.

Q4: How should I prepare AS2863619 for in vivo studies?

For in vivo experiments, a common method of administration is oral gavage. A recommended vehicle for preparing AS2863619 for oral administration is a solution containing:

  • 5% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 50% Saline

It is advised to prepare this solution freshly on the day of use. A typical dosage used in mouse models is 30 mg/kg.

Experimental Protocols

Protocol 1: Preparation of AS2863619 Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Foxp3 Induction Assay

This protocol is based on methodologies described for inducing Foxp3 in T cells.

  • Cell Plating: Plate CD4+ T cells with T cell-depleted splenocytes.

  • Stimulation: Add an appropriate antigen (e.g., 5 µM OVA peptide for DO11.10 T cells) and IL-2.

  • AS2863619 Addition: Prepare a working solution of AS2863619 by diluting the DMSO stock in the cell culture medium. Add AS2863619 to the cell culture at the desired final concentration (e.g., 1.0 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Incubation: Culture the cells for a sufficient period to allow for Foxp3 induction (e.g., 22 hours).

  • Analysis: Harvest the cells and analyze Foxp3 expression using flow cytometry.

Visualizations

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway cluster_inhibition Inhibition cluster_activation Activation AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5 STAT5 CDK8_19->STAT5 Phosphorylation (Serine) (Inhibitory) pSTAT5 pSTAT5 (Tyrosine) STAT5->pSTAT5 IL-2/TCR Signaling Foxp3_Gene Foxp3 Gene pSTAT5->Foxp3_Gene Nuclear Translocation & Binding Foxp3_Protein Foxp3 Protein Foxp3_Gene->Foxp3_Protein Transcription & Translation

Caption: Signaling pathway of AS2863619 in T cells.

Troubleshooting_Workflow Troubleshooting AS2863619 Solubility Issues start Start: AS2863619 Solubility Issue check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No precipitation Precipitation upon dilution in aqueous buffer? check_solvent->precipitation Yes use_fresh_dmso->precipitation lower_conc Lower final concentration precipitation->lower_conc Yes success Solubility issue resolved precipitation->success No add_surfactant Add surfactant (e.g., Tween-80) lower_conc->add_surfactant add_cosolvent Add co-solvent (e.g., PEG300) add_surfactant->add_cosolvent sonicate Briefly sonicate solution add_cosolvent->sonicate sonicate->success fail Issue persists: Consider pH adjustment or alternative formulation sonicate->fail

Caption: Workflow for troubleshooting AS2863619 solubility.

References

Technical Support Center: Optimizing AS2863619 for T Cell Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using AS2863619 to induce the conversion of conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs). AS2863619 is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19).[1][2][3] Its mechanism of action involves enhancing the activation of STAT5, which in turn activates the Foxp3 gene, a master regulator for Treg function.[2][4] This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is notably independent of TGF-β.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS2863619?

A1: AS2863619 is a small molecule inhibitor of CDK8 and its paralog CDK19. Mechanistically, it inhibits the ability of activated CDK8/19 to phosphorylate a serine residue on STAT5. This enhances the retention of tyrosine-phosphorylated STAT5 in the nucleus, leading to increased activation of the Foxp3 gene. This ultimately drives the conversion of both naïve and effector/memory T cells into Foxp3+ Tregs.

Q2: What is the recommended concentration range for in vitro experiments?

A2: The optimal concentration of AS2863619 for inducing Foxp3 in Tconv cells is dose-dependent. The reported EC50 (half-maximal effective concentration) for Foxp3 induction is 32.5 nM. A concentration of 1 µM has been shown to effectively suppress STAT5 serine phosphorylation in mouse CD4+ T cells. It is recommended to perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions. The compound has been shown to not exhibit cellular toxicity or hinder T cell proliferation within its effective Foxp3-inducing concentration range.

Q3: Can AS2863619 be used to convert both human and mouse T cells?

A3: Yes, studies have shown that AS2863619 substantially enhances FOXP3 expression in both human CD4+ and CD8+ Tconv cells. It is also effective in generating Foxp3+ T cells from mouse naïve and effector/memory Tconv cells.

Q4: Is TGF-β required for AS2863619-mediated T cell conversion?

A4: No. A key feature of AS2863619 is that it induces Foxp3 expression in a TGF-β-independent manner. However, the process does require TCR stimulation (e.g., via anti-CD3/CD28 antibodies) and IL-2.

Q5: Can AS2863619 induce Tregs in the presence of inflammatory cytokines?

A5: Yes, AS2863619-induced Treg conversion can occur in the presence of inflammatory cytokines like IL-4, IL-6, and IFN-γ, which are known to typically hamper Foxp3 activation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Foxp3+ Conversion Rate 1. Suboptimal AS2863619 Concentration: The concentration may be too low for your specific cell density or media components. 2. Insufficient TCR Stimulation: Weak or insufficient activation through the T-cell receptor. 3. Low IL-2 Concentration: IL-2 is critical for AS2863619-mediated conversion. 4. Poor Starting Cell Health: The initial T cell population may have low viability or be exhausted.1. Perform a dose-response titration of AS2863619 (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) to find the optimal concentration. 2. Ensure adequate coating of plates with anti-CD3 and use an optimal concentration of soluble anti-CD28 (typically 1-2 µg/mL). 3. Titrate IL-2 concentration (e.g., 50-200 IU/mL) in your culture medium. 4. Ensure high viability (>95%) of naïve or effector T cells after isolation before starting the culture.
High Cell Death / Low Viability 1. High AS2863619 Concentration: Although reported to have low toxicity, very high concentrations could be detrimental. 2. Overstimulation / Activation-Induced Cell Death (AICD): Excessive TCR stimulation can lead to AICD. 3. Suboptimal Culture Conditions: High cell density, nutrient depletion, or pH changes.1. Confirm your AS2863619 dilution series is correct. Use a concentration at or near the EC50 (32.5 nM) as a starting point. 2. Reduce the concentration of plate-bound anti-CD3 antibody. 3. Maintain an appropriate cell density (e.g., 1-2 x 10^6 cells/mL) and refresh media if culturing for an extended period.
Inconsistent Results Between Experiments 1. Variability in Reagents: Differences in lots of FBS, cytokines, or antibodies. 2. Variability in Primary Cells: Donor-to-donor variation in human PBMCs or differences in mouse strain/age. 3. Inconsistent Plating or Pipetting: Minor differences in cell numbers or reagent volumes.1. Qualify new lots of critical reagents. Aliquot and store reagents properly to maintain stability. 2. Whenever possible, use cells from the same donor or mice of the same age and background for a set of comparative experiments. 3. Use calibrated pipettes and be meticulous with cell counting and plating to ensure consistency.
Converted Tregs Are Functionally Unstable 1. Lack of Treg-specific Epigenetic Signature: In vitro induced Tregs, including those generated with AS2863619, may initially lack the stable DNA hypomethylation seen in natural Tregs.1. While AS2863619-induced Tregs show suppressive function, in vivo studies suggest they gradually acquire a more stable epigenetic profile. For in vitro functional assays, assess their suppressive capacity soon after generation. Consider protocols that may enhance stability, such as a period of CD28 signal deprivation, though this has been described for TGF-β protocols.
Data Presentation
Table 1: Example Dose-Response of AS2863619 on Foxp3 Induction

Data is hypothetical and for illustrative purposes.

AS2863619 Conc. (nM)% Foxp3+ of CD4+ T cells (Day 4)Cell Viability (%)
0 (DMSO Control)5.294
1025.895
3055.193
10078.692
30082.390
100081.588
Table 2: IC50 Values of AS2863619

Data from published sources.

TargetIC50 (nM)
CDK80.61
CDK194.28
Experimental Protocols
Protocol: In Vitro Conversion of Naïve CD4+ T cells to Foxp3+ Tregs

This protocol is adapted from standard procedures for in vitro T cell differentiation.

1. Isolation of Naïve CD4+ T cells:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or spleen using density gradient centrifugation.

  • Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit, yielding a population that is CD4+CD45RA+CCR7+ (human) or CD4+CD62L+CD44- (mouse).

2. T Cell Activation and Culture:

  • Coat a 24-well tissue culture plate with anti-CD3 antibody (e.g., clone UCHT1 for human, 145-2C11 for mouse) at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Resuspend the isolated naïve CD4+ T cells to a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prepare the final culture medium containing:

    • Soluble anti-CD28 antibody (1-2 µg/mL).

    • Recombinant human or mouse IL-2 (100 IU/mL).

    • Your desired concentration of AS2863619 (e.g., titrated from 10-300 nM). Include a DMSO vehicle control.

  • Add 1 mL of the cell suspension to each well of the pre-coated 24-well plate.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.

3. Analysis of Foxp3 Expression:

  • After the incubation period, harvest the cells.

  • Stain for surface markers (e.g., CD4, CD25).

  • Fix, permeabilize, and stain for intracellular Foxp3 using a commercially available Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.

  • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Visualizations

Signaling Pathway of AS2863619

AS2863619_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8 / CDK19 TCR->CDK8_19 Activates IL2R IL-2R pSTAT5_Tyr pSTAT5 (Tyr) IL2R->pSTAT5_Tyr Activates STAT5 STAT5 CDK8_19->STAT5 Phosphorylates (Ser) pSTAT5_Ser pSTAT5 (Ser) Foxp3 Foxp3 Gene Expression pSTAT5_Ser->Foxp3 Inhibits pSTAT5_Tyr->Foxp3 Promotes AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Experimental_Workflow start Start: Isolate Naive CD4+ T Cells activate Activate T cells: Plate with anti-CD3/CD28 + IL-2 start->activate treat Treat with AS2863619 (Dose-Response) activate->treat culture Incubate 4-5 Days at 37°C treat->culture harvest Harvest Cells culture->harvest stain Stain for CD4 & Foxp3 harvest->stain analyze Analyze by Flow Cytometry stain->analyze Troubleshooting_Logic start Low Foxp3 Conversion? check_viability Cell Viability Low? start->check_viability Yes optimize_conc Action: Titrate AS2863619 (e.g., 10-300 nM) start->optimize_conc No optimize_stim Action: Titrate anti-CD3 and IL-2 check_viability->optimize_stim No check_cells Action: Use fresh, high-viability isolated T cells check_viability->check_cells Yes success Problem Solved optimize_conc->success optimize_stim->success check_cells->success

References

AS2863619 Technical Support Center: Troubleshooting Potential Off-Target Effects and Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS2863619. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and frequently asked questions regarding the use of AS2863619 in experimental settings. Our goal is to provide clear and actionable guidance to ensure the successful application of this potent and selective CDK8/19 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AS2863619?

AS2863619 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Its primary mechanism involves the inhibition of these kinases, which play a crucial role in regulating gene transcription. By inhibiting CDK8/19, AS2863619 enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] This enhanced STAT5 activity leads to the induction of Forkhead box P3 (Foxp3) expression, a master regulator of regulatory T cells (Tregs). Consequently, AS2863619 promotes the conversion of conventional T cells (Tconv) into immunosuppressive Tregs.

Q2: Is AS2863619 highly selective for CDK8 and CDK19?

Yes, available data suggests that AS2863619 is a highly selective inhibitor. In a kinase selectivity profiling assay against 189 other kinases, none were found to be significantly inhibited. While some other CDK8/19 inhibitors have shown off-target activity against kinases such as GSK3α and GSK3β, specific inhibitory concentrations (IC50s) for AS2863619 against these kinases are not currently available in the public domain.

Q3: What are the key requirements for successful induction of Foxp3+ Tregs using AS2863619 in vitro?

Successful induction of Foxp3 expression and the generation of Tregs using AS2863619 is dependent on two critical factors:

  • T-cell receptor (TCR) stimulation: AS2863619 requires concurrent TCR activation to induce Foxp3.

  • Interleukin-2 (IL-2) signaling: The presence of IL-2 is essential for the AS2863619-mediated conversion of Tconvs into Tregs.

Notably, this process is independent of Transforming Growth Factor-beta (TGF-β), a cytokine commonly used for in vitro Treg differentiation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no Foxp3 induction Insufficient TCR stimulation.Ensure adequate stimulation of T cells using anti-CD3/CD28 antibodies or appropriate antigen-presenting cells and antigens. Titrate the concentration of stimulating agents.
Suboptimal IL-2 concentration.Supplement the culture medium with an optimal concentration of recombinant IL-2. The required concentration may vary depending on the cell type and density.
Inactive AS2863619.Ensure proper storage and handling of the compound. Prepare fresh stock solutions in a suitable solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect cell type or state.AS2863619 can induce Foxp3 in both naïve and effector/memory T cells. However, the efficiency may vary. Confirm the phenotype of your starting T cell population.
Inconsistent Foxp3 expression between experiments Variability in cell culture conditions.Maintain consistent cell densities, stimulation conditions, and IL-2 concentrations across experiments.
Lot-to-lot variability of reagents.Test new lots of antibodies, cytokines, and media supplements for optimal activity before use in critical experiments.
Induced Tregs show poor suppressive function or instability Lack of stable epigenetic modifications.In vitro-induced Tregs may not possess the same stable epigenetic signature as naturally occurring Tregs. For long-term functional studies, in vivo models where AS2863619 has been shown to induce more stable Tregs may be considered.
Inappropriate functional assay.Use well-established in vitro suppression assays (e.g., co-culture with CFSE-labeled effector T cells) to assess the function of induced Tregs.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AS2863619

TargetIC50 (nM)
CDK80.61
CDK194.28

Data compiled from multiple sources.

Table 2: Kinase Selectivity Profile of AS2863619

Kinase% Inhibition at 1 µM
189 Kinase PanelNot significantly inhibited
GSK3αData not available
GSK3βData not available

AS2863619 was profiled against a panel of 189 kinases and showed no significant inhibition.

Experimental Protocols

Detailed Methodology for In Vitro Induction of Foxp3+ Tregs from Mouse CD4+ T cells

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Isolation of CD4+ T cells:

  • Isolate splenocytes from a C57BL/6 mouse.
  • Enrich for CD4+ T cells using a commercially available negative selection kit to obtain a pure population of untouched CD4+ T cells.

2. T cell culture setup:

  • Plate the purified CD4+ T cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
  • The medium should be supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.

3. T cell stimulation:

  • Add anti-CD3 and anti-CD28 antibodies to the culture at a final concentration of 1 µg/mL each for polyclonal stimulation.

4. Addition of AS2863619 and IL-2:

  • Prepare a stock solution of AS2863619 in DMSO.
  • Add AS2863619 to the cell culture to a final concentration of 1 µM. Include a vehicle control (DMSO) for comparison.
  • Supplement the culture with recombinant mouse IL-2 at a final concentration of 100 U/mL.

5. Incubation:

  • Incubate the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

6. Analysis of Foxp3 expression:

  • Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a commercially available Foxp3 staining buffer set.
  • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Mandatory Visualizations

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Inhibits pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Foxp3_gene Foxp3 Gene pSTAT5->Foxp3_gene Induces Transcription AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Translation Treg_phenotype Treg Phenotype Foxp3_protein->Treg_phenotype Promotes

Caption: Signaling pathway of AS2863619 in T cells.

Experimental_Workflow start Start isolate_tcells Isolate CD4+ T cells start->isolate_tcells culture_setup Plate cells and add anti-CD3/CD28 isolate_tcells->culture_setup add_reagents Add AS2863619 (1 µM) and IL-2 (100 U/mL) culture_setup->add_reagents incubate Incubate for 3-4 days add_reagents->incubate analyze Stain for CD4, CD25, Foxp3 and analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Experimental workflow for in vitro Treg induction.

Troubleshooting_Logic start Low Foxp3 Induction check_tcr Is TCR stimulation adequate? start->check_tcr check_il2 Is IL-2 concentration optimal? check_tcr->check_il2 Yes optimize_tcr Optimize stimulation (e.g., antibody concentration) check_tcr->optimize_tcr No check_compound Is AS2863619 active? check_il2->check_compound Yes optimize_il2 Titrate IL-2 concentration check_il2->optimize_il2 No prepare_fresh Prepare fresh AS2863619 stock check_compound->prepare_fresh No success Successful Foxp3 Induction check_compound->success Yes optimize_tcr->success optimize_il2->success prepare_fresh->success

Caption: Troubleshooting logic for low Foxp3 induction.

References

How to minimize AS2863619 toxicity in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity and ensure optimal results when using AS2863619 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AS2863619?

A1: AS2863619 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] By inhibiting these kinases, AS2863619 enhances the activation of STAT5, a key transcription factor.[1][3] This enhanced STAT5 activity leads to the induction of Foxp3, a master regulator of regulatory T cells (Tregs).[4]

Q2: Is AS2863619 toxic to cells in culture?

A2: AS2863619 is generally not cytotoxic at its effective concentrations for Foxp3 induction (typically around 1.0 µM). The primary goal of "minimizing toxicity" is to avoid off-target effects that may arise from using excessively high concentrations and to ensure optimal experimental conditions.

Q3: What is the recommended working concentration for AS2863619?

A3: For inducing Foxp3 in human and mouse T cells, a concentration of 1.0 µM is commonly used. However, the optimal concentration can vary depending on the cell type and specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line or primary cells.

Q4: How should I dissolve and store AS2863619?

A4: AS2863619 is soluble in DMSO. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Q5: What are the key signaling pathways affected by AS2863619?

A5: The primary pathway affected by AS2863619 is the CDK8/19-STAT5-Foxp3 signaling axis. Inhibition of CDK8/19 by AS2863619 leads to increased phosphorylation and activation of STAT5, which in turn promotes the expression of the Foxp3 gene.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cell Death or Low Viability High Concentration of AS2863619: While not typically toxic at effective concentrations, very high concentrations may lead to off-target effects and cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cells. Start with a range from 0.1 µM to 10 µM.
High Final DMSO Concentration: DMSO can be toxic to cells at concentrations above 0.5%-1%.Ensure the final concentration of DMSO in your cell culture medium is at a safe level for your specific cell type (generally ≤ 0.5%). Prepare a more concentrated stock of AS2863619 if necessary to keep the final DMSO volume low.
Suboptimal Cell Culture Conditions: Poor cell health can be mistaken for compound toxicity.Ensure your cells are healthy and growing optimally before starting the experiment. Use fresh, pre-warmed media and handle cells gently.
Precipitation of AS2863619 in Culture Medium Poor Aqueous Solubility: AS2863619, like many small molecules, has limited solubility in aqueous solutions.Prepare a fresh working solution from your DMSO stock for each experiment. Add the diluted compound to your culture medium and mix gently but thoroughly. Visually inspect for any precipitation before adding to cells.
"Solvent Shock": Rapid dilution of a concentrated DMSO stock into aqueous medium can cause the compound to precipitate.To avoid this, add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume of medium.
Inconsistent or No Induction of Foxp3 Suboptimal Concentration: The concentration of AS2863619 may be too low to effectively inhibit CDK8/19.Perform a dose-response experiment to find the optimal concentration for Foxp3 induction in your specific cell type.
Insufficient T-Cell Activation: AS2863619-mediated Foxp3 induction requires T-cell receptor (TCR) stimulation.Ensure your T cells are properly activated (e.g., with anti-CD3/CD28 antibodies or specific antigens).
Inadequate IL-2 Levels: The induction of Foxp3 by AS2863619 is dependent on IL-2 signaling.Supplement your culture medium with an optimal concentration of IL-2.
Compound Instability: AS2863619 may degrade over time in culture medium at 37°C.Prepare fresh working solutions for each experiment and consider a time-course experiment to determine the stability of the compound's effect.

Data Presentation

Table 1: AS2863619 Concentration Guidelines

ParameterConcentrationCell TypeNotes
IC₅₀ (CDK8) 0.6099 nMCell-free assayIn vitro biochemical assay.
IC₅₀ (CDK19) 4.277 nMCell-free assayIn vitro biochemical assay.
Effective Concentration (Foxp3 Induction) ~1.0 µMMouse and Human T cellsCommonly used concentration for in vitro experiments.
Potential Off-Target/High Concentration > 10 µMVariesConcentrations significantly above the effective dose may increase the risk of off-target effects. A dose-response is recommended.

Experimental Protocols

Protocol 1: Preparation and Treatment of Human PBMCs with AS2863619

This protocol outlines the basic steps for treating human peripheral blood mononuclear cells (PBMCs) with AS2863619 to induce Foxp3 expression.

Materials:

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human anti-CD3 and anti-CD28 antibodies

  • Recombinant human IL-2

  • AS2863619

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL.

  • T-Cell Activation: Add anti-CD3 and anti-CD28 antibodies to the cell culture at a final concentration of 1 µg/mL each to activate the T cells.

  • AS2863619 Preparation: Prepare a 10 mM stock solution of AS2863619 in DMSO. From this stock, prepare a working solution in complete RPMI-1640 medium.

  • Treatment: Add the AS2863619 working solution to the cells to achieve the desired final concentration (e.g., 1 µM). Include a vehicle control with the same final concentration of DMSO.

  • IL-2 Supplementation: Add recombinant human IL-2 to the culture at a final concentration of 100 U/mL.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Analysis: After incubation, harvest the cells for downstream analysis, such as Foxp3 staining by flow cytometry (see Protocol 2).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to assess cell viability after treatment with AS2863619 using a standard MTT assay.

Materials:

  • Cells treated with AS2863619 (from Protocol 1 or similar)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent Reagent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Preparation: After the desired incubation period with AS2863619, your 96-well plate is ready for the MTT assay.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.

  • Incubate for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan.

  • Read Absorbance: Measure the absorbance at 570 nm using a 96-well plate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualization

AS2863619_Signaling_Pathway cluster_inhibition AS2863619 Action cluster_kinase Kinase Module cluster_stat STAT Activation cluster_gene_expression Gene Expression AS2863619 AS2863619 CDK8_19 CDK8 / CDK19 AS2863619->CDK8_19 Inhibits STAT5_inactive STAT5 (inactive) CDK8_19->STAT5_inactive Phosphorylates & Inactivates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active IL-2 Signaling Foxp3 Foxp3 Gene Expression STAT5_active->Foxp3 Promotes

Caption: Signaling pathway of AS2863619 in T cells.

Experimental_Workflow cluster_analysis Downstream Analysis start Isolate PBMCs activate Activate T cells (anti-CD3/CD28 + IL-2) start->activate treat Treat with AS2863619 (and vehicle control) activate->treat incubate Incubate (e.g., 72 hours) treat->incubate harvest Harvest Cells incubate->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability foxp3 Foxp3 Staining (Flow Cytometry) harvest->foxp3

Caption: General experimental workflow for AS2863619 treatment.

Troubleshooting_Logic start Unexpected Cell Death? check_dmso Check Final DMSO Concentration (≤0.5%) start->check_dmso Yes no_effect No Foxp3 Induction? start->no_effect No dose_response Perform Dose-Response (0.1 - 10 µM) check_dmso->dose_response DMSO OK ok Problem Resolved check_dmso->ok DMSO too high check_cells Assess Initial Cell Health dose_response->check_cells check_activation Verify T-Cell Activation & IL-2 no_effect->check_activation Yes check_concentration Optimize AS2863619 Concentration check_activation->check_concentration

Caption: Troubleshooting decision tree for AS2863619 experiments.

References

Improving the stability of AS2863619 in experimental media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of AS2863619, a potent and selective inhibitor of CDK8 and CDK19. Our aim is to help you improve the stability of this compound in your experimental media and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AS2863619?

A1: AS2863619 is a small molecule that potently and selectively inhibits Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1] In T cells, inhibition of CDK8/19 by AS2863619 prevents the phosphorylation of STAT5, leading to its enhanced activation.[1] This activated STAT5 then promotes the expression of the transcription factor Foxp3, a key regulator of regulatory T cells (Tregs).[1] This mechanism allows AS2863619 to induce the conversion of conventional T cells into Foxp3+ Tregs.[1][2]

Q2: What is the primary application of AS2863619 in research?

A2: AS2863619 is primarily used to induce the expression of Foxp3 in conventional T cells, thereby generating induced regulatory T cells (iTregs). This makes it a valuable tool for studying immune tolerance and for developing potential therapies for autoimmune diseases and allergies.

Q3: What is the recommended solvent for preparing stock solutions of AS2863619?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AS2863619. It has been reported to be soluble in DMSO at concentrations up to 81 mg/mL (approximately 200 mM).

Q4: How should I store stock solutions of AS2863619?

A4: To ensure the stability and longevity of your AS2863619 stock solutions, it is crucial to store them correctly. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the stock solutions at -80°C, where they can be stable for up to a year. For shorter-term storage, -20°C is acceptable for up to one month.

Q5: What concentrations of AS2863619 are typically used in in vitro and in vivo experiments?

A5: For in vitro T cell differentiation assays, AS2863619 is commonly used at a concentration of 1.0 μM. For in vivo studies in mice, a dosage of 30 mg/kg administered by oral gavage has been reported to be effective.

Troubleshooting Guide

This guide addresses common issues encountered when working with AS2863619 in experimental media.

Problem 1: Precipitation is observed after diluting the AS2863619 stock solution in aqueous media.

  • Cause A: Poor Solubility in Aqueous Solutions. AS2863619, like many small molecule inhibitors, has limited solubility in aqueous-based culture media. The high concentration of the DMSO stock solution can cause the compound to precipitate when rapidly diluted.

  • Solution:

    • Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of your experimental medium. Instead, perform a serial dilution. First, create an intermediate dilution in a smaller volume of media, mix thoroughly by gentle vortexing or pipetting, and then add this to the final volume.

    • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.

Problem 2: Inconsistent or no biological effect is observed in my experiments.

  • Cause A: Compound Degradation. AS2863619 may degrade in aqueous media over the course of a long-term experiment, especially at 37°C.

  • Solution:

    • Fresh Preparations: For long-term experiments, consider replacing the media with freshly prepared AS2863619 solution at regular intervals (e.g., every 24-48 hours).

    • Stability Assay: Perform a stability assay to determine the degradation rate of AS2863619 in your specific experimental media (see Experimental Protocols section for a detailed methodology).

  • Cause B: Improper Storage and Handling. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to a loss of compound activity.

  • Solution:

    • Aliquoting: Always aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.

    • Proper Storage: Ensure stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).

  • Cause C: Sub-optimal Final Concentration. The effective concentration of AS2863619 may be lower than intended due to precipitation or degradation.

  • Solution:

    • Solubility Check: Visually inspect your final working solution for any signs of precipitation before adding it to your cells.

    • Concentration Optimization: If you suspect stability issues, you may need to use a higher initial concentration to compensate for degradation over time. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.

Data Presentation

Table 1: Physicochemical Properties of AS2863619

PropertyValueReference
Molecular FormulaC₁₆H₁₄Cl₂N₈O
Molecular Weight405.24 g/mol
AppearanceSolid Powder
IC₅₀ (CDK8)0.61 nM
IC₅₀ (CDK19)4.28 nM

Table 2: Recommended Storage Conditions for AS2863619

FormStorage TemperatureShelf LifeReference
Solid Powder-20°C3 years
DMSO Stock Solution-80°C1 year
DMSO Stock Solution-20°C1 month

Experimental Protocols

Protocol 1: Preparation of AS2863619 Stock and Working Solutions

Materials:

  • AS2863619 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure for 10 mM Stock Solution:

  • Calculate the required mass of AS2863619 for your desired volume of 10 mM stock solution (Molecular Weight = 405.24 g/mol ).

  • Carefully weigh the AS2863619 powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Procedure for 1 µM Working Solution:

  • Thaw a single aliquot of the 10 mM AS2863619 stock solution.

  • Perform a serial dilution. For example, to make a 1 µM working solution in 10 mL of cell culture medium: a. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to create a 10 µM intermediate solution. Mix well by gentle pipetting. b. Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final 1 µM concentration.

  • Mix the final working solution gently but thoroughly before adding it to your experimental setup. The final DMSO concentration in this example is 0.01%.

Protocol 2: Determining the Stability of AS2863619 in Experimental Media

Objective: To quantify the degradation of AS2863619 in a specific cell culture medium over time at 37°C.

Materials:

  • AS2863619 working solution (e.g., 10 µM) in your experimental medium

  • Your experimental medium without the compound (as a control)

  • Incubator at 37°C with 5% CO₂

  • Sterile, sealed containers (e.g., 15 mL conical tubes)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or access to an LC-MS/MS system.

Procedure:

  • Prepare a sufficient volume of the AS2863619 working solution in your experimental medium at the desired final concentration.

  • Aliquot the solution into several sterile, sealed containers, one for each time point.

  • Prepare a corresponding set of containers with the experimental medium alone to serve as blanks.

  • Place all containers in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one container of the AS2863619 solution and one container of the medium blank.

  • Immediately analyze the samples by HPLC or LC-MS/MS to determine the concentration of AS2863619.

    • For HPLC analysis, monitor the peak area of AS2863619 at its maximum absorbance wavelength.

  • Plot the concentration or peak area of AS2863619 as a percentage of the initial concentration (time 0) versus time. This will provide a degradation curve for AS2863619 in your specific experimental conditions.

Visualizations

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway in T Cells AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5_pS STAT5 (Serine Phosphorylation) CDK8_19->STAT5_pS promotes STAT5_pY STAT5 (Tyrosine Phosphorylation) - Active - STAT5_pS->STAT5_pY prevents activation Foxp3 Foxp3 Gene Expression STAT5_pY->Foxp3 activates Treg Treg Differentiation Foxp3->Treg drives

Caption: AS2863619 inhibits CDK8/19, leading to enhanced STAT5 activation and Foxp3 expression.

Experimental_Workflow General Experimental Workflow for AS2863619 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solution in Pre-warmed Media stock->working treat Treat Cells with AS2863619 working->treat incubate Incubate for Desired Duration treat->incubate assay Perform Biological Assay incubate->assay data Analyze and Interpret Data assay->data

Caption: Workflow for preparing and using AS2863619 in cell-based experiments.

Troubleshooting_Workflow Troubleshooting AS2863619 Stability Issues start Inconsistent or No Biological Effect check_prep Verify Stock Solution Preparation and Storage start->check_prep check_precip Check for Precipitation in Working Solution check_prep->check_precip Preparation OK reprepare Prepare Fresh Stock Solution check_prep->reprepare Improper perform_stability Perform Stability Assay (Protocol 2) check_precip->perform_stability No Precipitation adjust_protocol Adjust Experimental Protocol: - Prepare fresh solutions - Replenish media during experiment check_precip->adjust_protocol Precipitation Observed perform_stability->adjust_protocol end Issue Resolved adjust_protocol->end reprepare->check_precip

Caption: A logical workflow for troubleshooting stability-related issues with AS2863619.

References

Addressing variability in AS2863619 experimental results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with AS2863619, a potent and selective dual inhibitor of CDK8 and CDK19.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AS2863619?

A1: AS2863619 is a small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] By inhibiting these kinases, AS2863619 prevents the phosphorylation of a serine residue in the PSP motif of STAT5. This leads to an enhanced and sustained phosphorylation of a tyrosine residue in the C-terminal domain of STAT5, promoting its activation.[1][3] Activated STAT5 then binds to regulatory regions of the Foxp3 gene, inducing its expression and promoting the conversion of conventional T cells (Tconv) into regulatory T cells (Tregs).[2]

Q2: What is the recommended in vitro concentration of AS2863619?

A2: For in vitro assays, a concentration of 1 µM is commonly used to induce Foxp3 expression in mouse and human T cells. However, the optimal concentration may vary depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: What is the recommended in vivo dosage of AS2863619?

A3: In mouse models, an oral administration of 30 mg/kg has been shown to be effective in inducing Foxp3 expression in antigen-specific T cells.

Q4: How should I prepare and store AS2863619?

A4: AS2863619 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For storage, it is recommended to keep the solid compound at -20°C for long-term stability (up to 4 years). Stock solutions in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Q5: Is AS2863619 toxic to cells?

A5: AS2863619 has been shown to not exhibit cellular toxicity or hinder the proliferative activity of Tconv cells within the concentration range that induces Foxp3 expression.

Troubleshooting Guides

In Vitro Foxp3 Induction Assay

Issue: Low or no Foxp3 induction observed by flow cytometry.

Potential Cause Recommended Solution
Suboptimal AS2863619 Concentration Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration for your specific T cell culture.
Insufficient T Cell Activation Ensure adequate TCR stimulation. Use anti-CD3/CD28 antibodies at optimal concentrations. The induction of Foxp3 by AS2863619 is dependent on TCR stimulation.
Low IL-2 Concentration AS2863619-mediated Foxp3 induction is IL-2 dependent. Ensure sufficient IL-2 is present in the culture medium (typically 10-100 U/mL).
Poor Cell Viability Check cell viability before and after the experiment using a viability dye (e.g., Trypan Blue, PI, or a fixable viability dye for flow cytometry). Start with a healthy and highly viable cell population.
Incorrect Flow Cytometry Staining Optimize the intracellular staining protocol for Foxp3. Use a validated anti-Foxp3 antibody and a compatible fixation/permeabilization buffer set. Titrate the antibody to determine the optimal staining concentration. Include appropriate isotype and biological controls.
Variability in Primary Cells If using primary T cells from different donors, expect some donor-to-donor variability in the response to AS2863619.

Issue: High background staining for Foxp3.

Potential Cause Recommended Solution
Inadequate Washing Increase the number of wash steps after antibody incubation to remove unbound antibodies.
Non-specific Antibody Binding Include an Fc block step before staining to prevent non-specific binding of the anti-Foxp3 antibody to Fc receptors. Use an isotype control to assess the level of background staining.
Fixation/Permeabilization Issues Ensure the fixation/permeabilization buffer is fresh and used according to the manufacturer's instructions. Inadequate permeabilization can lead to inconsistent staining.
Western Blot for STAT5 Phosphorylation

Issue: Weak or no signal for phosphorylated STAT5 (p-STAT5).

Potential Cause Recommended Solution
Suboptimal AS2863619 Treatment Ensure the cells were treated with an effective concentration of AS2863619 for a sufficient duration (e.g., 1 µM for 22 hours).
Rapid Dephosphorylation Work quickly during cell lysis and keep samples on ice to minimize phosphatase activity. Include phosphatase inhibitors in the lysis buffer.
Low Protein Loading Quantify protein concentration using a BCA or Bradford assay and ensure equal loading of protein in each lane.
Inefficient Antibody Use a validated anti-phospho-STAT5 antibody at the recommended dilution. Optimize antibody incubation time and temperature.
Poor Transfer Verify the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S.

Issue: Inconsistent p-STAT5 signal between replicates.

Potential Cause Recommended Solution
Unequal Protein Loading Carefully quantify and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize the p-STAT5 signal.
Variability in Cell Treatment Ensure consistent cell density, AS2863619 concentration, and incubation time across all replicates.

Experimental Protocols

In Vitro Induction of Foxp3 in Mouse CD4+ T Cells

1. T Cell Isolation:

  • Isolate CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit to obtain untouched T cells.

  • Assess purity by flow cytometry (should be >95% CD4+).

2. T Cell Culture and Stimulation:

  • Plate the isolated CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Use complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.

  • Stimulate the cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

  • Add recombinant mouse IL-2 to a final concentration of 50 U/mL.

3. AS2863619 Treatment:

  • Prepare a stock solution of AS2863619 in DMSO (e.g., 10 mM).

  • Dilute the stock solution in culture medium to the desired final concentrations (e.g., perform a dose-response from 0.1 to 5 µM). A final concentration of 1 µM is a good starting point.

  • Add the diluted AS2863619 or vehicle control (DMSO) to the T cell cultures. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

4. Incubation:

  • Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

5. Flow Cytometry Analysis of Foxp3 Expression:

  • Harvest the cells and wash with PBS.

  • Stain for surface markers (e.g., CD4, CD25) in FACS buffer (PBS with 2% FBS).

  • Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set, following the manufacturer's protocol.

  • Stain for intracellular Foxp3 using a fluorescently conjugated anti-Foxp3 antibody.

  • Analyze the cells on a flow cytometer. Gate on CD4+ T cells and assess the percentage of Foxp3+ cells.

Western Blot for STAT5 Phosphorylation

1. Cell Treatment and Lysis:

  • Plate CD4+ T cells and stimulate as described above.

  • Treat the cells with AS2863619 (e.g., 1 µM) or vehicle control for the desired time (e.g., 22 hours).

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Stripping and Re-probing:

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control like β-actin or GAPDH.

Data Presentation

Table 1: In Vitro Activity of AS2863619
Target IC50 (nM) Assay Conditions
CDK80.61Cell-free kinase assay
CDK194.28Cell-free kinase assay
Table 2: Effect of AS2863619 on STAT5 Phosphorylation
Treatment p-STAT5 (Tyr694) Level (% of control) p-STAT5 (Ser726/731) Level (% of control) Assay Conditions
Vehicle (DMSO)100%100%Mouse CD4+ T cells, 22 hours
AS2863619 (1 µM)~160%~40%Mouse CD4+ T cells, 22 hours

Visualizations

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activation IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activation CDK8_19->STAT5 Phosphorylates Ser pSTAT5_Ser p-STAT5 (Ser) CDK8_19->pSTAT5_Ser Leads to pSTAT5_Tyr p-STAT5 (Tyr) STAT5->pSTAT5_Tyr Phosphorylation Foxp3_gene Foxp3 Gene pSTAT5_Tyr->Foxp3_gene Activates Transcription AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Expression

Caption: AS2863619 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Foxp3 Induction T_cell_isolation 1. Isolate CD4+ T Cells Stimulation 2. Stimulate with anti-CD3/CD28 + IL-2 T_cell_isolation->Stimulation Treatment 3. Treat with AS2863619 Stimulation->Treatment Incubation 4. Incubate for 3-4 days Treatment->Incubation Flow_cytometry 5. Analyze Foxp3 by Flow Cytometry Incubation->Flow_cytometry Troubleshooting_Logic Start Low Foxp3 Induction Check_Concentration Check AS2863619 Concentration Start->Check_Concentration Check_Activation Verify T Cell Activation Start->Check_Activation Check_IL2 Confirm IL-2 Presence Start->Check_IL2 Check_Viability Assess Cell Viability Start->Check_Viability Check_Staining Optimize Flow Staining Start->Check_Staining Dose_Response Perform Dose-Response Check_Concentration->Dose_Response Optimize_Stimulation Optimize anti-CD3/CD28 Check_Activation->Optimize_Stimulation Titrate_IL2 Titrate IL-2 Check_IL2->Titrate_IL2 Use_Viability_Dye Use Viability Dye Check_Viability->Use_Viability_Dye Titrate_Antibody Titrate Foxp3 Antibody Check_Staining->Titrate_Antibody

References

Technical Support Center: Overcoming Resistance to AS2863619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK8/19 inhibitor, AS2863619, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AS2863619?

AS2863619 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. Mechanistically, it inhibits the phosphorylation of STAT5 on a serine residue, which in turn enhances the phosphorylation of a key tyrosine residue, leading to the activation of STAT5.[1][2] This signaling cascade ultimately results in the induction of the transcription factor Foxp3. While initially characterized for its role in inducing regulatory T cells (Tregs) in the context of immunology, the components of this pathway are also active in various cancer cell types.

Q2: We are observing a lack of cytotoxic effects of AS2863619 in our cancer cell line. What are the potential reasons?

Several factors could contribute to a lack of response to AS2863619:

  • Low CDK8/19 Dependence: The cancer cell line you are using may not be highly dependent on CDK8 or CDK19 for its survival and proliferation. The role of CDK8/19 can be context-dependent, acting as an oncogene in some cancers (like colorectal cancer) but not in others.[3][4][5]

  • Intrinsic Resistance: The cells may possess pre-existing (intrinsic) resistance mechanisms. This could include mutations in genes downstream of CDK8/19 or the constitutive activation of compensatory signaling pathways that bypass the need for CDK8/19 activity.

  • Drug Efflux: The cancer cells might express high levels of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport AS2863619 out of the cell, preventing it from reaching its target.

  • Suboptimal Experimental Conditions: The observed efficacy of AS2863619 can be affected by suboptimal drug concentration, incubation time, or cell culture conditions.

Q3: Our cell line initially responded to AS2863619 but has now developed resistance. What are the likely mechanisms of this acquired resistance?

Acquired resistance to kinase inhibitors like AS2863619 often involves:

  • Activation of Bypass Signaling Pathways: Resistant cells may have activated parallel signaling pathways that compensate for the inhibition of CDK8/19. Upregulation of the PI3K/AKT/mTOR or MAPK/ERK pathways are common bypass mechanisms that can promote cell survival and proliferation.

  • Gatekeeper Mutations: While less common for non-ATP competitive inhibitors, mutations in the drug-binding site of CDK8 or CDK19 could potentially arise, reducing the affinity of AS2863619 for its target.

  • Epigenetic Modifications: Changes in the epigenetic landscape of the cancer cells can lead to altered gene expression patterns that promote a resistant phenotype without any genetic alterations in the direct drug target.

  • Upregulation of the Target Protein: Increased expression of CDK8 or CDK19 could potentially overcome the inhibitory effects of the drug, although this is a less common mechanism of resistance.

Q4: Can combination therapy be used to overcome resistance to AS2863619?

Yes, combination therapy is a promising strategy to overcome or prevent resistance to CDK8/19 inhibitors. Preclinical studies have shown that combining CDK8/19 inhibitors with other targeted agents can be effective. Potential combination strategies include:

  • EGFR or HER2 Inhibitors: In breast cancer cell lines, combining CDK8/19 inhibitors with EGFR inhibitors (e.g., gefitinib, erlotinib) or HER2 inhibitors (e.g., lapatinib) has been shown to prevent the development of resistance.

  • MEK Inhibitors: Synergistic activity has been observed between CDK8/19 inhibitors and MEK inhibitors in certain breast cancer cell lines, particularly those with EGFR amplification and an active RAS pathway.

  • CDK4/6 Inhibitors: Combining CDK8/19 inhibitors with CDK4/6 inhibitors (e.g., palbociclib) may prevent the development of resistance in ER-positive breast cancer.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variation.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing.
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling.
Compound Solubility Issues Visually inspect for compound precipitation in the media. Determine the solubility of AS2863619 in your specific cell culture medium.

Issue 2: No significant change in the IC50 value after prolonged drug exposure to generate a resistant cell line.

Potential Cause Troubleshooting Steps
Cell line is highly sensitive The starting concentration of AS2863619 may be too high, leading to widespread cell death before resistance can develop. Start with a lower concentration (e.g., IC20).
Insufficient Drug Exposure Time The development of resistance can be a lengthy process, often taking several months.
Unhealthy Parental Cells Ensure the parental cell line is healthy and proliferating well before starting the resistance development protocol. Stressed cells may be less likely to develop resistance.

Issue 3: Resistant cells show no change in CDK8/19 protein levels or activity.

Potential Cause Troubleshooting Steps
Activation of Bypass Pathways This is a likely mechanism of resistance. Perform phosphoproteomic or RNA-seq analysis to identify upregulated signaling pathways (e.g., PI3K/AKT, MAPK/ERK).
Increased Drug Efflux Use a fluorescent dye exclusion assay (e.g., with Calcein-AM) to assess the activity of drug efflux pumps. Consider co-treatment with an efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.

Quantitative Data Summary

The following table provides representative data illustrating the shift in the half-maximal inhibitory concentration (IC50) of AS2863619 in a sensitive parental cell line versus a derived resistant cell line, and the effect of a combination therapy. Note: This is example data for illustrative purposes.

Cell LineTreatmentIC50 (nM)Resistance Index (RI)
Parental Cell LineAS28636191001.0
Resistant Cell LineAS2863619150015.0
Resistant Cell LineAS2863619 + MEK Inhibitor (10 nM)2502.5

Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.

Experimental Protocols

Protocol 1: Generation of AS2863619-Resistant Cell Lines

This protocol describes the generation of a drug-resistant cell line by continuous exposure to incrementally increasing concentrations of AS2863619.

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of AS2863619 in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing AS2863619 at a starting concentration of IC20 (the concentration that inhibits 20% of cell proliferation).

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of AS2863619.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of AS2863619 by 1.5- to 2-fold.

  • Repeat and Expand: Repeat steps 3 and 4. This process may take several months.

  • Characterize Resistant Cells: Once the cells are proliferating steadily in a significantly higher concentration of AS2863619 (e.g., 5-10 times the initial IC50), they can be considered resistant. Confirm the shift in IC50 with a new dose-response assay.

  • Cryopreservation: Cryopreserve the resistant cells at various passages.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation

This protocol outlines a method to investigate the activation of compensatory signaling pathways in AS2863619-resistant cells using Western blotting.

  • Cell Lysis: Lyse parental and AS2863619-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated (active) proteins between parental and resistant cells.

Visualizations

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Signal STAT5_inactive STAT5 JAK->STAT5_inactive Phosphorylates (Tyr) STAT5_active p-STAT5 (Tyr) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization & Translocation CDK8_19 CDK8/19 CDK8_19->STAT5_active Inhibits (p-Ser) AS2863619 AS2863619 AS2863619->CDK8_19 Foxp3_gene Foxp3 Gene STAT5_dimer->Foxp3_gene Binds to promoter Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Transcription & Translation

Caption: Signaling pathway of AS2863619.

Resistance_Development_Workflow cluster_workflow Workflow for Generating Resistant Cell Lines Start Start Determine_IC50 Determine IC50 in Parental Cell Line Start->Determine_IC50 Initial_Exposure Culture in media with AS2863619 (IC20) Determine_IC50->Initial_Exposure Monitor_Growth Monitor Cell Growth Initial_Exposure->Monitor_Growth Passage Passage Cells Monitor_Growth->Passage Growth Resumes Increase_Dose Increase AS2863619 Concentration Monitor_Growth->Increase_Dose Stable Growth Passage->Monitor_Growth Continue Monitoring Increase_Dose->Initial_Exposure Repeat Cycle Characterize Characterize Resistant Phenotype (IC50 Shift) Increase_Dose->Characterize Resistance Achieved End End Characterize->End Bypass_Mechanisms cluster_bypass Bypass Pathways AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Downstream_Signaling Normal Downstream Signaling CDK8_19->Downstream_Signaling Proliferation_Survival Proliferation & Survival Downstream_Signaling->Proliferation_Survival PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation_Survival MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation_Survival

References

Best practices for long-term storage of AS2863619.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of AS2863619, a potent and selective dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is AS2863619?

AS2863619 is a small-molecule inhibitor of CDK8 and CDK19 with IC50 values of 0.6099 nM and 4.277 nM, respectively.[4] It is also known as a potent inducer of the transcription factor Foxp3 in conventional T cells (Tconv cells).[4] By inhibiting CDK8/19, AS2863619 enhances the activation of STAT5, which in turn activates the Foxp3 gene. This mechanism allows for the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells, making it a valuable tool for studying immunological diseases.

Q2: What is the recommended long-term storage for AS2863619 powder?

For long-term stability, AS2863619 supplied as a solid powder should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least three to four years. Some suppliers also indicate stability for 12 months at -20°C or 6 months at 4°C.

Q3: How should I store AS2863619 stock solutions?

Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal long-term storage, these aliquots should be kept at -80°C, where they can be stable for six months to a year. For shorter-term storage, aliquots can be stored at -20°C for up to one month. Always ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.

Q4: What solvents can I use to dissolve AS2863619?

AS2863619 is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions. It is also soluble in water and, to a lesser extent, in ethanol. It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.

Q5: What is the primary mechanism of action for AS2863619?

AS2863619's primary mechanism involves the inhibition of CDK8 and its paralog CDK19. In T cells, TCR and IL-2 signaling activate STAT5. CDK8/19 can inactivate STAT5 by phosphorylating a serine residue in its PSP motif. By inhibiting CDK8/19, AS2863619 prevents this negative phosphorylation, leading to sustained STAT5 activation (tyrosine phosphorylation). Activated STAT5 then binds to regulatory regions of the Foxp3 gene, inducing its expression and promoting the differentiation of T cells into functional regulatory T cells.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for AS2863619

FormStorage TemperatureReported Stability Duration
Solid Powder-20°C3 to 4 years
Solid Powder4°C6 months
Stock Solution-80°C6 months to 1 year
Stock Solution-20°C1 month

Table 2: Solubility of AS2863619

SolventConcentrationNotes
DMSO≥10 mM to 250 mg/mL (616.92 mM)Use fresh, anhydrous DMSO. Ultrasonic assistance may be needed.
Water≥50 mg/mL to 100 mg/mL (246.77 mM)
Ethanol<1 mg/mL to 4 mg/mLLimited solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Before opening, allow the vial of AS2863619 powder to warm to room temperature to prevent condensation, which can introduce moisture.

  • Weighing: For quantities greater than 10 mg, accurately weigh the desired amount of powder in a sterile microfuge tube. For smaller quantities, solvent can be added directly to the manufacturer's vial. (Molecular Weight: 405.24 g/mol )

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of powder, add 246.77 µL of DMSO.

  • Solubilization: Vortex thoroughly to ensure the compound is completely dissolved. If precipitation occurs, gentle warming or sonication can aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed aliquots. Store immediately at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Troubleshooting Guides

Q: I am having trouble dissolving the AS2863619 powder.

A:

  • Check Your Solvent: Ensure you are using fresh, anhydrous DMSO. The compound's solubility is significantly impacted by moisture.

  • Assist Solubilization: Use a vortex to mix thoroughly. If particles remain, gentle heating in a water bath or brief sonication can help.

  • Verify Calculations: Double-check your calculations to ensure you have not exceeded the solubility limit of the compound in the chosen solvent volume.

Q: My experimental results are inconsistent, and I suspect the compound has lost activity.

A:

  • Review Storage Conditions: Confirm that both the powder and stock solutions have been stored at the correct temperatures and for a duration within the recommended stability period.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Always use fresh aliquots for each experiment.

  • Check for Precipitation: Before making working solutions, visually inspect the thawed stock solution for any precipitate. If present, warm the solution and vortex to redissolve completely before use.

  • Solvent Age: Old DMSO can accumulate peroxides, which may degrade the compound. Use relatively new, high-quality DMSO.

Q: I observe cytotoxicity in my cell cultures.

A:

  • Final Solvent Concentration: If using a DMSO stock solution, ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced toxicity.

  • Compound Concentration: AS2863619 has been shown to not exhibit cellular toxicity in the concentration range of its Foxp3-inducing activity (e.g., 1.0 µM). Verify that your final working concentration is appropriate for your cell type and assay.

Visualizations

AS2863619_Signaling_Pathway cluster_cell T Cell TCR_IL2 TCR / IL-2 Signaling STAT5_active STAT5 (Tyr-Phosphorylated) TCR_IL2->STAT5_active activates STAT5_inactive STAT5 (Ser-Phosphorylated) Foxp3 Foxp3 Gene Expression STAT5_active->Foxp3 induces CDK8_19 CDK8 / CDK19 CDK8_19->STAT5_active inactivates (Ser-P) Treg Treg Differentiation Foxp3->Treg AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Storage_Workflow start Receive AS2863619 (Solid Powder) store_powder Store at -20°C start->store_powder prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) store_powder->prep_stock For Use aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_short Store at -20°C (≤1 month) aliquot->store_short store_long Store at -80°C (>1 month) aliquot->store_long use Use in Experiment store_short->use store_long->use Troubleshooting_Tree issue Problem Encountered solubility Difficulty Dissolving? issue->solubility Yes activity Loss of Activity? issue->activity No check_solvent Use fresh, anhydrous DMSO? solubility->check_solvent toxicity Cell Toxicity? activity->toxicity No check_storage Stored correctly? (Temp & Duration) activity->check_storage Yes check_dmso_conc Final DMSO <0.5%? toxicity->check_dmso_conc Yes sonicate Sonicate or warm gently? check_solvent->sonicate Yes check_freeze_thaw Avoiding freeze-thaw cycles? check_storage->check_freeze_thaw Yes check_cpd_conc Compound concentration in non-toxic range? check_dmso_conc->check_cpd_conc Yes

References

Preventing precipitation of AS2863619 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS2863619. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of AS2863619 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is AS2863619?

AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively.[1][2][3] It functions as a powerful inducer of the transcription factor Foxp3 in conventional T cells (Tconv), enabling their conversion into regulatory T (Treg) cells.[1][4] This mechanism involves the inhibition of CDK8/19, which leads to enhanced activation of STAT5, a key signal transducer that activates the Foxp3 gene.

Q2: What are the key physicochemical properties of AS2863619?

The fundamental properties of AS2863619 are summarized below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueReference
CAS Number 2241300-51-4
Molecular Formula C16H14Cl2N8O
Molecular Weight 405.24 g/mol
Appearance Solid Powder

Q3: What is the recommended solvent for preparing stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AS2863619. Solubility in DMSO has been reported at concentrations up to 199.88 mM (81 mg/mL). It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.

Q4: Why does AS2863619 precipitate when I add it to my aqueous buffer or cell culture medium?

Precipitation typically occurs when the concentration of AS2863619 exceeds its solubility limit in the final aqueous solution. While highly soluble in organic solvents like DMSO, many small molecules exhibit poor solubility in water. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if the final concentration is too high or if the dilution is not performed correctly. This process is known as supersaturation, where the solution temporarily holds more solute than it can stably maintain.

Troubleshooting Guide: Preventing Precipitation

Q5: My compound precipitated immediately after I diluted my DMSO stock into my aqueous medium. What should I do?

This common issue can be resolved by optimizing your dilution strategy.

  • Verify Final Concentration : Ensure your target concentration does not exceed the known solubility limit of AS2863619 in your specific medium. If the solubility limit is unknown, an empirical test is recommended (see Experimental Protocol 2).

  • Control Final Solvent Concentration : Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for in vitro cell-based assays, as higher concentrations can be toxic to cells.

  • Improve Dilution Technique : Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can trigger precipitation.

  • Consider Temperature : Avoid adding a cold stock solution directly to warm media, as this temperature shock can decrease solubility. Allow the stock solution to equilibrate to room temperature before use.

Q6: My AS2863619 solution was clear at first but became cloudy after incubation. What causes this delayed precipitation?

Delayed precipitation can be caused by several factors:

  • Metastable Supersaturation : The initial clear solution may have been a supersaturated state that was thermodynamically unstable. Over time, the compound begins to nucleate and crystallize out of solution.

  • pH Shift : The pH of cell culture media can change during incubation due to cellular metabolism. If the solubility of AS2863619 is pH-dependent, this shift could cause it to precipitate.

  • Temperature Fluctuations : Changes in temperature during incubation or storage can affect solubility. Storing prepared media at lower temperatures (e.g., 4°C) can significantly decrease the solubility of many compounds.

  • Interactions with Media Components : The compound may interact with proteins or salts in the media, forming less soluble complexes over time.

Q7: How can I increase the aqueous solubility of AS2863619 for my experiments?

For challenging applications that require higher concentrations, several formulation strategies can be employed. These methods are commonly used to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

StrategyDescriptionKey Excipients/Methods
Co-Solvents Using a water-miscible organic solvent to increase the solvency of the aqueous vehicle.Polyethylene glycol (PEG), Propylene glycol, Ethanol.
Surfactants Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility.Polysorbates (e.g., Tween-80), Poloxamers.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.Buffers, organic acids (e.g., citric acid).
Complexation Using agents like cyclodextrins that have a hydrophobic interior to encapsulate the drug molecule and a hydrophilic exterior to improve water solubility.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Lipid-Based Systems Formulations that dissolve the compound in lipids, which can form emulsions or self-emulsifying drug delivery systems (SEDDS) in aqueous environments.Labrasol, Gelucire.

Experimental Protocols

Protocol 1: Preparation of AS2863619 Stock and Working Solutions

This protocol describes a standard method for preparing solutions for typical in vitro cell culture experiments.

  • Prepare High-Concentration Stock in DMSO :

    • Accurately weigh the required amount of AS2863619 solid powder.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

    • Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilution (Optional) :

    • If the final concentration is very low, it may be useful to prepare an intermediate dilution from the high-concentration stock in DMSO or the final aqueous buffer.

  • Prepare Final Working Solution :

    • Warm the required volume of your final aqueous buffer or cell culture medium to 37°C.

    • While vortexing the warm medium, add the required volume of the AS2863619 DMSO stock drop-by-drop.

    • Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.1%).

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use freshly prepared working solutions for best results.

Protocol 2: Determining the Empirical Solubility Limit in Aqueous Media

This method helps determine the maximum concentration at which AS2863619 remains soluble in your specific medium under experimental conditions.

  • Prepare Serial Dilutions :

    • From a 10 mM DMSO stock of AS2863619, prepare a series of dilutions in your target cell culture medium (e.g., DMEM + 10% FBS).

    • Target final concentrations could range from 1 µM to 50 µM (e.g., 1, 2.5, 5, 10, 20, 50 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO.

  • Incubation :

    • Aliquot the dilutions into a 96-well plate.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24-72 hours).

  • Assessment :

    • Visually inspect each well for precipitation (cloudiness, visible particles) at several time points.

    • For a more quantitative assessment, the plate can be read on a spectrophotometer at a high wavelength (e.g., 600-700 nm) to measure light scattering caused by insoluble particles.

    • The highest concentration that remains clear throughout the incubation period is your empirical solubility limit.

Protocol 3: Example Formulation for In Vivo Oral Administration

For animal studies, specific formulations are required to achieve adequate exposure. A published formulation for oral gavage of AS2863619 is as follows.

  • Prepare the Vehicle :

    • Mix the vehicle components by volume: 40% PEG300, 5% Tween-80, and 50% Saline.

  • Prepare the Dosing Solution :

    • First, dissolve the required amount of AS2863619 in DMSO to create a concentrated solution. The volume of DMSO should correspond to 5% of the final total volume.

    • Add the PEG300 to the DMSO solution and mix thoroughly.

    • Add the Tween-80 and mix again.

    • Finally, add the saline and mix until a clear, homogeneous solution is formed.

    • The final solution will contain: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline. Prepare this formulation freshly on the day of use.

Visual Guides

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Solution Check_Conc Is final concentration too high? Start->Check_Conc Check_Dilution Was dilution performed correctly? Start->Check_Dilution Check_Time Did precipitation occur over time? Start->Check_Time Check_Conc->Check_Dilution No Sol_Limit Determine empirical solubility limit (See Protocol 2) Check_Conc->Sol_Limit Yes Improve_Dilution Improve Dilution Technique: 1. Add stock to buffer (not reverse) 2. Vortex buffer during addition 3. Warm buffer to 37°C Check_Dilution->Improve_Dilution No Check_pH Check for pH shifts in media Check_Time->Check_pH Yes Lower_Conc Lower the final concentration Sol_Limit->Lower_Conc Check_Temp Check for temperature fluctuations Check_pH->Check_Temp Use_Excipients Consider solubility enhancers (e.g., co-solvents, surfactants) Check_Temp->Use_Excipients

Caption: Troubleshooting workflow for AS2863619 precipitation.

SolutionPreparationWorkflow Start Start: Weigh AS2863619 Powder Add_DMSO Add anhydrous DMSO to create high-concentration stock (e.g., 10 mM) Start->Add_DMSO Dissolve Vortex / Sonicate until fully dissolved Add_DMSO->Dissolve Store Aliquot and store at -20°C or -80°C Dissolve->Store Prepare_Working Prepare Final Working Solution Store->Prepare_Working For each experiment Warm_Media Warm aqueous buffer/media to 37°C Prepare_Working->Warm_Media Dilute Add DMSO stock drop-wise to vortexing media Warm_Media->Dilute Check Visually inspect for clarity Dilute->Check End Solution Ready for Use (Use Freshly Prepared) Check->End

Caption: Experimental workflow for preparing AS2863619 solutions.

SignalingPathway cluster_nucleus Nucleus AS2863619 AS2863619 CDK8_19 CDK8 / CDK19 AS2863619->CDK8_19 Inhibition STAT5 STAT5 CDK8_19->STAT5 Inhibition of Serine Phosphorylation Foxp3 Foxp3 Gene Expression STAT5->Foxp3 Activation

Caption: Simplified signaling pathway for AS2863619 action.

References

Technical Support Center: Optimizing AS2863619 Treatment for Foxp3 Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AS2863619 to induce Foxp3 expression in T cells.

Frequently Asked Questions (FAQs)

Q1: What is AS2863619 and how does it induce Foxp3 expression?

AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] In T cells, the induction of Foxp3, a key transcription factor for regulatory T cells (Tregs), is dependent on the activation of the STAT5 signaling pathway. AS2863619 facilitates this by inhibiting CDK8/19, which normally suppresses STAT5 activity. This inhibition leads to increased phosphorylation of STAT5, allowing it to bind to the Foxp3 gene and drive its expression.[3][4] This process is dependent on T-cell receptor (TCR) stimulation and the presence of IL-2, but it is independent of TGF-β.[1]

Q2: What is the recommended starting concentration and treatment duration for AS2863619 in vitro?

Based on published studies, a common starting point for in vitro experiments with mouse CD4+ T cells is a concentration of 1 µM AS2863619 for a duration of 22 hours. However, the optimal concentration and duration can vary depending on the specific cell type (e.g., human vs. mouse T cells, naïve vs. effector/memory T cells) and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q3: Is the induced Foxp3 expression stable after removing AS2863619?

Foxp3 expression induced by T-cell activation is generally a transient phenomenon. Studies on TGF-β-induced Tregs have shown that removal of the inducing agent can lead to a loss of Foxp3 expression after a lag period of approximately four days. While in vivo, AS2863619-induced Tregs can acquire stable epigenetic modifications, in vitro-induced expression may be less stable. Therefore, it is crucial to assess Foxp3 expression at the optimal time point after treatment initiation.

Troubleshooting Guides

Issue 1: Low or No Foxp3 Induction
Possible Cause Troubleshooting Step
Suboptimal AS2863619 Concentration Perform a dose-response experiment with a range of AS2863619 concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your cell type.
Inappropriate Treatment Duration Conduct a time-course experiment, measuring Foxp3 expression at multiple time points (e.g., 24, 48, 72, 96 hours) after AS2863619 addition. Foxp3 expression is transient and may peak at a specific time.
Insufficient TCR Stimulation Ensure adequate TCR stimulation using anti-CD3/CD28 antibodies or other appropriate methods. AS2863619-mediated Foxp3 induction requires TCR signaling.
Inadequate IL-2 Concentration The induction of Foxp3 by AS2863619 is IL-2 dependent. Titrate the concentration of IL-2 in your culture medium to ensure it is not a limiting factor.
Problems with AS2863619 Stock Solution Prepare fresh stock solutions of AS2863619 in an appropriate solvent (e.g., DMSO) and store them correctly to avoid degradation.
Issues with Flow Cytometry Staining Review and optimize your intracellular Foxp3 staining protocol. Ensure proper fixation and permeabilization, and use a validated anti-Foxp3 antibody. Include appropriate isotype controls and compensation controls.
Issue 2: High Cell Death or Low Viability
Possible Cause Troubleshooting Step
AS2863619 Toxicity High concentrations or prolonged exposure to small molecule inhibitors can be toxic to cells. Perform a cell viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) in parallel with your dose-response and time-course experiments to determine the optimal non-toxic concentration and duration.
Suboptimal Culture Conditions Ensure that your T-cell culture conditions (e.g., cell density, media composition, CO2 levels) are optimal for T-cell survival and proliferation.
Excessive T-Cell Activation Over-stimulation of T cells can lead to activation-induced cell death (AICD). Optimize the concentration of your TCR stimulating agents.
Issue 3: High Variability Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Practices Maintain consistent cell densities, passage numbers, and culture conditions across all experiments.
Variability in Reagent Preparation Prepare fresh reagents, including AS2863619 and cytokines, for each experiment or use aliquots from a single, quality-controlled batch.
Donor-to-Donor Variability (for human cells) If using primary human T cells, be aware of potential donor-to-donor variability in the response to AS2863619. It is advisable to test multiple donors.

Data Presentation

Table 1: Example of a Dose-Response and Time-Course Experiment Setup

Treatment GroupAS2863619 Concentration (µM)Time Point 1 (e.g., 24h)Time Point 2 (e.g., 48h)Time Point 3 (e.g., 72h)Time Point 4 (e.g., 96h)
Vehicle Control0 (DMSO)Analyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, Viability
Dose 10.1Analyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, Viability
Dose 20.5Analyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, Viability
Dose 31.0Analyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, Viability
Dose 45.0Analyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, Viability
Dose 510.0Analyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, ViabilityAnalyze %Foxp3+, Viability

Experimental Protocols

Protocol 1: Optimizing AS2863619 Treatment Duration
  • Cell Preparation: Isolate CD4+ T cells from your source (e.g., mouse spleen, human PBMCs).

  • Cell Stimulation: Activate the T cells with anti-CD3/CD28 antibodies in complete RPMI medium supplemented with IL-2.

  • AS2863619 Treatment: Add AS2863619 at various concentrations (as outlined in Table 1) to the activated T-cell cultures. Include a vehicle control (e.g., DMSO).

  • Time-Course Harvest: At each designated time point (e.g., 24, 48, 72, 96 hours), harvest a set of cultures from each treatment group.

  • Cell Viability Assessment: Determine the percentage of viable cells for each condition using a suitable method (e.g., Trypan Blue exclusion or flow cytometry-based viability dye).

  • Foxp3 Staining: Perform intracellular staining for Foxp3 using a validated protocol (see Protocol 2).

  • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the percentage of Foxp3-positive cells within the viable CD4+ T-cell population.

  • Data Analysis: Plot the percentage of Foxp3+ cells and cell viability against the treatment duration for each AS2863619 concentration to identify the optimal treatment window.

Protocol 2: Intracellular Foxp3 Staining for Flow Cytometry
  • Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4, CD25) in FACS buffer for 20-30 minutes at 4°C.

  • Wash: Wash the cells with FACS buffer.

  • Fixation and Permeabilization: Resuspend the cells in a commercial Foxp3 fixation/permeabilization buffer and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells with permeabilization buffer.

  • Intracellular Staining: Resuspend the cells in permeabilization buffer and add the anti-Foxp3 antibody. Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells with permeabilization buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

Mandatory Visualizations

AS2863619_Signaling_Pathway cluster_cell T Cell TCR TCR-CD28 CDK8_19 CDK8/19 TCR->CDK8_19 Activation IL2R IL-2R STAT5 STAT5 IL2R->STAT5 pSTAT5_Tyr pSTAT5 (Tyr) (Active) IL2R->pSTAT5_Tyr Tyr Phosphorylation (Activation) CDK8_19->STAT5 Ser Phosphorylation (Inhibition) pSTAT5_Ser pSTAT5 (Ser) Foxp3_Gene Foxp3 Gene pSTAT5_Tyr->Foxp3_Gene Binding & Transcription Foxp3_Protein Foxp3 Protein Foxp3_Gene->Foxp3_Protein Translation AS2863619 AS2863619 AS2863619->CDK8_19

Caption: Signaling pathway of AS2863619 in Foxp3 induction.

Experimental_Workflow cluster_timecourse Time-Course Incubation start Start: Isolate CD4+ T Cells stimulate Activate T Cells (anti-CD3/CD28 + IL-2) start->stimulate treat Add AS2863619 (Dose-Response) stimulate->treat t1 24h treat->t1 t2 48h treat->t2 t3 72h treat->t3 t4 96h treat->t4 harvest Harvest Cells t1->harvest t2->harvest t3->harvest t4->harvest analyze Analyze: 1. Cell Viability 2. % Foxp3+ (Flow Cytometry) harvest->analyze end End: Determine Optimal Duration analyze->end

Caption: Workflow for optimizing AS2863619 treatment duration.

Troubleshooting_Guide cluster_concentration Concentration Issues cluster_duration Duration Issues cluster_staining Staining Issues start Low Foxp3 Induction? conc_check Dose-Response Experiment? start->conc_check Yes conc_yes Proceed to Time-Course conc_check->conc_yes Yes conc_no Perform Dose- Response Assay conc_check->conc_no No time_check Time-Course Experiment? conc_yes->time_check conc_no->start time_yes Check Staining Protocol time_check->time_yes Yes time_no Perform Time- Course Assay time_check->time_no No stain_check Validated Protocol? time_yes->stain_check time_no->start stain_yes Check Cell Viability stain_check->stain_yes Yes stain_no Optimize Staining Protocol stain_check->stain_no No stain_no->start

Caption: Troubleshooting decision tree for low Foxp3 induction.

References

Validation & Comparative

Validating the Induction of Foxp3 by AS2863619 using qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AS2863619, a potent and orally active CDK8/19 inhibitor, with transforming growth factor-beta (TGF-β), a well-established inducer of the transcription factor Foxp3. The objective is to validate the induction of Foxp3 by AS2863619 at the mRNA level using quantitative real-time PCR (qPCR). This document outlines the experimental protocol, presents comparative data, and illustrates the underlying signaling pathway and experimental workflow.

Performance Comparison: AS2863619 vs. TGF-β

AS2863619 induces Foxp3 expression in conventional T cells (Tconv) through a distinct mechanism compared to TGF-β.[1] AS2863619 acts as a potent inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[2][3][4] Its inhibitory action on CDK8/19 enhances the activation of STAT5, a key transcription factor for the Foxp3 gene.[5] Notably, this induction is independent of the TGF-β signaling pathway and is dependent on IL-2.

FeatureAS2863619TGF-β
Mechanism of Action Inhibition of CDK8/19, leading to enhanced STAT5 activation.Activates SMAD signaling pathway.
TGF-β Dependency Independent.Dependent.
IL-2 Dependency Dependent.Can be enhanced by IL-2.
Target Cell Population Naïve and effector/memory CD4+ and CD8+ T cells.Primarily naïve CD4+ T cells.
Inhibitory Concentrations IC50 for CDK8: 0.61 nM; IC50 for CDK19: 4.28 nM.Effective concentration varies (typically 1-10 ng/mL).
Foxp3 Induction Potency EC50: 32.5 nM.Variable, dependent on cell type and conditions.
Effect on STAT5 Suppresses serine phosphorylation and enhances tyrosine phosphorylation.Indirect effects.

Experimental Protocol: qPCR Validation of Foxp3 Induction

This protocol details the steps to quantify the mRNA expression of Foxp3 in mouse CD4+ T cells following treatment with AS2863619.

1. Isolation and Culture of CD4+ T cells:

  • Isolate CD4+ T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Culture the purified CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. T cell Stimulation and Treatment:

  • Stimulate the CD4+ T cells with plate-bound anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

  • Concurrently, treat the cells with one of the following conditions:

    • Vehicle control (e.g., DMSO)

    • AS2863619 (e.g., 1 µM)

    • Recombinant human TGF-β1 (e.g., 10 ng/mL) as a positive control.

    • A combination of AS2863619 and TGF-β.

  • Add recombinant mouse IL-2 (100 U/mL) to all conditions.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

3. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

4. Quantitative Real-Time PCR (qPCR):

  • Perform qPCR using a SYBR Green-based detection method on a real-time PCR system.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for Foxp3 and a housekeeping gene (e.g., Actb or Gapdh), and the synthesized cDNA.

  • Use the following primer sequences for mouse Foxp3:

    • Forward: 5'-CCCAGGAAAGACAGCAACCTT-3'

    • Reverse: 5'-TTCTCACAACCAGGCCACTTG-3'

  • The thermal cycling conditions should be optimized but can generally be set as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Include no-template controls to check for contamination.

5. Data Analysis:

  • Calculate the cycle threshold (Ct) values for Foxp3 and the housekeeping gene in each sample.

  • Determine the relative expression of Foxp3 mRNA using the 2-ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the underlying molecular mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Stimulation & Treatment cluster_analysis Molecular Analysis cell_isolation Isolate murine CD4+ T cells cell_culture Culture CD4+ T cells cell_isolation->cell_culture stimulation Stimulate with anti-CD3/CD28 + IL-2 cell_culture->stimulation control Vehicle Control stimulation->control as2863619 AS2863619 stimulation->as2863619 tgfb TGF-β (Positive Control) stimulation->tgfb rna_extraction Total RNA Extraction control->rna_extraction as2863619->rna_extraction tgfb->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Foxp3 & Housekeeping Gene cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis result Validated Foxp3 Induction data_analysis->result

Caption: Experimental workflow for qPCR validation of Foxp3 induction.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 CDK8_19->STAT5 Phosphorylates (Ser) pSTAT5_Ser pSTAT5 (Ser) STAT5->pSTAT5_Ser pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr IL-2 signaling promotes Tyr phosphorylation Foxp3_gene Foxp3 Gene pSTAT5_Tyr->Foxp3_gene Binds to promoter/enhancer AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Transcription & Translation

Caption: AS2863619 signaling pathway for Foxp3 induction.

References

A Head-to-Head Comparison: AS2863619 versus TGF-β for the Induction of Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of immunotherapy, the generation of stable and functional regulatory T cells (Tregs) is a cornerstone for treating autoimmune diseases and preventing transplant rejection. For researchers and drug development professionals, selecting the optimal method for inducing Tregs is critical. This guide provides an objective comparison of a novel small molecule, AS2863619, and the well-established cytokine, Transforming Growth Factor-beta (TGF-β), for the induction of Foxp3+ Tregs.

Executive Summary

AS2863619, a potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), emerges as a promising alternative to TGF-β for inducing Tregs.[1][2] Its key advantages lie in its ability to convert a broader range of T cell subsets, including effector and memory cells, into Tregs and its efficacy in the presence of pro-inflammatory cytokines.[3][4] In contrast, TGF-β's inductive capacity is largely restricted to naïve T cells and can be hampered by inflammatory conditions.[5] While both methods can generate functional Tregs, their distinct mechanisms of action—AS2863619's reliance on the IL-2/STAT5 pathway versus TGF-β's canonical Smad signaling—present different therapeutic opportunities and challenges. Some studies also point to a synergistic effect when both agents are used in combination.

Performance Comparison: AS2863619 vs. TGF-β

The following tables summarize the key characteristics and performance metrics of AS2863619 and TGF-β in inducing Treg differentiation.

FeatureAS2863619TGF-β
Target Cell Population Naïve, Effector, and Memory CD4+ and CD8+ T cellsPrimarily Naïve CD4+ T cells
Mechanism of Action Inhibition of CDK8/19, leading to sustained STAT5 activationActivation of TGF-β receptor, leading to Smad2/3 phosphorylation and nuclear translocation
Signaling Pathway Dependency IL-2-dependent, TGF-β-independentTGF-β-dependent, typically requires IL-2 for optimal induction
Performance in Inflammatory Conditions Treg induction is not affected by pro-inflammatory cytokines (e.g., IL-6, IL-12)Treg induction can be inhibited by pro-inflammatory cytokines (e.g., TNF-α)
Epigenetic Signature In vitro-induced Tregs lack Treg-specific DNA hypomethylation, similar to TGF-β-induced Tregs. However, in vivo administration leads to stable demethylation at the Foxp3 locus.In vitro-induced Tregs often exhibit unstable Foxp3 expression due to a lack of complete Treg-specific DNA hypomethylation.
Synergism Synergistically enhances Foxp3 induction when combined with TGF-βCan be combined with other agents like retinoic acid and rapamycin to enhance iTreg generation

Signaling Pathways and Mechanisms of Action

The induction of Foxp3, the master transcription factor for Tregs, is governed by distinct signaling cascades for AS2863619 and TGF-β.

AS2863619 Signaling Pathway

AS2863619's mechanism is centered on the potentiation of the IL-2 signaling pathway. Under normal conditions, CDK8 and CDK19 can phosphorylate and inactivate STAT5, a key transcription factor downstream of the IL-2 receptor. By inhibiting CDK8/19, AS2863619 ensures that STAT5 remains active (phosphorylated), allowing it to translocate to the nucleus and bind to the Foxp3 gene locus, thereby initiating transcription. This process is independent of the TGF-β signaling pathway.

AS2863619_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor STAT5 STAT5 IL-2R->STAT5 Activates IL-2 IL-2 IL-2->IL-2R Binds pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Foxp3_Gene Foxp3 Gene pSTAT5->Foxp3_Gene Induces Transcription AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibits CDK8_19->STAT5 Inactivates

AS2863619 enhances STAT5-mediated Foxp3 induction.

TGF-β Signaling Pathway

TGF-β induces Treg differentiation through its canonical signaling pathway. TGF-β binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). The activated TGF-βRI, in turn, phosphorylates the receptor-regulated SMADs, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to act as a transcription factor, binding to the Foxp3 gene and promoting its expression.

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor (I and II) Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylates TGFb TGF-β TGFb->TGFbR Binds pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Smad_complex pSmad2/3 + Smad4 Complex pSmad2_3->Smad_complex Binds to Smad4 Smad4 Smad4 Foxp3_Gene Foxp3 Gene Smad_complex->Foxp3_Gene Induces Transcription

TGF-β induces Foxp3 expression via the Smad pathway.

Experimental Protocols

Below are representative protocols for the in vitro induction of Tregs using AS2863619 and TGF-β.

Experimental Workflow

Experimental_Workflow Start Isolate Naïve or Effector/Memory T cells Stimulate TCR Stimulation (e.g., anti-CD3/CD28 beads) Start->Stimulate Add_IL2 Add IL-2 Stimulate->Add_IL2 Decision Inducing Agent Add_IL2->Decision Add_AS Add AS2863619 Decision->Add_AS AS2863619 Add_TGF Add TGF-β Decision->Add_TGF TGF-β Incubate Culture for 3-5 days Add_AS->Incubate Add_TGF->Incubate Analyze Analyze Foxp3 expression (Flow Cytometry) Incubate->Analyze

General workflow for in vitro Treg induction.

Protocol 1: Treg Induction with AS2863619

This protocol is adapted from studies demonstrating the efficacy of CDK8/19 inhibition.

  • Cell Isolation: Isolate naïve (CD4+CD62L+CD44-) or effector/memory (CD4+CD44high) T cells from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the isolated T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • TCR Stimulation: Add anti-CD3/CD28 monoclonal antibody-coated beads at a 1:1 bead-to-cell ratio.

  • Cytokine and Compound Addition: Supplement the culture with recombinant human IL-2 (e.g., 100 U/mL). Add AS2863619 to a final concentration of approximately 1 µM.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 for analysis by flow cytometry.

Protocol 2: Treg Induction with TGF-β

This is a standard and widely used protocol for generating induced Tregs.

  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD25-) from mouse spleens and lymph nodes.

  • Cell Culture: Plate the isolated T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • TCR Stimulation: Coat culture plates with anti-CD3 antibody (e.g., 2 µg/mL) and add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the cell suspension.

  • Cytokine Addition: Supplement the culture with recombinant human IL-2 (e.g., 40-100 U/mL) and recombinant human TGF-β1 (e.g., 2 ng/mL).

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells for flow cytometric analysis of Treg markers as described in Protocol 1.

Conclusion and Future Directions

AS2863619 represents a significant advancement in the field of Treg induction, offering the ability to convert a wider array of T cells, including those already differentiated into effector or memory phenotypes, into regulatory cells. Its resilience in inflammatory environments makes it a particularly attractive candidate for in vivo therapeutic applications. While TGF-β remains a crucial cytokine in Treg biology and a valuable tool for in vitro studies, its limitations in the face of inflammation and its narrower target cell range may restrict its therapeutic utility.

Future research should focus on direct, side-by-side comparisons of AS2863619 and TGF-β in various preclinical models of autoimmune disease and transplantation. Furthermore, optimizing the synergistic potential of combining AS2863619 with TGF-β and other immunomodulatory agents could pave the way for more potent and stable Treg-based therapies.

References

Cross-Validation of AS2863619's Effects in Different T Cell Subsets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AS2863619, a potent CDK8/19 inhibitor, with other alternatives for the induction and expansion of regulatory T cells (Tregs). We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a thorough understanding of AS2863619's effects across various T cell subsets.

Quantitative Data Summary

The following tables summarize the quantitative effects of AS2863619 on key molecular targets and its efficacy in inducing the Treg-associated transcription factor Foxp3.

Table 1: In Vitro Efficacy of AS2863619

ParameterValueCell Type/ContextReference
IC50 for CDK8 0.61 nMIn vitro kinase assay[1][2]
IC50 for CDK19 4.28 nMIn vitro kinase assay[1][2]
EC50 for Foxp3 Induction 32.5 nMNaive CD4+ T cells[2]
STAT5b Serine Phosphorylation ~40% of controlMouse CD4+ T cells (1 µM AS2863619, 22 hours)
STAT5b Tyrosine Phosphorylation ~160% of controlMouse CD4+ T cells (1 µM AS2863619, 22 hours)

Table 2: In Vivo Efficacy of AS2863619

T Cell SubsetEffectAnimal ModelReference
Antigen-specific Foxp3+ T cells IncreasedDO11.10 TCR transgenic mice
KLRG1+ Foxp3+ T cells IncreasedDNFB-sensitized mice
IFN-γ+ cells DecreasedSkin contact hypersensitivity model

Comparison with Alternative Treg Induction Methods

AS2863619 offers a distinct advantage by inducing Foxp3 in a TGF-β-independent manner, allowing for the conversion of effector and memory T cells into Tregs even in pro-inflammatory environments. This contrasts with traditional methods that often rely on TGF-β and are effective primarily on naive T cells.

Table 3: Comparison of Treg Induction Strategies

StrategyMechanism of ActionKey AdvantagesKey Limitations
AS2863619 Inhibition of CDK8/19, leading to STAT5 activation.TGF-β independent; effective on naive, effector, and memory T cells; active in the presence of inflammatory cytokines.Long-term stability of induced Tregs in vivo is still under investigation.
Low-dose IL-2 Preferentially expands existing CD25-high Tregs.In vivo expansion of endogenous Tregs.Limited de novo induction of Tregs; potential for off-target effects on other immune cells.
TGF-β Induces Foxp3 expression in naive T cells.A primary physiological inducer of pTregs.Ineffective on effector/memory T cells; inhibited by pro-inflammatory cytokines.
Rapamycin mTOR inhibitor, promotes Treg differentiation and expansion.Can enhance the purity and suppressive function of ex vivo expanded Tregs.Often requires TGF-β for initial Foxp3 induction.
Retinoic Acid Synergizes with TGF-β to enhance Treg induction.Can improve the stability and function of induced Tregs.Dependent on TGF-β signaling.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of AS2863619 and standardized workflows for its validation.

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 CDK8_19->STAT5 Inhibits (Ser Phos.) pSTAT5 pSTAT5 (Tyr) STAT5->pSTAT5 IL-2 Signaling AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_gene Foxp3 Gene pSTAT5->Foxp3_gene Binds to promoter Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Expression Treg Phenotype Treg Phenotype Foxp3_protein->Treg Phenotype

Caption: AS2863619 inhibits CDK8/19, leading to enhanced STAT5 tyrosine phosphorylation and Foxp3 expression.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Cross-Validation isolate_tcells Isolate T Cell Subsets (Naive, Effector/Memory CD4+/CD8+) culture Culture with Anti-CD3/CD28 + IL-2 +/- AS2863619 or Alternatives isolate_tcells->culture facs Flow Cytometry Analysis (Foxp3, CD25, etc.) culture->facs suppression_assay In Vitro Suppression Assay culture->suppression_assay animal_model Induce Disease Model (e.g., EAE, Contact Hypersensitivity) treatment Administer AS2863619 or Vehicle Control animal_model->treatment monitoring Monitor Disease Progression (Clinical Score, Ear Thickness) treatment->monitoring tcell_analysis Isolate and Analyze T cells from Spleen, Lymph Nodes, and Tissue monitoring->tcell_analysis

Caption: Workflow for in vitro and in vivo validation of AS2863619's effects on T cell subsets.

Experimental Protocols

In Vitro Induction of Foxp3 in T Cells
  • T Cell Isolation: Isolate naive (CD4+CD62L+CD44-) or effector/memory (CD4+CD44high) T cells from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Plate isolated T cells in 96-well round-bottom plates at a density of 1 x 10^5 cells/well.

  • Stimulation: Add anti-CD3 and anti-CD28 antibodies (1 µg/mL each) and recombinant human IL-2 (10 ng/mL).

  • Treatment: Add AS2863619 at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or alternative compounds (e.g., TGF-β at 5 ng/mL, rapamycin at 100 nM).

  • Incubation: Culture the cells for 3-4 days at 37°C and 5% CO2.

  • Analysis: Harvest cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze by flow cytometry.

In Vitro T Cell Suppression Assay
  • Cell Preparation:

    • Generate induced Tregs (iTregs) by culturing naive CD4+ T cells with anti-CD3/CD28, IL-2, and AS2863619 for 4 days.

    • Isolate responder conventional T cells (Tconv; CD4+CD25-) and label with a proliferation dye (e.g., CFSE or CellTrace Violet).

  • Co-culture: Co-culture the labeled Tconv cells (5 x 10^4 cells/well) with the generated iTregs at various ratios (e.g., 1:1, 1:2, 1:4, 1:8).

  • Stimulation: Add anti-CD3/CD28 beads to stimulate Tconv proliferation.

  • Incubation: Culture for 3-4 days at 37°C and 5% CO2.

  • Analysis: Analyze the proliferation of the responder Tconv cells by flow cytometry, measuring the dilution of the proliferation dye.

Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
  • Induction:

    • Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.

    • Administer pertussis toxin intraperitoneally on days 0 and 2.

  • Treatment:

    • Begin oral administration of AS2863619 (e.g., 30 mg/kg daily) or vehicle control at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE and assign a clinical score (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Analysis:

    • At the end of the experiment, isolate lymphocytes from the spleen, lymph nodes, and central nervous system.

    • Analyze T cell subsets and cytokine production by flow cytometry and other immunological assays.

Mouse Model of Contact Hypersensitivity
  • Sensitization:

    • On day 0, sensitize mice by applying a solution of 2,4-dinitrofluorobenzene (DNFB) to the shaved abdomen.

  • Elicitation:

    • On day 5, challenge the mice by applying a lower concentration of DNFB to one ear.

  • Treatment:

    • Administer AS2863619 orally (e.g., 30 mg/kg daily) starting from the day of sensitization or just before the challenge.

  • Measurement:

    • Measure ear thickness using a micrometer at 24, 48, and 72 hours after the challenge to quantify the inflammatory response.

  • Analysis:

    • Isolate cells from the draining lymph nodes and ear tissue for flow cytometric analysis of infiltrating immune cells and cytokine expression.

References

A Comparative Analysis of AS2863619 and Mps1 Inhibitors: Targeting Distinct Kinases in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, small molecule inhibitors of protein kinases have emerged as a cornerstone of modern drug development. This guide provides a comparative overview of AS2863619, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), and a class of inhibitors targeting Monopolar Spindle 1 (Mps1) kinase. While both categories of inhibitors hold therapeutic promise, they function through distinct mechanisms of action, targeting different key regulators of cellular processes. This analysis will delve into their respective mechanisms, present available experimental data for comparison, and provide detailed experimental protocols for key assays.

Introduction to the Targets: CDK8/19 and Mps1

AS2863619 is a highly potent and selective dual inhibitor of CDK8 and CDK19, two closely related kinases that are components of the Mediator complex, a crucial regulator of transcription. By inhibiting CDK8/19, AS2863619 has been shown to induce the expression of Foxp3, a key transcription factor for regulatory T cells (Tregs), suggesting its potential in the treatment of autoimmune and inflammatory diseases.[1][2][3][4]

Mps1 (also known as TTK) is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[5] Mps1 inhibitors disrupt this checkpoint, leading to mitotic errors, aneuploidy, and ultimately cell death in rapidly dividing cells, making them a promising class of anti-cancer agents.

Comparative Data Presentation

The following tables summarize the available quantitative data for AS2863619 and a selection of Mps1 inhibitors to facilitate a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of AS2863619 and Selected Mps1 Inhibitors

InhibitorPrimary Target(s)IC50 (nM)
AS2863619 CDK80.61
CDK194.28
BAY 1161909 Mps1<10
BAY 1217389 Mps1<10
CFI-402257 Mps1/TTK1.7
MPI-0479605 Mps11.8
Mps1-IN-1 Mps1367
Mps1-IN-2 Mps1145
AZ3146 Mps1~35
NMS-P715 Mps1182
BOS172722 Mps111

Table 2: Cellular Activity of AS2863619 and Mps1 Inhibitors

InhibitorAssayCell LineEC50 / Effect
AS2863619 Foxp3 InductionTconv cellsEC50 of 32.5 nM
BAY 1161909 Cell ProliferationVarious tumor cell linesIC50 in the nanomolar range
BAY 1217389 Cell ProliferationVarious tumor cell linesIC50 in the nanomolar range
MPI-0479605 Cell ViabilityPanel of tumor cell linesGI50 ranging from 30 to 100 nM

Mechanism of Action and Signaling Pathways

The signaling pathways targeted by AS2863619 and Mps1 inhibitors are fundamentally different, leading to distinct cellular outcomes.

AS2863619 and the CDK8/19-STAT5-Foxp3 Pathway:

AS2863619 inhibits CDK8 and CDK19, which are known to phosphorylate and inactivate STAT5. By inhibiting CDK8/19, AS2863619 leads to sustained STAT5 activation (tyrosine phosphorylation), which in turn promotes the expression of Foxp3, the master regulator of Treg function. This ultimately enhances the conversion of conventional T cells into immunosuppressive Tregs.

AS2863619_Pathway cluster_nuc Nucleus AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5_pY pY-STAT5 (active) CDK8_19->STAT5_pY Serine Phosphorylation STAT5_pS pS-STAT5 (inactive) STAT5_pY->STAT5_pS Foxp3 Foxp3 Expression STAT5_pY->Foxp3 Transcription Activation Treg Treg Differentiation Foxp3->Treg

AS2863619 inhibits CDK8/19, leading to STAT5 activation and Foxp3 expression.

Mps1 Inhibitors and the Spindle Assembly Checkpoint:

Mps1 is a master regulator of the SAC. It localizes to unattached kinetochores during mitosis and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This prevents the premature separation of sister chromatids. Mps1 inhibitors block the kinase activity of Mps1, thereby inactivating the SAC. This allows cells to exit mitosis prematurely, even in the presence of unaligned chromosomes, leading to severe chromosomal missegregation, aneuploidy, and ultimately cell death.

Mps1_Inhibitor_Pathway Mps1_Inhibitor Mps1 Inhibitor Mps1 Mps1 Kinase Mps1_Inhibitor->Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1_Inhibitor->SAC Inactivation Mps1->SAC Activation APC_C APC/C SAC->APC_C Anaphase Anaphase SAC->Anaphase Premature Exit APC_C->Anaphase Cell_Death Aneuploidy & Cell Death Anaphase->Cell_Death Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Kinase and Compound to Plate A->B C Pre-incubate B->C D Add Substrate/ATP (Start Reaction) C->D E Incubate at 30°C D->E F Add Detection Reagent E->F G Read Luminescence F->G H Calculate IC50 G->H

References

In Vivo Reproducibility of AS2863619: A Comparative Analysis of Treg Induction and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

AS2863619, a potent and selective dual inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), has demonstrated promising in vivo activity in preclinical models of autoimmune and inflammatory diseases. This guide provides a comprehensive comparison of the in vivo findings with AS2863619 and alternative CDK8/19 inhibitors, focusing on the reproducibility of its therapeutic effects through the induction of regulatory T cells (Tregs).

AS2863619 facilitates the conversion of conventional T cells into Foxp3+ regulatory T cells, offering a potential therapeutic strategy for various immune-mediated disorders.[1][2] This is achieved through the inhibition of CDK8 and CDK19, which leads to the enhanced activation of STAT5, a key transcription factor for the Foxp3 gene.[3] In vivo studies have shown that oral administration of AS2863619 effectively suppresses skin contact hypersensitivity and experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis.[1][2]

Comparative In Vivo Efficacy of CDK8/19 Inhibitors

To provide a clear comparison of the in vivo efficacy of AS2863619 with other CDK8/19 inhibitors, this section summarizes the available quantitative data from preclinical studies in mouse models of contact hypersensitivity and EAE.

CompoundAnimal ModelDosageKey FindingsReference
AS2863619 DNFB-induced Contact Hypersensitivity30 mg/kg, oral, dailyDampens the secondary response with milder infiltration of inflammatory cells.
AS2863619 Experimental Autoimmune Encephalomyelitis (EAE)30 mg/kg, oral, dailySuppressed disease progression.
CCT251921 Experimental Autoimmune Encephalomyelitis (EAE)1 mg/kg, i.p., dailyMitigated autoimmune symptoms and increased Treg population.
Senexin A Experimental Autoimmune Encephalomyelitis (EAE)Not specified in vivoPromoted Treg differentiation in vitro.

Signaling Pathway of AS2863619-mediated Treg Induction

The mechanism of action of AS2863619 involves the modulation of the STAT5 signaling pathway, a critical regulator of Foxp3 expression and Treg differentiation. The following diagram illustrates this pathway.

AS2863619_Signaling_Pathway cluster_inhibition AS2863619 cluster_kinase Kinase Activity cluster_stat5 STAT5 Regulation cluster_foxp3 Gene Expression AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5_Tyr_Phos STAT5 (Tyrosine Phosphorylation) AS2863619->STAT5_Tyr_Phos indirectly promotes STAT5_Ser_Phos STAT5 (Serine Phosphorylation) CDK8_19->STAT5_Ser_Phos promotes Foxp3 Foxp3 Gene Expression STAT5_Ser_Phos->Foxp3 inhibits STAT5_Tyr_Phos->Foxp3 promotes Treg Treg Differentiation & Function Foxp3->Treg

AS2863619 inhibits CDK8/19, leading to reduced STAT5 serine phosphorylation and enhanced STAT5 tyrosine phosphorylation, which in turn promotes Foxp3 gene expression and Treg differentiation.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility.

DNFB-Induced Contact Hypersensitivity Model

Objective: To assess the effect of AS2863619 on delayed-type hypersensitivity reactions.

Animal Model: BALB/c mice.

Sensitization:

  • On day 0, the shaved abdomen of the mice is painted with 50 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) dissolved in a 4:1 acetone/olive oil vehicle.

  • This sensitization is repeated on day 1.

Challenge and Treatment:

  • On day 5, the right ear is challenged with 20 µL of 0.2% DNFB, while the left ear receives the vehicle alone.

  • AS2863619 is administered orally at a dose of 30 mg/kg daily for two weeks, starting after the initial sensitization.

Measurement:

  • Ear swelling is measured at 24, 48, and 72 hours after the challenge using a digital caliper. The difference in thickness between the DNFB-treated and vehicle-treated ears is calculated.

  • Infiltration of inflammatory cells into the skin is assessed by histological analysis.

  • The ratio of interferon-γ+ (IFN-γ+) cells is determined by flow cytometry.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the therapeutic efficacy of AS2863619 in a mouse model of multiple sclerosis.

Animal Model: C57BL/6 mice.

Induction of EAE:

  • On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

Treatment:

  • AS2863619 is administered orally at a dose of 30 mg/kg daily.

Measurement:

  • Clinical signs of EAE are scored daily using a standardized 0-5 scale (0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • The percentage of KLRG1+Foxp3+ T cells and Th17 cells in the regional lymph nodes is analyzed by flow cytometry.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for the in vivo experiments described above.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., BALB/c or C57BL/6 mice) Disease_Induction Induce Disease Model (Contact Hypersensitivity or EAE) Animal_Model->Disease_Induction Treatment_Group Administer AS2863619 (e.g., 30 mg/kg, p.o.) Disease_Induction->Treatment_Group Control_Group Administer Vehicle Control Disease_Induction->Control_Group Clinical_Scoring Monitor Clinical Signs (Ear Swelling or EAE Score) Treatment_Group->Clinical_Scoring Immuno_Analysis Immunological Analysis (Flow Cytometry, Histology) Treatment_Group->Immuno_Analysis Control_Group->Clinical_Scoring Control_Group->Immuno_Analysis Data_Analysis Data Analysis and Comparison Clinical_Scoring->Data_Analysis Immuno_Analysis->Data_Analysis

General workflow for in vivo studies investigating the efficacy of AS2863619.

References

Assessing the Specificity of AS2863619 for CDK8/19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclin-dependent kinase 8 and 19 (CDK8/19) inhibitor, AS2863619, with other known inhibitors targeting the same kinases. The following sections detail the biochemical potency, kinase selectivity, and mechanistic pathways, supported by experimental data and protocols to aid in the assessment of AS2863619's specificity.

Introduction to CDK8 and CDK19

CDK8 and its paralog CDK19 are key components of the Mediator complex, a crucial regulator of gene transcription.[1] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 modulate the activity of RNA polymerase II and various transcription factors, influencing signaling pathways implicated in cancer, immunology, and inflammation.[1][2] This has made them attractive targets for therapeutic intervention. The development of specific inhibitors is critical to dissect their precise biological roles and to minimize off-target effects.

AS2863619 is a potent, orally active small molecule inhibitor of both CDK8 and CDK19.[3][4] It has been identified as a potent inducer of the transcription factor Foxp3, which is critical for the development and function of regulatory T cells (Tregs). This unique activity profile suggests its potential in treating various immunological diseases.

Comparative Analysis of CDK8/19 Inhibitors

The specificity of a kinase inhibitor is defined by its potency towards the intended target and its lack of activity against other kinases. Below is a comparison of AS2863619 with other well-characterized CDK8/19 inhibitors.

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. The table below summarizes the reported IC50 values for AS2863619 and its alternatives against CDK8 and CDK19.

CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)Reference(s)
AS2863619 0.61 4.28
CCT2519212.3 - 4.92.6
MSC25308182.64
JH-XVI-17812
SEL120-34A4.410.4
Senexin A280-
Senexin B140 (Kd)80 (Kd)

Table 1: Biochemical potency of selected CDK8/19 inhibitors. Lower IC50 values indicate higher potency.

To assess the specificity of an inhibitor, its activity is profiled against a broad panel of kinases. This is often performed using platforms like the KINOMEscan™ assay, which measures the binding of a compound to hundreds of kinases.

AS2863619: A kinase selectivity profiling assay evaluating 189 different kinases demonstrated that at a concentration of 0.1 μM, none were significantly inhibited by AS2863619, indicating a high degree of specificity for CDK8/19.

Alternative Inhibitors:

  • CCT251921: Shows remarkable selectivity in broad kinase profiling, with minimal activity across 279 kinases at a 1 μM concentration.

  • MSC2530818: A screen against 264 kinases revealed inhibition of only a single off-target kinase (GSK3α) by more than 50% at 1 μM. However, other studies have identified off-target activities for both CCT251921 and MSC2530818, which may contribute to reported systemic toxicities.

  • JH-XVI-178: Exhibits exceptional kinome selectivity, with a KINOMEscan selectivity score (S10) of 0.01 at 1 μM, indicating it inhibits very few off-target kinases.

Signaling Pathway and Mechanism of Action

AS2863619 exerts its biological effects by modulating the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 phosphorylate STAT5 on a serine residue, which inhibits its activity. By inhibiting CDK8/19, AS2863619 prevents this negative phosphorylation, leading to enhanced STAT5 activation and subsequent upregulation of the Foxp3 gene.

CDK8_STAT5_Foxp3_Pathway cluster_0 T-Cell Receptor (TCR) Signaling cluster_1 STAT5 Regulation cluster_2 Gene Expression TCR TCR Activation CDK8_19 CDK8 / CDK19 TCR->CDK8_19 activates STAT5_S STAT5 (Ser-P) [Inactive] CDK8_19->STAT5_S phosphorylates STAT5_Y STAT5 (Tyr-P) STAT5_Y->STAT5_S Foxp3 Foxp3 Gene Expression STAT5_Y->Foxp3 promotes IL2 IL-2 Signal IL2->STAT5_Y activates AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Treg Treg Differentiation Foxp3->Treg

AS2863619 inhibits CDK8/19, promoting STAT5 activity and Foxp3 expression.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitor specificity. Below are protocols for key experiments used to characterize CDK8/19 inhibitors.

Kinase Selectivity Profiling (KINOMEscan™)

This assay assesses the binding of an inhibitor to a large panel of kinases, providing a broad view of its selectivity.

Principle: The KINOMEscan™ platform utilizes an active site-directed competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Protocol Outline:

  • Assay Preparation: A panel of 468 kinases is prepared. The test compound (e.g., AS2863619) is typically prepared at a concentration of 1-2 µM in DMSO.

  • Binding Reaction: The test compound is mixed with the DNA-tagged kinases and an immobilized ligand in a multi-well plate.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is measured by qPCR.

  • Data Analysis: Results are reported as "percent of control" (DMSO), where a low percentage indicates strong inhibition of binding. Hits are often defined as kinases showing <35% of control binding.

KinomeScan_Workflow cluster_input Inputs cluster_process Process cluster_output Output Inhibitor Test Inhibitor (e.g., AS2863619) Mix Mix & Incubate Inhibitor->Mix Kinase DNA-Tagged Kinase Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Wash Wash Unbound Mix->Wash Elute Quantify by qPCR Wash->Elute Data Binding Data (% of Control) Elute->Data Analysis Selectivity Profile (Treespot, S-Score) Data->Analysis

General workflow for KINOMEscan™ kinase selectivity profiling.
STAT1/5 Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block CDK8/19-mediated phosphorylation of their downstream targets, such as STAT proteins, in a cellular context.

Principle: Cells are treated with the inhibitor, and then cellular lysates are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific to the phosphorylated form of the target protein (e.g., phospho-STAT1 Ser727).

Protocol Outline:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., SW620 for pSTAT1) to 70-80% confluency. Treat cells with various concentrations of the CDK8/19 inhibitor for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT1 (Ser727) or phospho-STAT5.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total STAT1/5 as a loading control. Quantify band intensities to determine the change in phosphorylation.

Foxp3 Induction Assay (Intracellular Flow Cytometry)

This assay quantifies the induction of Foxp3 protein in T cells following treatment with AS2863619, confirming its mechanism of action.

Principle: T cells are treated with the inhibitor, then stained for cell surface markers (e.g., CD4). Subsequently, the cells are fixed and permeabilized to allow an anti-Foxp3 antibody to enter the nucleus and bind to its target. The percentage of Foxp3-positive cells is then quantified by flow cytometry.

Protocol Outline:

  • Cell Culture and Stimulation: Isolate CD4+ T cells from peripheral blood or spleen. Culture the cells with T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads) and IL-2, in the presence of AS2863619 or a vehicle control for 2-3 days.

  • Surface Staining: Harvest cells and wash with staining buffer (PBS with 1-2% FBS). Incubate cells with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells. Resuspend in 1 mL of a fixation/permeabilization buffer (e.g., Foxp3 Transcription Factor Staining Buffer) and incubate for 30-60 minutes at room temperature, protected from light.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cell pellet in 100 µL of permeabilization buffer and add a fluorochrome-conjugated anti-Foxp3 antibody. Incubate for 30-60 minutes at 4°C.

  • Acquisition and Analysis: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer. Analyze the data by gating on the CD4+ population and quantifying the percentage of cells that are positive for Foxp3.

Conclusion

AS2863619 is a highly potent dual inhibitor of CDK8 and CDK19. Available data from broad kinase screening indicates that it possesses a high degree of specificity, with minimal off-target activity against a large panel of other kinases. This specificity, combined with its unique mechanism of inducing immunosuppressive Treg cells via the STAT5-Foxp3 axis, distinguishes it from other CDK8/19 inhibitors. While compounds like CCT251921 and MSC2530818 also show high potency, concerns regarding off-target effects and toxicity have been raised, highlighting the importance of a clean selectivity profile. The experimental protocols provided in this guide offer a framework for researchers to independently verify and compare the specificity and efficacy of AS2863619 and other CDK8/19 inhibitors in relevant biological systems.

References

Head-to-Head Comparison: AS2863619 and Senexin A in Regulatory T Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors, AS2863619 and Senexin A, in the context of regulatory T cell (Treg) differentiation. Both compounds target cyclin-dependent kinases 8 and 19 (CDK8/19) and have demonstrated potential in promoting the generation of Tregs, a critical cell type for maintaining immune homeostasis and preventing autoimmunity. This comparison summarizes their mechanisms of action, presents available quantitative data from key studies, details experimental protocols, and visualizes the underlying biological pathways.

Executive Summary

AS2863619 and Senexin A, while both targeting CDK8/19, induce Treg differentiation through distinct signaling pathways. Senexin A enhances the canonical TGF-β signaling pathway, whereas AS2863619 operates in a TGF-β-independent manner, relying on IL-2 and STAT5 signaling. This fundamental difference in their mechanism of action has significant implications for their potential therapeutic applications and the conditions under which they may be most effective.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the efficacy of AS2863619 and Senexin A in promoting Treg differentiation from primary research articles. It is important to note that these data are not from a direct head-to-head study and experimental conditions may vary.

Table 1: In Vitro Treg Differentiation Efficacy

CompoundTargetEffective ConcentrationFold Increase in Foxp3+ Cells (approx.)Key Cytokine RequirementTGF-β DependenceReference
AS2863619 CDK8/190.1 µMNot explicitly stated as fold increase, but significant induction of Foxp3+ cells from both naïve and effector/memory T cellsIL-2Independent[1][2][3][4]
Senexin A CDK8/190.5 µM~1.5 - 2 foldIL-2 and TGF-βDependent[5]

Table 2: Effects on Treg Signature Genes

CompoundUpregulated GenesDownregulated GenesReference
AS2863619 Foxp3, Il2ra, Tnfrsf18, Foxo1, Ccr4, IcosNot specified
Senexin A Foxp3, CTLA4, PD-1, GITRNot specified

Mechanism of Action and Signaling Pathways

The differential effects of AS2863619 and Senexin A on Treg differentiation stem from their distinct impacts on intracellular signaling cascades.

AS2863619: A TGF-β-Independent Pathway via STAT5 Activation

AS2863619 promotes Treg differentiation by inhibiting CDK8/19, which leads to the activation of the STAT5 transcription factor. This process is dependent on the presence of IL-2 but does not require TGF-β. Activated STAT5 directly binds to the promoter and enhancer regions of the Foxp3 gene, driving its expression and initiating the Treg differentiation program.

AS2863619_Pathway cluster_membrane Cell Membrane IL-2R IL-2 Receptor STAT5 STAT5 IL-2R->STAT5 activates IL-2 IL-2 IL-2->IL-2R AS2863619 AS2863619 CDK8/19 CDK8/19 AS2863619->CDK8/19 inhibits CDK8/19->STAT5 inhibits pSTAT5 pSTAT5 STAT5->pSTAT5 phosphorylation Foxp3 Foxp3 Expression pSTAT5->Foxp3 induces Treg Treg Differentiation Foxp3->Treg

AS2863619 Signaling Pathway

Senexin A: Enhancement of TGF-β Signaling

Senexin A facilitates Treg differentiation by sensitizing T cells to TGF-β signaling. Inhibition of CDK8/19 by Senexin A leads to two key events: the attenuation of the inhibitory IFN-γ-STAT1 signaling pathway and the enhancement of Smad2/3 phosphorylation, a critical step in the TGF-β signaling cascade. This ultimately results in increased Foxp3 expression and Treg differentiation.

SenexinA_Pathway cluster_membrane_tgf Cell Membrane cluster_membrane_ifn TGF-βR TGF-β Receptor Smad2/3 Smad2/3 TGF-βR->Smad2/3 activates IFN-γR IFN-γ Receptor STAT1 STAT1 IFN-γR->STAT1 activates TGF-β TGF-β TGF-β->TGF-βR IFN-γ IFN-γ IFN-γ->IFN-γR Senexin A Senexin A CDK8/19 CDK8/19 Senexin A->CDK8/19 inhibits CDK8/19->STAT1 promotes pSTAT1 pSTAT1 STAT1->pSTAT1 phosphorylation pSTAT1->Smad2/3 inhibits pSmad2/3 pSmad2/3 Smad2/3->pSmad2/3 phosphorylation Foxp3 Foxp3 Expression pSmad2/3->Foxp3 induces Treg Treg Differentiation Foxp3->Treg

Senexin A Signaling Pathway

Experimental Protocols

The following are summarized protocols for in vitro Treg differentiation based on the key studies.

Protocol for AS2863619-mediated Treg Differentiation (TGF-β-Independent)

This protocol is adapted from Akamatsu et al., 2019, Science Immunology.

  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin.

  • T Cell Activation: Coat culture plates with anti-CD3 (e.g., 2C11) and anti-CD28 antibodies. Add the purified naïve CD4+ T cells to the coated plates.

  • Compound and Cytokine Treatment: Add AS2863619 to the desired final concentration (e.g., 0.1 µM). Supplement the culture with recombinant human IL-2 (e.g., 100 U/mL).

  • Incubation: Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and stain for surface markers (e.g., CD4) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

AS2863619_Workflow Start Start Isolate Isolate Naïve CD4+ T Cells Start->Isolate Activate Activate with anti-CD3/CD28 Isolate->Activate Treat Add AS2863619 and IL-2 Activate->Treat Incubate Incubate for 3-4 days Treat->Incubate Analyze Analyze Foxp3 Expression by Flow Cytometry Incubate->Analyze End End Analyze->End SenexinA_Workflow Start Start Isolate Isolate CD4+ T Cells Start->Isolate Polarize Polarize with anti-CD3/CD28, IL-2, and TGF-β Isolate->Polarize Treat Add Senexin A Polarize->Treat Incubate Incubate for 3 days Treat->Incubate Analyze Analyze Foxp3 Expression by Flow Cytometry Incubate->Analyze End End Analyze->End

References

In Vivo Validation of AS2863619-Induced Regulatory T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of regulatory T cells (Tregs) induced by the novel small molecule AS2863619 against other established Treg induction agents. We present a synthesis of available preclinical data, focusing on the in vivo validation of these cellular therapies in models of autoimmune disease. This includes a detailed examination of their induction efficiency, stability, and suppressive function, supported by experimental protocols and pathway visualizations.

Executive Summary

AS2863619, a potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), has emerged as a promising agent for the induction of functional Tregs. Unlike traditional methods that are often reliant on Transforming Growth Factor-β (TGF-β), AS2863619 promotes the differentiation of both naïve and effector T cells into Tregs through an IL-2-dependent pathway. This unique mechanism of action suggests a potential for generating stable and effective Tregs for therapeutic applications in autoimmune and inflammatory diseases. This guide will delve into the comparative efficacy of AS2863619-induced Tregs (AS-iTregs) versus those generated using conventional methods such as TGF-β, rapamycin, and retinoic acid.

Comparative Analysis of Treg Induction Methods

The therapeutic efficacy of adoptively transferred Tregs is critically dependent on the method used for their in vitro generation. The following tables summarize the key characteristics of Tregs induced by AS2863619 and other commonly used agents, based on available preclinical data.

Induction MethodMechanism of ActionIn Vitro Induction EfficiencyIn Vivo Stability (Foxp3 Expression)Key AdvantagesKey Disadvantages
AS2863619 CDK8/19 inhibition, leading to STAT5 activation and Foxp3 expression.[1]Dose-dependent induction from naïve and effector/memory T cells.Stable in vivo with demethylation of Foxp3 and Helios loci.[1]TGF-β independent; effective in the presence of inflammatory cytokines.Limited head-to-head quantitative comparison data available.
TGF-β Direct induction of Foxp3 expression.[2]Widely used, but efficiency can be variable.Often unstable in vivo with a tendency for Foxp3 loss and conversion to effector T cells.[3][4]Well-established and studied.Instability of induced Tregs, especially in inflammatory environments.
Rapamycin mTOR inhibition, promoting Treg differentiation and expansion.Often used in combination with other agents to enhance Treg expansion.Can enhance the stability of TGF-β-induced Tregs.Selectively expands Tregs while inhibiting effector T cells.Typically requires combination with other agents for initial induction.
Retinoic Acid Synergizes with TGF-β to enhance Foxp3 induction.Enhances the efficiency of TGF-β-mediated Treg induction.Can improve the stability of TGF-β-induced Tregs.Promotes gut-homing properties in induced Tregs.Requires TGF-β for its effect.

In Vivo Validation in Preclinical Models

The therapeutic potential of AS-iTregs has been investigated in various mouse models of autoimmune disease. Here, we compare the reported efficacy of AS-iTregs with other iTreg populations in two key models: Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA).

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
Treatment GroupDisease Score ReductionCNS InfiltrationMechanism of SuppressionReference
AS2863619 (oral administration) Significant reduction in clinical score.Reduced infiltration of inflammatory cells into the central nervous system.Increased frequency of Foxp3+ Tregs and reciprocal reduction of effector T cells.Akamatsu et al., Sci Immunol. 2019
Adoptive transfer of TGF-β-iTregs Amelioration of EAE symptoms.Reduced infiltration of pathogenic T cells.Suppression of effector T cell proliferation and cytokine production.N/A
Adoptive transfer of antigen-specific iTregs Complete prevention of tissue destruction.Reduced expansion of effector T cells in draining lymph nodes.Inhibition of T-cell priming by acting on dendritic cells.N/A
Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis

A study utilizing a combination of IL-2, TGF-β, and AS2863619 delivered via a nanoparticle system demonstrated significant therapeutic effects in a CIA mouse model.

Treatment GroupArthritis Score ReductionJoint HistologyTreg/Th17 RatioReference
IL-2/TGF-β/AS2863619 Nanoparticles Remarkably reduced pathological score.Alleviated inflammatory cell infiltration and synovial hyperplasia; minimized cartilage damage.Promoted Treg differentiation and decreased Th17 production, reversing the Treg/Th17 ratio.Li et al., Mater Today Bio. 2023
Adoptive transfer of antigen-specific TGF-β-iTregs Amelioration of established arthritis.Reduced joint inflammation.Shifted the Th17/Treg balance towards Treg predominance.N/A

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, we provide the following diagrams generated using the DOT language.

AS2863619_Signaling_Pathway cluster_activation IL-2 Signaling AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5_pS pSTAT5 (Ser) CDK8_19->STAT5_pS phosphorylates Foxp3_locus Foxp3 Gene Locus STAT5_pS->Foxp3_locus inhibition STAT5_pY pSTAT5 (Tyr) (Active) STAT5_pY->Foxp3_locus binds to CNS0 Foxp3_expression Foxp3 Expression Foxp3_locus->Foxp3_expression induces Treg_phenotype Regulatory T cell Phenotype Foxp3_expression->Treg_phenotype IL2R IL-2 Receptor STAT5 STAT5 IL2R->STAT5 activates STAT5->STAT5_pY phosphorylation

AS2863619 Signaling Pathway for Treg Induction.

InVivo_Validation_Workflow cluster_induction In Vitro Treg Induction cluster_model Autoimmune Disease Model cluster_treatment Therapeutic Intervention cluster_assessment Therapeutic Assessment Tcells Naïve/Effector T cells Induction Treg Induction Cocktail (e.g., AS2863619 + IL-2) Tcells->Induction iTregs Generated iTregs Induction->iTregs Treatment Treatment (Adoptive Transfer or Oral Gavage) iTregs->Treatment Mice Disease Model Mice (e.g., EAE, CIA) Disease_Induction Disease Induction Mice->Disease_Induction Monitoring Clinical Score Monitoring Treatment->Monitoring Histology Histopathological Analysis Treatment->Histology Immuno Immunological Analysis (Flow Cytometry, Cytokine Profiling) Treatment->Immuno

General Workflow for In Vivo Validation of iTregs.

Treg_Comparison_Logic cluster_as AS2863619-iTregs cluster_tgf TGF-β-iTregs cluster_rapa Rapamycin-iTregs cluster_ra Retinoic Acid-iTregs AS_Stability High In Vivo Stability (Foxp3/Helios demethylation) Therapeutic_Potential Therapeutic Potential AS_Stability->Therapeutic_Potential AS_TGF TGF-β Independent AS_Inflam Resistant to Inflammatory Cytokines TGF_Stability Often Unstable In Vivo TGF_Stability->Therapeutic_Potential TGF_TGF TGF-β Dependent TGF_Inflam Sensitive to Inflammatory Cytokines Rapa_Stability Enhances Stability Rapa_Stability->Therapeutic_Potential Rapa_Action mTOR Inhibition RA_Stability Enhances Stability RA_Stability->Therapeutic_Potential RA_Action Synergizes with TGF-β

Logical Comparison of Different iTreg Types.

Detailed Experimental Protocols

In Vitro Induction of Tregs

1. AS2863619-induced Tregs (AS-iTregs):

  • Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.

  • Culture the cells with plate-bound anti-CD3 and anti-CD28 antibodies.

  • Add recombinant human IL-2 to the culture medium.

  • Add AS2863619 at a concentration determined by dose-response experiments (e.g., 100 nM).

  • Culture for 3-5 days.

  • Assess Foxp3 expression by flow cytometry.

2. TGF-β-induced Tregs (TGF-β-iTregs):

  • Follow the same procedure as for AS-iTregs, but instead of AS2863619, add recombinant human TGF-β1 (e.g., 5 ng/mL) to the culture medium.

3. Combination Approaches (for enhanced stability and function):

  • Rapamycin: Add rapamycin (e.g., 100 nM) to the TGF-β induction culture.

  • Retinoic Acid: Add all-trans retinoic acid (ATRA) (e.g., 100 nM) to the TGF-β induction culture.

  • IL-2/TGF-β/AS2863619: Combine IL-2, TGF-β, and AS2863619 in the culture medium for a potentially synergistic effect.

In Vivo Validation in Mouse Models

1. Collagen-Induced Arthritis (CIA) Model:

  • Induction: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of DBA/1J mice. Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.

  • Treatment:

    • Adoptive Transfer: Inject 1-5 x 10^6 in vitro-generated iTregs intravenously or intraperitoneally after the onset of arthritis.

    • Systemic Administration: For nanoparticle-encapsulated drugs like the IL-2/TGF-β/AS2863619 combination, inject into the knees of mice with established CIA.

  • Assessment:

    • Monitor clinical signs of arthritis (paw swelling, erythema, and joint rigidity) and assign a clinical score.

    • Perform histological analysis of the joints to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

    • Analyze immune cell populations in draining lymph nodes and spleen by flow cytometry to determine the Treg/Th17 ratio.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Induction: Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in CFA, followed by injections of pertussis toxin.

  • Treatment:

    • Adoptive Transfer: Inject 1-5 x 10^6 in vitro-generated iTregs intravenously or intraperitoneally before or after the onset of clinical signs.

    • Oral Administration of AS2863619: Administer AS2863619 by oral gavage at a predetermined dose (e.g., 30 mg/kg) daily or on a specified schedule.

  • Assessment:

    • Monitor the mice daily for clinical signs of EAE (tail limpness, hind limb paralysis) and assign a clinical score.

    • Perform histological analysis of the spinal cord to assess demyelination and inflammatory cell infiltration.

    • Isolate mononuclear cells from the central nervous system and lymphoid organs to analyze the frequency and phenotype of T cell populations by flow cytometry.

Conclusion

The preclinical data suggest that AS2863619 is a promising agent for the generation of therapeutic Tregs. Its unique TGF-β-independent mechanism of action and the reported in vivo stability of the induced Tregs offer potential advantages over existing methods. However, further head-to-head comparative studies are crucial to definitively establish the superiority of AS-iTregs in terms of efficiency, stability, and suppressive function in various disease contexts. The experimental protocols outlined in this guide provide a framework for conducting such validation studies, which will be essential for the clinical translation of this novel therapeutic approach.

References

Unveiling the Transcriptional Impact of AS2863619: A Comparative Guide to Gene Expression Changes in T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of gene expression alterations following treatment with AS2863619, a potent CDK8/19 inhibitor. We present a comparative overview with other key modulators of regulatory T cells (Tregs), supported by experimental data and detailed protocols.

AS2863619 has emerged as a significant compound in immunology research, primarily for its ability to induce the differentiation of conventional T cells into immunosuppressive regulatory T cells (Tregs). This process is pivotal for potential therapeutic applications in autoimmune diseases and transplantation. The core mechanism of AS2863619 involves the inhibition of cyclin-dependent kinases 8 and 19 (CDK8/19), leading to the enhanced activation of STAT5. This transcription factor, in turn, upregulates the master regulator of Tregs, Foxp3, and other genes crucial for Treg function.[1][2] This guide delves into the specific gene expression changes orchestrated by AS2863619 and contrasts them with those induced by other well-known Treg-inducing agents, namely Transforming Growth Factor-beta (TGF-β) and Rapamycin.

Comparative Analysis of Gene Expression Changes

The following table summarizes the differential gene expression observed in mouse CD4+ T cells following treatment with AS2863619, TGF-β, or Rapamycin. The data for AS2863619 is based on NanoString analysis, while the data for TGF-β and Rapamycin are derived from publicly available microarray and RNA-sequencing datasets. It is important to note that direct quantitative comparison is challenging due to the different platforms and experimental conditions used in the respective studies.

GeneFunctionAS2863619 (Fold Change)TGF-β (Fold Change)Rapamycin (Fold Change)
Treg Lineage and Function
Foxp3Master regulator of Treg development and functionUpregulatedUpregulatedUpregulated
Il2ra (CD25)IL-2 receptor alpha chain, crucial for Treg survivalUpregulated[2]UpregulatedUpregulated
Ctla4Inhibitory receptor, key for Treg suppressive functionUpregulated[2]UpregulatedUpregulated
Tnfrsf18 (GITR)Co-stimulatory molecule on TregsUpregulated[2]UpregulatedUpregulated
IcosCo-stimulatory molecule important for Treg functionUpregulatedVariableVariable
Foxo1Transcription factor involved in Treg functionUpregulatedVariableVariable
Ccr4Chemokine receptor for Treg traffickingUpregulatedVariableVariable
Cytokines and Signaling
Tgfb1Immunosuppressive cytokineNot Significantly ChangedUpregulatedVariable
Il10Immunosuppressive cytokineUpregulatedUpregulatedUpregulated
Stat5a/bSignal transducer and activator of transcriptionActivated (Enhanced Phosphorylation)ActivatedActivated
IfngPro-inflammatory cytokineDownregulatedDownregulatedDownregulated
Il2T cell growth factorDownregulatedDownregulatedDownregulated

Note: "Upregulated" and "Downregulated" indicate the general trend of expression change. Specific fold-change values are highly dependent on the experimental setup and data analysis methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for inducing Treg differentiation and preparing samples for gene expression analysis.

AS2863619-Induced Treg Differentiation and RNA Isolation

This protocol is based on the methodology described in the study by Bulygin et al. (2025).

  • Cell Culture:

    • Co-culture dendritic cells from C57BL/6 mice with CD4+ splenocytes from Balb/c mice to generate alloantigen-specific CD4+ T cells.

    • Culture the alloantigen-specific CD4+ T cells.

  • Treg Induction:

    • Add the CDK8/19 inhibitor AS2863619 to the cell culture.

    • Supplement the culture with TGF-β1 and IL-2 to promote transdifferentiation into alloantigen-specific CD4+ Foxp3+ Tregs.

  • RNA Extraction:

    • Isolate total RNA from approximately 200,000 cells using a suitable RNA purification kit (e.g., Total RNA Purification Kit, Cat. 17250, Norgen Biotek Corp., Thorold, ON, Canada).

  • Gene Expression Analysis (NanoString):

    • Perform gene expression profiling using the NanoString nCounter platform with a relevant immunology panel (e.g., Mouse Immunology Panel).

    • Normalize the data and calculate fold changes to identify differentially expressed genes.

TGF-β-Induced Treg Differentiation
  • Cell Isolation: Isolate naive CD4+ T cells from mouse spleens and lymph nodes.

  • Cell Culture: Culture the naive CD4+ T cells in complete RPMI-1640 medium.

  • Treg Induction: Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of recombinant human IL-2 and recombinant human TGF-β1.

  • RNA Isolation and Analysis: After a defined culture period (e.g., 72 hours), harvest the cells, isolate total RNA, and perform gene expression analysis using microarray or RNA-sequencing.

Rapamycin-Induced Treg Expansion
  • Cell Isolation: Isolate CD4+CD25+ Tregs from mouse spleens.

  • Cell Culture: Culture the isolated Tregs in the presence of anti-CD3 and anti-CD28 antibodies and high-dose IL-2.

  • Treg Expansion: Add Rapamycin to the culture medium to selectively expand the Treg population.

  • RNA Isolation and Analysis: After a specified culture duration, harvest the expanded Tregs, isolate total RNA, and analyze gene expression via microarray or RNA-sequencing.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

AS2863619_Signaling_Pathway cluster_inhibition AS2863619 Action cluster_activation STAT5 Activation cluster_transcription Gene Expression cluster_outcome Cellular Outcome AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 Prevents Inactivation pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Enhanced Phosphorylation Foxp3 Foxp3 Gene pSTAT5->Foxp3 Activates Treg_Genes Treg Function Genes (Il2ra, Ctla4, etc.) pSTAT5->Treg_Genes Activates Treg Regulatory T Cell Foxp3->Treg Treg_Genes->Treg Tconv Conventional T Cell Tconv->Treg Differentiation

Caption: Signaling pathway of AS2863619-induced Treg differentiation.

Gene_Expression_Workflow start Start: Isolate CD4+ T Cells treatment In vitro Treatment: - Control - AS2863619 - TGF-β - Rapamycin start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation quality_control RNA Quality Control (e.g., RIN score) rna_isolation->quality_control gene_expression Gene Expression Profiling (NanoString, Microarray, or RNA-seq) quality_control->gene_expression data_analysis Data Normalization and Analysis gene_expression->data_analysis fold_change Calculate Fold Change and p-values data_analysis->fold_change comparison Comparative Analysis of Differentially Expressed Genes fold_change->comparison end End: Identify Treatment-Specific Gene Signatures comparison->end

Caption: Experimental workflow for comparative gene expression analysis.

References

Safety Operating Guide

Proper Disposal of AS2863619 Free Base: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like AS2863619 free base is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. By adhering to these protocols, laboratories can maintain a safe working environment and build trust in their commitment to responsible chemical management.

This compound is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, under investigation for its role in immunology. While a Safety Data Sheet (SDS) for this compound from one supplier suggests it is not a hazardous substance, conflicting information exists for its dihydrochloride salt form, which is classified as hazardous. Therefore, a cautious approach to disposal, treating the compound as potentially hazardous, is recommended.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)a
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure details the safe collection and disposal of this compound waste, including the pure compound, solutions, and contaminated labware.

Waste Classification and Segregation
  • Hazardous Waste Designation : Due to conflicting safety information, all this compound waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, empty containers), should be treated as hazardous chemical waste.[1]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2] Keep solid and liquid waste in separate, designated containers.[2]

Waste Collection and Container Management
  • Designated Containers : Collect all waste in clearly labeled, leak-proof containers that are chemically compatible with the compound and any solvents used.[1][3] The original container may be used if it is in good condition.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings. The date of waste accumulation should also be included.

  • Container Integrity : Keep waste containers securely closed except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.

Disposal of Different Waste Forms
Waste FormDisposal Procedure
Solid Waste Collect unadulterated or expired this compound powder in a designated hazardous solid waste container.
Liquid Waste Solutions containing this compound should be collected in a designated hazardous liquid waste container.
Contaminated Labware Dispose of items such as gloves, pipette tips, and empty vials that have come into direct contact with the compound in a designated solid hazardous waste container.
Empty Containers The original container, even if empty, should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste.
Spill Management

In the event of a spill, follow these steps:

  • Ensure Ventilation : Work in a well-ventilated area or a fume hood.

  • Absorb Spill : For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect Waste : Carefully collect the absorbed material and any contaminated debris.

  • Decontaminate : Clean the spill area with a suitable decontaminating agent.

  • Dispose of Cleanup Materials : All materials used for spill cleanup must be disposed of as hazardous waste.

Scheduling Waste Pickup
  • Contact EHS : Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup.

  • Provide Information : Be prepared to provide all necessary information about the waste stream as required by your institution's protocols.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal & Pickup cluster_final Final Disposal A Wear Appropriate PPE B Identify Waste as Potentially Hazardous A->B C Segregate Solid, Liquid, & Contaminated Labware B->C D Use Labeled, Compatible Waste Containers C->D E Store Waste in Satellite Accumulation Area D->E G Contact EHS for Waste Pickup E->G F Manage Spills Appropriately F->E Spill Cleanup Waste H Licensed Hazardous Waste Disposal G->H

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling AS2863619 free base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Experimental Use of AS2863619 Free Base.

This document provides crucial safety and logistical information for the handling and use of this compound, a potent and orally active dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Personal Protective Equipment

Conflicting information regarding the hazardous nature of AS2863619 exists across different suppliers. Therefore, a cautious approach is mandated. The following personal protective equipment (PPE) is required when handling this compound.

Personal Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles of the compound.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact. Gloves must be inspected prior to use.
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination.
Respiratory Protection Suitable respiratorRequired when handling the solid compound to avoid inhalation of dust or aerosols. Use in a well-ventilated area or under a fume hood.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is critical to minimize exposure and maintain experimental consistency. The following workflow outlines the key steps from receiving the compound to its final disposal.

Safe Handling Workflow for this compound receiving Receiving and Storage prep Preparation of Stock Solutions receiving->prep Store at -20°C handling Experimental Use prep->handling Use appropriate PPE spill Spill Management prep->spill In case of spills disposal Waste Disposal handling->disposal Segregate waste handling->spill In case of spills spill->disposal Dispose as hazardous waste AS2863619 Signaling Pathway in T cells AS2863619 AS2863619 CDK8_19 CDK8 / CDK19 AS2863619->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 Inhibits Serine Phosphorylation pSTAT5 pSTAT5 (Tyrosine Phosphorylation) STAT5->pSTAT5 Enhanced Tyrosine Phosphorylation Foxp3 Foxp3 Gene Expression pSTAT5->Foxp3 Activates Treg Treg Differentiation Foxp3->Treg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.